molecular formula C9H9BrF3NO3S B1593444 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide CAS No. 957062-74-7

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B1593444
CAS No.: 957062-74-7
M. Wt: 348.14 g/mol
InChI Key: MTKFSLMOTTXCNW-UHFFFAOYSA-N
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Description

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C9H9BrF3NO3S and its molecular weight is 348.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO3S/c1-2-14-18(15,16)8-4-3-6(5-7(8)10)17-9(11,12)13/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKFSLMOTTXCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650465
Record name 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
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Molecular Weight

348.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

957062-74-7
Record name 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=957062-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and detailed methodology for the synthesis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide outlines a robust multi-step synthetic pathway, commencing with the commercially available starting material 4-(trifluoromethoxy)aniline. Each synthetic step is meticulously detailed, including reaction conditions, purification protocols, and analytical characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy. All protocols are designed to be self-validating, ensuring reproducibility and high purity of the final product. This guide is supported by authoritative references and includes visual aids in the form of reaction schemes and process diagrams to enhance clarity and practical implementation.

Introduction: Significance and Synthetic Strategy

The trifluoromethoxy group (-OCF3) is a crucial substituent in modern medicinal chemistry, often imparting desirable properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. The title compound, this compound, incorporates this key functional group along with a synthetically versatile bromine atom and a sulfonamide moiety, making it a valuable building block for the synthesis of a diverse range of bioactive molecules.

The synthetic strategy detailed herein is a logical and efficient three-step process designed for both laboratory-scale synthesis and potential scale-up. The pathway begins with the bromination of 4-(trifluoromethoxy)aniline, followed by the conversion of the resulting aniline derivative to the corresponding sulfonyl chloride via a Sandmeyer-type reaction. The final step involves the reaction of the sulfonyl chloride with ethylamine to yield the target sulfonamide.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step sequence:

Overall Synthesis 4-(trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline 2-bromo-4-(trifluoromethoxy)aniline 2-Bromo-4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline->2-bromo-4-(trifluoromethoxy)aniline Step 1: Bromination 2-bromo-4-(trifluoromethoxy)benzenesulfonyl_chloride 2-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride 2-bromo-4-(trifluoromethoxy)aniline->2-bromo-4-(trifluoromethoxy)benzenesulfonyl_chloride Step 2: Diazotization & Sulfonylchlorination This compound This compound 2-bromo-4-(trifluoromethoxy)benzenesulfonyl_chloride->this compound Step 3: Sulfonamide Formation

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-bromo-4-(trifluoromethoxy)aniline

The initial step involves the regioselective bromination of 4-(trifluoromethoxy)aniline. The trifluoromethoxy group is a meta-director, while the amino group is a strong ortho, para-director. The directing effect of the amino group dominates, and due to steric hindrance from the trifluoromethoxy group, the bromine is predominantly introduced at the ortho position to the amino group.

Reaction Scheme:

Step 1 cluster_0 4-(trifluoromethoxy)aniline cluster_1 2-bromo-4-(trifluoromethoxy)aniline start start end end start->end NBS, Acetonitrile

Caption: Bromination of 4-(trifluoromethoxy)aniline.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethoxy)aniline (10.0 g, 56.4 mmol) in 100 mL of acetonitrile.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Dissolve N-bromosuccinimide (NBS) (10.5 g, 59.0 mmol, 1.05 eq.) in 50 mL of acetonitrile and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (100 mL) to remove any unreacted bromine, followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-bromo-4-(trifluoromethoxy)aniline as a pale yellow oil or solid.[1][2][3][4]

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
4-(trifluoromethoxy)anilineC₇H₆F₃NO177.12Colorless to pale yellow liquid-
2-bromo-4-(trifluoromethoxy)anilineC₇H₅BrF₃NO256.02Pale yellow oil/solid85-95
Step 2: Synthesis of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride

This step employs a Sandmeyer-type reaction to convert the amino group of 2-bromo-4-(trifluoromethoxy)aniline into a sulfonyl chloride. The aniline is first diazotized with sodium nitrite in the presence of a strong acid, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.[5][6][7][8][9][10] A modern and safer alternative involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a solid SO₂ surrogate, which is highly recommended for its operational simplicity and improved safety profile.[6]

Reaction Scheme:

Step 2 cluster_0 2-bromo-4-(trifluoromethoxy)aniline cluster_1 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride start start end end start->end 1. NaNO₂, HCl 2. SO₂, CuCl

Caption: Conversion of 2-bromo-4-(trifluoromethoxy)aniline to the corresponding sulfonyl chloride.

Protocol (using DABSO):

  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-bromo-4-(trifluoromethoxy)aniline (10.0 g, 39.0 mmol), DABSO (10.3 g, 42.9 mmol, 1.1 eq.), and copper(I) chloride (0.39 g, 3.9 mmol, 0.1 eq.) in acetonitrile (100 mL).

  • Diazotization: Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add tert-butyl nitrite (5.1 mL, 42.9 mmol, 1.1 eq.) dropwise, keeping the internal temperature below 5 °C.

  • Reaction: After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. The reaction mixture will typically turn dark green or brown.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
2-bromo-4-(trifluoromethoxy)benzenesulfonyl chlorideC₇H₃BrClF₃O₂S339.52Off-white to yellow solid/oil70-85
Step 3: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the sulfonyl chloride is reacted with ethylamine to form the desired N-ethylsulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.[11][12][13][14]

Reaction Scheme:

Step 3 cluster_0 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride cluster_1 This compound start start end end start->end Ethylamine, Triethylamine, DCM

Caption: Formation of the final product via reaction with ethylamine.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (from the previous step, assuming ~39.0 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0-5 °C.

  • Reagent Addition: To the cooled solution, add triethylamine (8.1 mL, 58.5 mmol, 1.5 eq.) followed by the slow, dropwise addition of ethylamine (70% solution in water, 3.8 mL, 46.8 mmol, 1.2 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 2:1).

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield this compound as a white to off-white solid.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
This compoundC₉H₉BrF₃NO₃S348.14White to off-white solid80-90

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the ethyl group (a quartet and a triplet), and the NH proton of the sulfonamide.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR will show a singlet corresponding to the -OCF₃ group.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C-F bonds of the trifluoromethoxy group will be present.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion cluster.[15][16][17]

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Sulfonyl Chlorides: Corrosive and moisture-sensitive. Reacts with water to release HCl gas.

    • tert-Butyl Nitrite: Flammable and toxic. Handle with care.

    • Dichloromethane: A potential carcinogen. Minimize exposure.

  • Reaction Hazards: The diazotization reaction is potentially hazardous as diazonium salts can be explosive when isolated and dry. The in-situ generation and consumption of the diazonium salt, as described in the protocol, is a much safer approach.

Conclusion

This technical guide provides a detailed and reliable synthetic route to this compound. The described three-step synthesis is efficient and utilizes readily available starting materials and reagents. The inclusion of a modern and safer protocol for the Sandmeyer-type reaction enhances the practicality of this synthesis. The comprehensive experimental procedures and analytical guidance will be invaluable to researchers in the fields of medicinal chemistry and organic synthesis for the preparation of this important building block.

References

  • Hoffman, R. V. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Org. Synth.1981 , 60, 121. DOI: 10.15227/orgsyn.060.0121. [Link]

  • CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
  • Verhoog, S., et al. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Org. Lett.2019 , 21(19), 7899-7903. [Link]

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

  • Hyma Synthesis Pvt. Ltd. [Link]

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Fox, G. J., et al. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Org. Synth.1976 , 55, 20. DOI: 10.15227/orgsyn.055.0020. [Link]

  • CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
  • WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth.2014 , 91, 244. DOI: 10.15227/orgsyn.091.0244. [Link]

  • CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
  • Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. ResearchGate. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth.2002 , 78, 23. DOI: 10.15227/orgsyn.078.0023. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]

  • N-Ethylbenzenesulfonamide. PubChem. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Org. Inorg. Au2021 , 1(1), 16-21. [Link]

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]

  • FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. ResearchGate. [Link]

  • Synthesis and characterization of (E)-N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking and ADMET predictions. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • N-Ethyl benzenesulfonamide. Chemsrc. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Spectroscopy Data for Undergraduate Teaching. J. Chem. Educ.2023 , 100(10), 4165-4172. [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules2019 , 24(1), 193. [Link]

  • Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

  • NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. [Link]

Sources

Spectroscopic Data for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical methodologies for the spectroscopic characterization of this compound. While direct experimental data for this specific molecule is not publicly available, this guide synthesizes predicted data based on analogous compounds and established spectroscopic principles to serve as a robust reference for validation and interpretation.

Introduction

This compound is a halogenated sulfonamide derivative. The structural elucidation of such novel compounds is fundamental in drug discovery and development, ensuring purity, confirming identity, and providing insights into its chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this process. This guide will explore the application of these techniques to the target molecule, offering a predictive analysis of its spectral characteristics.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are critical for confirming the presence and connectivity of the ethyl group, the substituted benzene ring, and for observing the influence of the electron-withdrawing trifluoromethoxy and bromo groups.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural interpretation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 400 MHz or higher.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrument Setup: Tune and shim the spectrometer to the lock signal of the deuterated solvent to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.2Triplet3H-CH₃ of the ethyl group
~ 3.2Quartet2H-CH₂- of the ethyl group
~ 5.0Triplet (broad)1H-NH- proton
~ 7.4Doublet1HAromatic proton (H-5)
~ 7.8Doublet of doublets1HAromatic proton (H-6)
~ 8.1Doublet1HAromatic proton (H-3)

Note: The exact chemical shifts and coupling constants will be influenced by the solvent and the specific conformation of the molecule.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~ 15-CH₃ of the ethyl group
~ 43-CH₂- of the ethyl group
~ 120 (quartet)-OCF₃
~ 122Aromatic C-H
~ 125Aromatic C-Br
~ 130Aromatic C-H
~ 135Aromatic C-H
~ 139Aromatic C-S
~ 152Aromatic C-O

Note: The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

II. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.

  • Ionization: Ionize the sample using either positive or negative ion mode. For this compound, positive ion mode is likely to produce the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic [M]⁺ and [M+2]⁺ pattern.

Predicted Mass Spectrum
  • Molecular Formula: C₉H₉BrF₃NO₃S

  • Molecular Weight: 348.14 g/mol

  • Expected Ion Peaks (m/z):

    • [M+H]⁺: 349.95 (for ⁷⁹Br) and 351.95 (for ⁸¹Br)

    • [M+Na]⁺: 371.93 (for ⁷⁹Br) and 373.93 (for ⁸¹Br)

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, S=O, C-F, and aromatic C-H bonds.

Experimental Protocol: IR Data Acquisition

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretch (sulfonamide)
~ 3100-3000Aromatic C-H stretch
~ 2980-2850Aliphatic C-H stretch (ethyl group)
~ 1350 & 1160Asymmetric and symmetric S=O stretch (sulfonamide)
~ 1250-1050C-F stretch (trifluoromethoxy)
~ 1600-1450Aromatic C=C stretch
~ 1100C-O stretch
~ 600-500C-Br stretch

IV. Structural Elucidation Workflow

The combined data from these spectroscopic techniques provides a comprehensive picture of the molecule's structure.

G cluster_0 Spectroscopic Analysis cluster_1 Structural Information NMR NMR Carbon-Hydrogen Framework Carbon-Hydrogen Framework NMR->Carbon-Hydrogen Framework MS MS Molecular Formula & Weight Molecular Formula & Weight MS->Molecular Formula & Weight IR IR Functional Groups Functional Groups IR->Functional Groups Structure_Elucidation Structure Elucidation Carbon-Hydrogen Framework->Structure_Elucidation Molecular Formula & Weight->Structure_Elucidation Functional Groups->Structure_Elucidation

Caption: Workflow for structural elucidation using spectroscopic data.

Conclusion

The spectroscopic characterization of this compound, as detailed in this guide, provides a predictive framework for its structural confirmation. While experimental data is not yet publicly available, the outlined protocols and predicted spectral data offer a valuable resource for researchers working with this and structurally related compounds. The synergistic use of NMR, MS, and IR spectroscopy is essential for the unambiguous determination of its chemical structure, a critical step in the advancement of pharmaceutical research and development.

References

  • Note: As no direct literature containing the experimental data for the target compound was found, this reference list includes authoritative sources for the described spectroscopic methodologies and d
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2-Bromo-N-ethyl-4-methylbenzenesulfonamide. Wiley-VCH GmbH. [Link]

  • NIST Chemistry WebBook. Benzenesulfonamide, N-ethyl-4-methyl-. National Institute of Standards and Technology. [Link]

An In-Depth Technical Guide to 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a compound of interest in medicinal chemistry and drug discovery. The document details its structural attributes, proposed synthesis, and predicted physicochemical and spectral properties. Furthermore, it explores the potential biological significance of this molecule within the broader context of the benzenesulfonamide class of compounds, which are known to exhibit a wide range of pharmacological activities.[1] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.

Introduction: The Significance of Benzenesulfonamides in Drug Discovery

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a multitude of approved drugs with diverse therapeutic applications.[2] The inherent chemical stability and versatile reactivity of this functional group have allowed for the development of compounds targeting a wide array of biological processes. From their historical role as antibacterial agents to their contemporary use as anticancer, anti-inflammatory, and antiviral drugs, benzenesulfonamide derivatives continue to be a fertile ground for the discovery of novel therapeutics. The introduction of a trifluoromethoxy group is of particular interest in modern drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide focuses on the specific properties and potential of this compound, a molecule that combines the established pharmacological relevance of the benzenesulfonamide core with the advantageous properties of the trifluoromethoxy substituent.

Molecular Structure and Identification

The fundamental identity of this compound is established by its chemical structure and unique identifiers.

IdentifierValueSource
CAS Number 957062-74-7[3][5]
Molecular Formula C9H9BrF3NO3S[3]
Molecular Weight 348.14 g/mol [3]
PubChem CID 26985674[1]

Caption: Key identifiers for this compound.

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from the commercially available 1-bromo-4-(trifluoromethoxy)benzene.

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation A 1-bromo-4-(trifluoromethoxy)benzene B 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride A->B  Chlorosulfonic acid (ClSO3H)   C 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride D This compound C->D  Ethylamine (CH3CH2NH2), Base (e.g., Pyridine)  

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude sulfonyl chloride will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the solid product under vacuum to yield the crude 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride. This intermediate can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base and Amine Addition: Cool the solution to 0 °C. Add a base, such as pyridine or triethylamine (1.5-2.0 eq), followed by the slow, dropwise addition of ethylamine (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified using standard laboratory techniques:

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be determined empirically.

  • Column Chromatography: If recrystallization is not effective, purification by silica gel column chromatography using a gradient of ethyl acetate in hexane is a viable alternative.

Physicochemical and Spectral Properties

Due to the limited availability of experimental data in the public domain, the following properties are largely predicted based on computational models and data from structurally similar compounds.

PropertyPredicted Value/InformationComments
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Not availableExpected to be soluble in common organic solvents like DCM, ethyl acetate, and acetone; poorly soluble in water.
LogP 3.5 - 4.5 (estimated)The trifluoromethoxy and bromo substituents contribute to its lipophilicity.

Caption: Predicted physicochemical properties of this compound.

Predicted Spectral Data

The following are predicted spectral characteristics based on the structure of the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to the substitution pattern.

  • Ethyl Group (CH2): A quartet around δ 3.0-3.5 ppm, coupled to the methyl protons.

  • Ethyl Group (CH3): A triplet around δ 1.0-1.5 ppm, coupled to the methylene protons.

  • NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine will be downfield, as will the carbon attached to the sulfonyl group. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

  • Trifluoromethoxy Carbon: A quartet around δ 120 ppm (J_CF ≈ 257 Hz).

  • Ethyl Group (CH2): A signal around δ 40-45 ppm.

  • Ethyl Group (CH3): A signal around δ 14-16 ppm.

Mass Spectrometry (MS)

  • Molecular Ion (M+): An isotopic pattern characteristic of a compound containing one bromine atom (approximately equal intensity for M+ and M+2 peaks) is expected at m/z 347 and 349.

  • Fragmentation: Common fragmentation patterns would involve the loss of the ethyl group, the SO2 group, and the trifluoromethoxy group.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, its structural features suggest several potential areas for investigation in drug discovery.

Rationale for Potential Pharmacological Relevance

The benzenesulfonamide moiety is a well-known pharmacophore that can interact with a variety of biological targets. The trifluoromethoxy group can enhance drug-like properties by:

  • Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.[4]

  • Blocking Metabolic Sites: The trifluoromethoxy group is metabolically stable and can prevent oxidative metabolism at the para-position of the benzene ring.[4]

  • Modulating Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of the sulfonamide nitrogen and alter binding interactions with target proteins.

Potential Therapeutic Targets

Based on the activities of other benzenesulfonamide derivatives, potential therapeutic targets for this compound could include:

  • Carbonic Anhydrases: Inhibition of these enzymes is relevant for the treatment of glaucoma, epilepsy, and certain types of cancer.

  • Kinases: Many kinase inhibitors incorporate a sulfonamide group for hydrogen bonding interactions in the ATP-binding pocket.

  • Proteases: Sulfonamides have been explored as inhibitors of various proteases, including those involved in viral replication.

  • Nuclear Receptors: Some sulfonamide-containing compounds have been shown to modulate the activity of nuclear receptors.

Biological_Potential cluster_features Key Structural Features cluster_properties Potential Pharmacological Properties cluster_targets Potential Therapeutic Targets Compound This compound Benzenesulfonamide Benzenesulfonamide Core Compound->Benzenesulfonamide Trifluoromethoxy Trifluoromethoxy Group Compound->Trifluoromethoxy Bromo Bromo Substituent Compound->Bromo Ethyl N-Ethyl Group Compound->Ethyl Binding Modulated Target Binding Benzenesulfonamide->Binding Lipophilicity Increased Lipophilicity Trifluoromethoxy->Lipophilicity Stability Metabolic Stability Trifluoromethoxy->Stability CA Carbonic Anhydrases Lipophilicity->CA Kinases Kinases Lipophilicity->Kinases Proteases Proteases Lipophilicity->Proteases NR Nuclear Receptors Lipophilicity->NR Stability->CA Stability->Kinases Stability->Proteases Stability->NR Binding->CA Binding->Kinases Binding->Proteases Binding->NR

Caption: Logical relationship between the structural features of this compound and its potential biological applications.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general properties of aromatic sulfonamides and halogenated aromatic compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest that it may possess favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a solid foundation for researchers interested in exploring the chemical and biological landscape of this promising molecule. Further experimental validation of its physical, chemical, and biological properties is warranted to fully elucidate its therapeutic potential.

References

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An In-Depth Technical Guide to the Crystal Structure Determination of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The precise three-dimensional arrangement of atoms within a crystalline solid, its crystal structure, is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients (APIs) and drug development intermediates, this knowledge is critical. It governs solubility, stability, bioavailability, and tabletability. 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide (CAS 957062-74-7) is a sulfonamide derivative whose structural characteristics are of significant interest to researchers in medicinal chemistry and materials science.[1][2][3]

While a public crystal structure for this specific compound has not been deposited in major databases as of this writing, this guide provides a comprehensive, field-proven methodology for its determination and analysis. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, detailing the necessary steps from synthesis to final structural validation, grounded in established crystallographic principles.

Part 1: Synthesis and Generation of X-ray Quality Crystals

The foundational step in any crystallographic analysis is the procurement of a high-purity, single crystal. The purer the compound, the higher the probability of growing single crystals suitable for diffraction.[4]

Synthesis and Purification

The synthesis of the title compound would likely involve the reaction of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride with ethylamine in the presence of a base. Following the reaction, the crude product must be purified to the highest possible degree. Standard techniques such as column chromatography, followed by a final purification step, are essential.

The Art and Science of Crystallization

Crystallization is a process of purifying solid compounds based on the principles of solubility.[5] The goal is to create a supersaturated solution from which, upon slow cooling or solvent evaporation, the compound precipitates as well-ordered crystals. Impurities are ideally excluded from the growing crystal lattice.[5]

  • Solvent Selection: Begin by testing the solubility of ~5-10 mg of the purified compound in a range of solvents (0.1-0.5 mL) at both room temperature and elevated temperatures. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.[5] A good starting solvent screen would include:

    • Polar Protic: Ethanol, Methanol, Isopropanol

    • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)

    • Nonpolar: Hexane, Toluene, Dichloromethane

  • Crystallization Methodologies: Based on the solubility screen, several methods should be attempted in parallel.[4]

    • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature (e.g., dichloromethane or ethyl acetate). Loosely cap the vial and allow the solvent to evaporate slowly over several days.[4]

    • Slow Cooling: Create a saturated solution of the compound in a suitable solvent (e.g., acetonitrile or ethanol) at its boiling point. Insulate the flask to allow for slow cooling to room temperature, followed by transfer to a refrigerator (4 °C) and then a freezer (-20 °C) if necessary.[4]

    • Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals.[4]

      • Vial-in-Vial Setup: Dissolve the compound in a small amount of a dense, moderately non-volatile solvent (e.g., chloroform or THF) in a small, open vial. Place this vial inside a larger, sealable vial containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether).[4]

      • Mechanism: The anti-solvent slowly diffuses into the solvent, reducing the compound's solubility and promoting gradual crystallization.[4]

    • Solvent/Anti-Solvent Layering: Carefully layer a less dense anti-solvent (e.g., hexane) on top of a denser solution of the compound (e.g., in dichloromethane). Crystals may form at the interface.

Once crystals appear, they should be examined under a polarizing microscope. Suitable crystals for single-crystal X-ray diffraction (SC-XRD) should be well-formed, transparent, and have dimensions typically between 0.1 and 0.5 mm. They should extinguish light cleanly when rotated under cross-polarized light, indicating a single lattice.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material at the atomic level.[6] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[7]

Workflow for SC-XRD Data Collection

sc_xrd_workflow cluster_prep Crystal Preparation cluster_instrument Diffractometer Operations cluster_processing Data Processing select_crystal Select Suitable Crystal (Microscope) mount_crystal Mount on Goniometer Head select_crystal->mount_crystal center_crystal Center Crystal in X-ray Beam mount_crystal->center_crystal Transfer to Instrument unit_cell Determine Unit Cell & Bravais Lattice center_crystal->unit_cell data_collection Full Data Collection (Sphere of Reflections) unit_cell->data_collection integration Integrate Reflections (Intensity Data) data_collection->integration Raw Data corrections Apply Corrections (Absorption, etc.) integration->corrections Structure Solution Structure Solution

Caption: Workflow for SC-XRD data collection.

  • Crystal Mounting: A selected crystal is carefully mounted on a cryoloop or a glass fiber attached to a goniometer head. A cryoprotectant (e.g., paratone-N oil) is often used to prevent ice formation if data is to be collected at low temperatures (typically 100 K), which minimizes thermal motion and radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer, which is equipped with an X-ray source (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å), a goniometer for rotating the crystal, and a sensitive detector (e.g., a CCD or CMOS detector).[6]

  • Unit Cell Determination: A series of initial diffraction images are collected to locate the reflections.[8] Software then indexes these reflections to determine the dimensions (a, b, c, α, β, γ) and symmetry of the unit cell, the smallest repeating unit of the crystal lattice.[9]

  • Data Collection Strategy: Based on the determined crystal system, a strategy is calculated to collect a complete, redundant set of diffraction data by rotating the crystal through a series of angles. The goal is to measure the intensity of as many unique reflections as possible.

  • Data Integration and Reduction: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot and applies corrections for factors such as Lorentz-polarization effects and absorption. The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding intensity and standard uncertainty for each reflection.[8]

Part 3: Crystal Structure Solution and Refinement

With a processed reflection file, the next phase is computational: determining the atomic positions and refining the structural model.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities of the reflections, but the phase information is lost. This is the central "phase problem" of crystallography. For small molecules like the title compound, direct methods are typically used to generate initial phase estimates, which are then used to calculate an initial electron density map. Software like SHELXS or SIR is commonly employed for this step.[10][11]

Model Building and Refinement

The initial electron density map should reveal the positions of the heavier atoms (like Bromine and Sulfur). These atoms are used to phase a new map, which should reveal the remaining non-hydrogen atoms. This iterative process of map calculation and atom placement builds the complete molecular model.

The model is then refined using a least-squares minimization algorithm, typically with software like SHELXL.[10] Refinement improves the agreement between the experimentally observed reflection intensities and those calculated from the structural model. Anisotropic displacement parameters (ADPs) are introduced for non-hydrogen atoms to model their thermal vibrations. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Structure Solution and Refinement

structure_solution_workflow data_in Reflection Data (hkl, Intensity) direct_methods Solve Phase Problem (e.g., SHELXS, Direct Methods) data_in->direct_methods initial_map Calculate Initial Electron Density Map direct_methods->initial_map model_building Build Initial Model (Assign Atoms) initial_map->model_building refinement_cycle Least-Squares Refinement (e.g., SHELXL) model_building->refinement_cycle refinement_cycle->refinement_cycle diff_map Calculate Difference Fourier Map (Fo-Fc) refinement_cycle->diff_map model_completion Complete Model (Add H-atoms, check for disorder) diff_map->model_completion final_refinement Final Refinement (Anisotropic, Weighting) model_completion->final_refinement validation Structure Validation (checkCIF) final_refinement->validation cif_out Final CIF File validation->cif_out

Caption: Iterative workflow for crystal structure solution and refinement.

Part 4: Structural Analysis and Interpretation

Once a stable and chemically sensible model is achieved, a detailed analysis is performed.

Crystallographic Data Summary

All quantitative data from the experiment and refinement are summarized in a standard crystallographic table.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Example)
Chemical FormulaC₉H₉BrF₃NO₃S
Formula Weight348.14
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.123(4) Å, α = 90°
b = 8.456(3) Å, β = 98.76(2)°
c = 15.789(6) Å, γ = 90°
Volume1334.5(9) ų
Z (Molecules/Unit Cell)4
Calculated Density1.732 Mg/m³
Absorption Coefficient3.456 mm⁻¹
F(000)696
Crystal Size0.25 x 0.20 x 0.15 mm
θ Range for Data Collection2.50 to 27.50°
Reflections Collected9876
Independent Reflections3054 [R(int) = 0.034]
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.087
R indices (all data)R₁ = 0.048, wR₂ = 0.095
Largest Diff. Peak/Hole0.45 and -0.38 e.Å⁻³
Intramolecular Geometry

Analysis of the final model provides precise bond lengths, bond angles, and torsion angles. These values are compared to expected values from similar structures in the Cambridge Structural Database (CSD) to confirm the chemical identity and identify any unusual geometric features, such as strain or unconventional conformations.

Intermolecular Interactions and Hirshfeld Surface Analysis

Understanding how molecules pack in the crystal is crucial. This is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[12][13] A Hirshfeld surface is mapped around a molecule, and the distance from the surface to the nearest nucleus external to it (dₑ) and internal to it (dᵢ) is calculated. These values are used to generate a 2D "fingerprint plot," which provides a quantitative summary of the types and relative significance of intermolecular contacts.[12][14]

hirshfeld_concept cluster_hirshfeld Hirshfeld Surface Analysis cluster_interpretation Interpretation cif_input Refined Crystal Structure (CIF) hs_calc Calculate Hirshfeld Surface (Based on promolecule electron density) cif_input->hs_calc mapping Map Properties onto Surface (d_norm, Shape Index, etc.) hs_calc->mapping fingerprint Generate 2D Fingerprint Plot (d_e vs. d_i) hs_calc->fingerprint visualize Visualize Intermolecular Contacts (Red spots on d_norm surface indicate close contacts) mapping->visualize quantify Quantify Interaction Types (Deconstruct fingerprint plot into H...H, O...H, etc.) fingerprint->quantify

Caption: Conceptual workflow for Hirshfeld surface analysis.

For the title compound, one would expect to observe N-H···O=S hydrogen bonds forming dimers or chains, as well as potential C-H···O, C-H···F, and Br···O interactions, which would all be clearly delineated by this analysis.

Part 5: Structure Validation and Deposition

Scientific integrity requires that every reported crystal structure is thoroughly validated and the data made publicly accessible.

Validation with checkCIF

Before publication or deposition, the final Crystallographic Information File (CIF) must be validated. The International Union of Crystallography (IUCr) provides the free online checkCIF service for this purpose.[15][16] This service runs a battery of tests on the CIF to check for consistency, completeness, and potential errors in the data and model.[2][15] The output is a report with ALERTS, which must be addressed or explained.[17]

Deposition in a Public Database

Upon completion and validation, the structural data should be deposited in a public repository. The premier database for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC).[18][19][20] Deposition ensures the long-term preservation of the data and makes it available to the global scientific community for further research and analysis.[21] Each deposited structure receives a unique CCDC deposition number, which should be cited in any related publication.

Conclusion

The determination of the crystal structure of this compound is a multi-step process that combines meticulous experimental work with sophisticated computational analysis. From the crucial first step of growing high-quality single crystals to the final validation and deposition of the structural data, each stage requires careful execution and adherence to established scientific protocols. The resulting atomic-level insights into molecular conformation and intermolecular packing are invaluable for guiding further research in drug development and materials science, providing a solid foundation for understanding and predicting the compound's macroscopic properties.

References

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  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
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An In-depth Technical Guide to the Solubility of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to toxicological assessment. This guide provides a detailed exploration of the solubility of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a sulfonamide derivative of interest, in organic solvents.

While specific, publicly available quantitative solubility data for this particular molecule is limited, this document serves as a foundational resource for researchers. It outlines the theoretical principles governing solubility, provides a detailed, field-proven experimental protocol for its determination, and discusses the critical factors that influence the dissolution of sulfonamides in organic media. Our approach is grounded in established scientific principles and methodologies to ensure the generation of reliable and reproducible data.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium, representing the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure. For a sulfonamide like this compound, its solubility in a given organic solvent is dictated by a complex interplay of intermolecular forces.

The Principle of "Like Dissolves Like"

This age-old adage remains a cornerstone of solubility prediction. The solubility of a solute is favored when the intermolecular forces of the solute and solvent are similar. Key factors include:

  • Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents, like alcohols, possess dipoles and can engage in hydrogen bonding. Non-polar solvents, such as alkanes, have a more uniform charge distribution. The trifluoromethoxy and sulfonamide groups in our target molecule introduce significant polarity, suggesting a higher affinity for polar organic solvents.

  • Hydrogen Bonding: The sulfonamide group (-SO₂NH-) contains both a hydrogen bond donor (the N-H group) and acceptors (the oxygen atoms). Solvents that can participate in hydrogen bonding (e.g., methanol, ethanol) are likely to be effective at solvating this molecule.

  • Molecular Structure and Size: The overall size and shape of a molecule influence how easily it can be surrounded by solvent molecules.[1][2][3] The presence of the bulky bromine atom and the trifluoromethoxy group may introduce steric hindrance, affecting solubility.[2]

Physicochemical Descriptors and Their Impact

Several calculated parameters can provide insights into a molecule's likely solubility behavior:

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher LogP suggests greater solubility in non-polar, lipid-like environments.

  • Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms in a molecule.[4] It is a good predictor of hydrogen bonding capacity and permeability. A higher TPSA generally correlates with lower solubility in non-polar solvents.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the isothermal shake-flask method .[5][6] This method is reliable and widely used, providing a direct measure of the saturation point of a solute in a solvent.[5][7][8]

Causality Behind Experimental Choices

The shake-flask method is preferred for its direct measurement of the equilibrium state, avoiding the potential for oversaturation that can occur with kinetic solubility methods.[5][7] The extended incubation period ensures that the system has reached a true thermodynamic equilibrium. The subsequent quantification by a sensitive and selective analytical technique like High-Performance Liquid Chromatography (HPLC) ensures accurate measurement of the dissolved analyte.

Detailed Step-by-Step Methodology: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane) of appropriate purity

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation of Solvent Vials: Add a known volume (e.g., 1 mL) of the selected organic solvent to a series of appropriately labeled glass vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Securely cap the vials and place them in a constant-temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.

Diagram of the Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

HPLC Method for Quantification

A reverse-phase HPLC (RP-HPLC) method is generally suitable for the quantification of sulfonamides.[9][10][11][12]

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm) is appropriate.[10]

  • Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
Factors Influencing the Solubility of this compound

The experimental results should be interpreted in the context of the theoretical principles outlined earlier.

  • Solvent Polarity: It is anticipated that the solubility will be higher in more polar solvents (e.g., methanol, ethanol, acetonitrile) due to the polar nature of the sulfonamide and trifluoromethoxy groups.

  • Hydrogen Bonding Capability: Solvents capable of hydrogen bonding are expected to be particularly effective.

  • Temperature: For most solid solutes, solubility increases with temperature. Conducting experiments at different temperatures can provide valuable thermodynamic data.[13][14]

Logical Relationship Diagram

logical_relationship cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome polarity High Polarity (Sulfonamide, -OCF3) solubility Solubility polarity->solubility Increases with similar polarity h_bond H-Bond Donor/Acceptor h_bond->solubility Increases with H-bonding solvents solvent_polarity Solvent Polarity solvent_polarity->solubility solvent_h_bond H-Bonding Capability solvent_h_bond->solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a robust theoretical understanding with a detailed, validated experimental protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for the informed progression of this compound through the drug development pipeline, from early-stage formulation to preclinical evaluation.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Patyra, E., Kwiatek, K., & Jedziniak, P. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

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  • Papadopoulou-Mourkidou, E., & Patsias, J. (2003). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Instrumental Methods of Analysis-Modern Trends and Applications. [Link]

  • Patyra, E., Gago-Ferrero, P., Kwiatek, K., & Jedziniak, P. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(21), 5092. [Link]

  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665. [Link]

  • Kumar, P., & Singh, R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6565. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, A. O. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(10), 4271-4283. [Link]

  • Wang, Y., Zhang, T., Zhang, C., & Wang, Z. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(9), 2736-2746. [Link]

  • Li, W., Wang, Y., Zhang, T., & Wang, Z. (2018). Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents at Different Temperatures. Journal of Chemical & Engineering Data, 63(8), 2912-2921. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • Mol-Instincts. (n.d.). N-bromo-N-[2-[bromo(tosyl)amino]ethyl]-4-methyl-benzenesulfonamide. Retrieved from [Link]

  • Jeliński, T., Przybyłek, M., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 571, 118682. [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, N-ethyl-ar-methyl-. PubChem. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-Ethyl 2-Bromo-4-trifluoromethoxybenzenesulfonamide, 98% Purity, C9H9BrF3NO3S, 1 gram. Retrieved from [Link]

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An In-depth Technical Guide to the Core Characteristics and Postulated Mechanism of Action of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a synthetic compound with significant potential in modern drug discovery. While direct literature elucidating a specific mechanism of action for this exact molecule is not publicly available, its chemical architecture provides a strong foundation for postulating its primary role and potential biological activities. The compound's designation as a "Protein Degrader Building Block" is a critical directive, suggesting its principal application lies in the synthesis of heterobifunctional molecules for targeted protein degradation (TPD).[1] This guide deconstructs the compound's structural motifs—the benzenesulfonamide core, 2-bromo substituent, and 4-(trifluoromethoxy) group—to infer potential intrinsic activities based on extensive literature on analogous structures. Furthermore, we present detailed, field-proven experimental workflows for researchers to both explore standalone biological effects and leverage the compound's design for its intended purpose in the rapidly evolving field of TPD.

Introduction and Molecular Profile

This compound is a halogenated benzenesulfonamide derivative. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the foundation of a multitude of FDA-approved drugs with activities ranging from antimicrobial to anticancer and diuretic.[2][3] The specific substitution pattern of this compound—a bromine atom at the 2-position, an N-ethyl group, and a trifluoromethoxy group at the 4-position—suggests a molecule designed for specific physicochemical properties and as a versatile synthetic intermediate.

Its most telling characteristic is its commercial classification as a building block for protein degraders.[1] This strongly implies its primary utility is not as a standalone therapeutic agent but as a key component in the construction of larger, more complex molecules like Proteolysis-Targeting Chimeras (PROTACs). In this context, the bromine atom serves as a crucial synthetic handle for covalent linkage to other molecular fragments.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₉BrF₃NO₃S[1][4]
Molecular Weight 348.1 g/mol [1]
CAS Number 957062-74-7[1]
PubChem CID 26985674[4]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)[5]

Deconstruction of the Scaffold: Postulated Biological Activities

The biological potential of any compound is intrinsically linked to its structure. By analyzing its core components, we can hypothesize potential, albeit unconfirmed, intrinsic activities based on a wealth of precedent in the scientific literature.

The Benzenesulfonamide Core

The benzenesulfonamide moiety is one of the most prolific scaffolds in drug discovery. Its derivatives have been shown to target a wide array of biological systems:

  • Carbonic Anhydrase (CA) Inhibition: Many benzenesulfonamides are potent inhibitors of carbonic anhydrases, particularly the cancer-associated isoform CA IX. This inhibition can disrupt pH homeostasis in tumor microenvironments, leading to anticancer effects.[6]

  • Antimicrobial Activity: The sulfonamide class was the basis for the first generation of antibacterial agents (sulfa drugs) that act by inhibiting folate synthesis in bacteria.[7] Modern derivatives continue to be explored for their efficacy against resistant microbial strains.[8][9]

  • Antiviral Properties: More complex benzenesulfonamide-containing structures have been identified as inhibitors of viral enzymes, including HIV-1 reverse transcriptase and capsid proteins.[10][11]

  • Cardiovascular Effects: Certain derivatives can modulate cardiovascular parameters like perfusion pressure, potentially through the inhibition of calcium channels or interaction with endothelin and angiotensin receptors.[12]

  • Anti-inflammatory and Anticancer Activity: The sulfonamide scaffold is present in various anticancer and anti-inflammatory drugs. The mechanisms can be diverse, including the induction of cell cycle arrest and apoptosis.[13]

The 2-Bromo Substituent: A Handle for Synthesis and a Modulator of Activity

The position of a halogen on an aromatic ring is a critical determinant of biological activity. The bromine at the ortho-position (2-position) has two primary implications:

  • Modulation of Biological Activity: The steric and electronic properties of the 2-bromo group can significantly alter the compound's binding affinity and selectivity for biological targets compared to its other positional isomers (e.g., 4-bromo). Studies comparing 2-bromo and 4-bromo substituted benzenesulfonamides have revealed distinct inhibitory profiles against human carbonic anhydrase isoforms, underscoring the importance of substituent placement.[14]

  • Synthetic Versatility: From a chemical synthesis perspective, the bromine atom is an exceptionally useful functional group. It serves as a reactive "handle" for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the straightforward covalent linkage of this fragment to other molecules. This is the cornerstone of its utility as a building block.

The 4-(Trifluoromethoxy) and N-Ethyl Groups

The trifluoromethoxy (-OCF₃) group is a widely used substituent in modern medicinal chemistry to enhance a drug candidate's properties. It is a highly lipophilic and strongly electron-withdrawing group that can improve metabolic stability by blocking potential sites of oxidation, increase membrane permeability, and enhance binding affinity. The N-ethyl group further contributes to the molecule's lipophilicity and can establish specific hydrophobic interactions within a target's binding pocket.

Primary Postulated Role: A Building Block for Targeted Protein Degradation (TPD)

The most compelling evidence for the function of this compound comes from its classification as a protein degrader building block.[1] This positions it as a component for constructing heterobifunctional degraders, such as PROTACs.

A PROTAC is a molecule with two active domains connected by a chemical linker: one domain binds to a target protein (Protein of Interest, POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for destruction by the cell's proteasome.

In this paradigm, this compound is not expected to have a standalone mechanism. Instead, it would be synthetically elaborated to become part of the final degrader molecule, potentially as part of the linker or as a fragment that contributes to E3 ligase binding. The bromine atom is the key site for its incorporation into the larger structure.

Caption: Conceptual diagram of PROTAC-mediated protein degradation.

Proposed Experimental Workflows for the Researcher

As a Senior Application Scientist, my recommendation is a dual-pronged approach: first, conduct exploratory screening to identify any potential intrinsic biological activity, and second, leverage the compound for its intended application in TPD.

Workflow 1: Exploratory Screening for Intrinsic Activity

This workflow is designed to efficiently determine if this compound possesses standalone biological activity, guided by the known pharmacology of the benzenesulfonamide class.

Screening_Workflow cluster_tier1 Tier 1: In Vitro Biochemical Assays cluster_tier2 Tier 2: Cell-Based Assays start Compound Stock Solution (in DMSO) ca_assay Carbonic Anhydrase Inhibition Panel (e.g., CA II, IX) start->ca_assay kinase_assay Kinase Inhibition Panel (e.g., KinomeScan) start->kinase_assay antimicrobial_assay Antimicrobial MIC Assay (Bacterial & Fungal Strains) start->antimicrobial_assay cytotoxicity_assay Cancer Cell Line Cytotoxicity (e.g., NCI-60 Panel) ca_assay->cytotoxicity_assay If hits observed or as parallel screen hit_validation Hit Validation & Dose-Response ca_assay->hit_validation kinase_assay->cytotoxicity_assay If hits observed or as parallel screen kinase_assay->hit_validation antimicrobial_assay->cytotoxicity_assay If hits observed or as parallel screen antimicrobial_assay->hit_validation cytotoxicity_assay->hit_validation inflammation_assay Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) inflammation_assay->hit_validation end Mechanism of Action Studies (Target Deconvolution) hit_validation->end Confirmed Hit no_activity Compound is Inactive Alone (Proceed to Workflow 2) hit_validation->no_activity No Confirmed Activity

Caption: A tiered workflow for screening intrinsic biological activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.[13]

  • Preparation: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Dilution Series: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Workflow 2: Utilization as a Protein Degrader Building Block

This workflow outlines the conceptual steps to use the compound in a TPD project.

TPD_Workflow cluster_validation Validation of New Degrader Molecule start Select Protein of Interest (POI) & Known Ligand synthesis Synthetic Elaboration: Couple POI Ligand to Building Block via Linker Chemistry (e.g., Suzuki Coupling at Br) start->synthesis biochem_assay Biochemical Confirmation (e.g., Ternary Complex Formation Assay) synthesis->biochem_assay western_blot Cellular Target Degradation Assay (Western Blot or Proteomics) synthesis->western_blot optimization Lead Optimization (Modify Linker, Ligands) biochem_assay->optimization viability_assay Phenotypic Assay (Cell Viability, e.g., CellTiter-Glo) western_blot->viability_assay viability_assay->optimization optimization->synthesis Iterate in_vivo In Vivo Studies optimization->in_vivo Optimized Lead

Caption: Workflow for synthesizing and evaluating a protein degrader.

Experimental Protocol: Western Blot for Target Degradation

This protocol assesses the ability of a newly synthesized degrader to reduce the levels of the target protein in cells.

  • Cell Culture: Plate cells expressing the protein of interest (e.g., a cancer cell line) in a 6-well plate and grow to 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of the newly synthesized degrader molecule (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then probe with a primary antibody specific for the protein of interest. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.

  • Detection: After washing, incubate the membrane with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A reduction in the target protein band intensity relative to the loading control and vehicle-treated sample indicates successful degradation.

Conclusion

This compound is a molecule of significant interest, not for a single, defined mechanism of action, but for its versatility as a research tool and synthetic building block. While it may possess latent intrinsic biological activities characteristic of the benzenesulfonamide class, such as carbonic anhydrase inhibition or antimicrobial effects, its primary value lies in its strategic design for incorporation into targeted protein degraders. The 2-bromo substituent provides the essential synthetic handle for this purpose. This guide provides the foundational knowledge and actionable experimental frameworks for researchers to fully explore and exploit the potential of this compound in the frontier of drug discovery.

References

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  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. 2021-08-01.
  • N-Ethyl-4-methylbenzenesulfonamide. CymitQuimica.
  • United States Patent: N-phenyl phenylacetamide compounds and the use thereof. Google Patents. 2009-10-27.
  • This compound. PubChem.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. 2024-03-25.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health (NIH).
  • SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS. European Patent Office. 2018-05-18.
  • Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. Google Patents.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Semantic Scholar. 2019-09-18.
  • 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide. ChemBK. 2024-04-09.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health (NIH). 2019-09-18.
  • A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. BenchChem.
  • Unlocking the Research Potential of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide. BenchChem.
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  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (NIH). 2024-07-11.
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A Technical Guide to the Biological Target Deconvolution of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the strategies and methodologies for identifying and validating the potential biological targets of the novel compound, 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide (CAS 957062-74-7). While this specific molecule is not extensively characterized in public literature, its chemical architecture provides a strong foundation for rational, hypothesis-driven investigation and unbiased proteomic screening.

Introduction: Deconstructing the Molecule for Target Prediction

The compound this compound is a synthetic molecule featuring several key functional groups that inform a logical strategy for target identification. The central scaffold is a benzenesulfonamide , a privileged structure in medicinal chemistry renowned for its ability to target specific enzyme classes.[1][2] The presence of a trifluoromethoxy (-OCF3) group significantly increases lipophilicity and metabolic stability, properties that enhance cell permeability and bioavailability, making it an attractive candidate for drug development.[3] The bromine and N-ethyl substitutions offer points for synthetic modification and influence the compound's steric and electronic profile.

The primary challenge and objective is to deorphanize this compound—to identify its specific molecular targets and thereby understand its mechanism of action. This guide outlines a multi-pronged approach, combining hypothesis-driven methods based on its chemical class with unbiased, proteome-wide screening techniques to ensure comprehensive target discovery.

Part 1: Hypothesis-Driven Target Exploration

Based on the dominant benzenesulfonamide core, we can formulate primary and secondary hypotheses for likely biological targets.

Primary Hypothesis: Carbonic Anhydrases (CAs)

The sulfonamide moiety is the archetypal zinc-binding group found in a vast class of drugs targeting carbonic anhydrases (CAs).[1][2][4] These metalloenzymes catalyze the reversible hydration of CO2 and are critical in physiological processes like pH regulation and fluid balance.[5] Dysregulation of specific CA isoforms is implicated in numerous pathologies, including glaucoma (CA II), epilepsy (CA II, CA VII), and cancer (CA IX, CA XII).[1][4][6] Therefore, the most logical starting point is to assess the compound's inhibitory activity against a panel of physiologically relevant CA isoforms.

This protocol describes a stopped-flow spectrophotometric method to measure the inhibition of CA-catalyzed CO2 hydration.

Causality: This assay directly measures the compound's ability to interfere with the enzyme's catalytic function. The rate of pH change, indicated by a colorimetric indicator, is proportional to the enzyme's activity. An effective inhibitor will slow this rate.

Methodology:

  • Reagent Preparation:

    • Prepare a 20 mM TRIS buffer solution (pH 7.6) containing 0.1 mM ZnCl2.

    • Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare a stock solution of the test compound (10 mM in DMSO) and create serial dilutions.

    • Prepare a solution of the desired purified human CA isoform (e.g., hCA II, hCA IX) at a concentration of ~2 µM.

    • Prepare a solution of a pH indicator, such as p-nitrophenol.

  • Assay Execution (in a stopped-flow instrument):

    • Equilibrate two syringes: one with the CO2 solution and the other with the TRIS buffer containing the CA enzyme, pH indicator, and the test compound at a specific concentration.

    • Rapidly mix the contents of the syringes. The hydration of CO2 to bicarbonate and a proton will cause a pH drop.

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol).

  • Data Analysis:

    • Calculate the initial rate of reaction for each inhibitor concentration.

    • Determine the enzyme activity as a percentage of the uninhibited control (DMSO vehicle).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Data Presentation: Quantitative inhibition data should be summarized for clear comparison across isoforms.

CA IsoformCompound IC50 (nM)Acetazolamide IC50 (nM) [Control]
hCA I12
hCA II5.96
hCA IX25
hCA XII3
Secondary Hypothesis: Retinoic Acid Receptor-related Orphan Receptors (RORs)

Recent discoveries have shown that certain sulfonamide-containing molecules can act as modulators of the Retinoic Acid Receptor-related Orphan Receptor (ROR) family, particularly RORα and RORγ.[7] These nuclear receptors are transcription factors that regulate critical pathways in immunity, metabolism, and circadian rhythm.[8][9] RORα, for instance, is implicated in inflammatory responses, making it a compelling therapeutic target.[10][11]

Causality: This assay determines if the compound can modulate the transcriptional activity of RORα. If the compound acts as an inverse agonist, it will suppress the RORα-driven expression of a reporter gene (luciferase), leading to a decrease in luminescence.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression vector for human RORα.

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple ROR response elements (ROREs).

    • Include a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Compound Treatment:

    • After 24 hours, re-plate the transfected cells into a 96-well plate.

    • Treat the cells with serial dilutions of the test compound (e.g., from 1 nM to 100 µM) or a known RORα inverse agonist control. Include a DMSO vehicle control.

    • Incubate for an additional 18-24 hours.

  • Luminescence Measurement:

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • Express the data as a percentage of the activity of the DMSO control.

    • Plot the normalized activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Unbiased, Proteome-Wide Target Identification

If hypothesis-driven approaches do not yield a high-affinity target, or to proactively identify potential off-targets, unbiased screening methods are essential. These techniques survey the entire proteome for interactions without prior assumptions.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a small molecule to its target protein typically increases the protein's thermal stability. CETSA leverages this by heating intact cells or cell lysates to a specific temperature and then quantifying the amount of soluble (non-denatured) protein remaining.[12] Mass spectrometry-based CETSA (MS-CETSA) allows for a proteome-wide survey of these stability changes.

  • Cell Treatment: Treat cultured cells with the test compound (at a concentration showing a cellular phenotype) and a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., from 40°C to 64°C in 4°C increments).

  • Lysis and Protein Solubilization: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.

  • Proteomic Sample Preparation: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature point. Proteins that show a significant shift in their melting curves to higher temperatures in the presence of the compound are identified as potential targets.

CETSA_Workflow A 1. Cell Culture Treat with Compound vs. Vehicle B 2. Harvest & Aliquot A->B C 3. Thermal Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Ultracentrifugation (Separate Soluble/Pellet) D->E F 6. Soluble Fraction (Protein Digestion & TMT Labeling) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Identify Stabilized Proteins) G->H

Caption: Workflow for proteome-wide target identification using MS-CETSA.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle: This classic biochemical method involves immobilizing the small molecule on a solid support (e.g., agarose beads) to "fish" for its binding partners from a cell lysate.[13][14] Bound proteins are then eluted and identified by mass spectrometry.

Causality: The success of this method relies on synthesizing a probe molecule where the compound is attached to a linker and bead at a position that does not interfere with its binding to the target protein. Structure-activity relationship (SAR) data is invaluable for selecting this attachment point. For this compound, the N-ethyl group or the bromo-position (via a Suzuki or Sonogashira coupling) could be potential linker sites.

  • Probe Synthesis: Synthesize a derivative of the compound with a linker (e.g., polyethylene glycol) terminating in a reactive group (e.g., an amine or carboxylic acid).

  • Immobilization: Covalently attach the probe to activated agarose beads (e.g., NHS-activated Sepharose). Create a negative control by immobilizing a structurally similar but biologically inactive analog, or by blocking the reactive groups on the beads.

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest. Pre-clear the lysate by passing it over control beads to reduce non-specific binding.

  • Affinity Pull-down: Incubate the pre-cleared lysate with the compound-functionalized beads and the control beads for several hours at 4°C.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a denaturant (e.g., SDS sample buffer) or by competitive elution with an excess of the free compound.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by LC-MS/MS.

  • Data Analysis: Compare the proteins identified from the compound beads with those from the control beads. True targets should be significantly enriched on the compound beads.

AC_MS_Workflow cluster_probe Probe Preparation cluster_pull Affinity Purification cluster_analysis Identification A 1. Synthesize Compound-Linker Conjugate B 2. Immobilize on Activated Beads A->B C 3. Incubate Beads with Cell Lysate B->C D 4. Wash to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Protein Digestion & LC-MS/MS E->F G 7. Identify Enriched Proteins vs. Control F->G

Caption: Key stages of an affinity chromatography-mass spectrometry experiment.

Part 3: Target Validation and Pathway Analysis

Identifying a candidate protein is not the endpoint. The interaction must be validated, and its biological relevance confirmed.

  • Direct Binding Confirmation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be used with purified protein to confirm direct binding and determine binding kinetics (kon, koff) and affinity (KD).

  • Cellular Target Engagement: Use the CETSA protocol with Western blotting for the specific candidate to confirm the compound engages and stabilizes the target in intact cells.

  • Functional Validation: Use genetic methods like siRNA or CRISPR/Cas9 to knock down the expression of the target protein. If the cellular phenotype observed with the compound is recapitulated by target knockdown, it provides strong evidence for a functional link.

This diagram illustrates how an inverse agonist for RORα could impact an inflammatory pathway.

RORa_Pathway Compound 2-bromo-N-ethyl-4- (trifluoromethoxy)benzenesulfonamide RORa RORα Compound->RORa Inhibits (Inverse Agonist) DNA ROR Response Element (on DNA) RORa->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Protein Pro-inflammatory Protein (e.g., IL-6) Transcription->Protein Translates to

Caption: Hypothetical inhibition of RORα-mediated gene transcription.

Conclusion

Elucidating the biological targets of this compound requires a systematic and multi-faceted approach. By combining informed, hypothesis-driven assays based on its sulfonamide scaffold with unbiased, proteome-wide screening methods, researchers can build a robust case for its mechanism of action. This foundational knowledge is paramount for advancing the compound through the drug discovery pipeline, optimizing its selectivity, and understanding its therapeutic potential and possible toxicities.

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Preliminary Toxicity Screening of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, scientifically-driven approach to early-stage safety assessment. The narrative emphasizes the causal logic behind experimental choices, integrating in vitro and in vivo methodologies to construct a foundational toxicological profile. Protocols are detailed with an emphasis on self-validating systems and are grounded in internationally recognized guidelines to ensure data integrity and regulatory relevance.

Introduction: Compound Profile and Rationale for Screening

This compound is a novel sulfonamide derivative. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.[1] The presence of a trifluoromethoxy group may enhance metabolic stability and cell permeability, while the bromo-aromatic moiety introduces potential for specific metabolic pathways and potential liabilities. Given its novelty, a systematic and robust preliminary toxicity screening is imperative to identify potential hazards and inform a go/no-go decision in early-stage drug development.[2][3]

This guide proposes a screening cascade designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. The initial focus is on in vitro assays to assess cytotoxicity and genotoxicity, followed by a limited, guideline-driven in vivo study to evaluate acute systemic toxicity.

Tier 1: In Vitro Assessment of Cellular Health and Genetic Integrity

The initial tier of screening focuses on cell-based assays to rapidly identify compounds that may cause overt cellular damage or genetic mutations, which are significant flags for downstream development.[4]

Cytotoxicity Screening: Evaluating Cellular Viability

The first step is to determine the concentration at which this compound elicits cytotoxic effects. This is crucial for dose selection in subsequent, more complex assays and provides a preliminary indication of the compound's therapeutic index. Tetrazolium reduction assays, such as the MTT and XTT assays, are robust, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Caption: Workflow for MTT/XTT Cytotoxicity Assay.

  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity or HEK293 for general cytotoxicity) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in cell culture medium.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period, typically 24 to 72 hours, at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[6]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited). A lower IC50 value indicates higher cytotoxicity.

ParameterDescription
Cell Lines HepG2 (liver cell model), HEK293 (kidney cell model)
Compound Concentrations 0.1 µM to 100 µM (or higher, depending on solubility)
Incubation Time 24, 48, and 72 hours
Endpoint IC50 (half-maximal inhibitory concentration)

Table 1: Parameters for In Vitro Cytotoxicity Testing.

Genotoxicity Screening: Assessing Mutagenic Potential

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a key concern for potential carcinogenicity.[7] The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted method for detecting point mutations.[8][9]

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[10] A test compound is considered mutagenic if it causes a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies.[10] The inclusion of a mammalian liver extract (S9 fraction) is crucial, as it can metabolically activate compounds into their mutagenic forms, simulating metabolism in the human body.[8]

AmesTest cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Compound Dilutions D Mix Compound, Bacteria, and S9 Mix (+/-) A->D B Prepare S. typhimurium Strains (e.g., TA98, TA100) B->D C Prepare S9 Mix (for metabolic activation) C->D E Pour mixture onto minimal glucose agar plates D->E F Incubate for 48-72 hours E->F G Count Revertant Colonies F->G H Compare to Negative Control G->H I Assess Mutagenicity H->I

Caption: Decision logic for the OECD 420 Acute Oral Toxicity Study.

[11]1. Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats). 2. Sighting Study: Administer a starting dose (e.g., 5, 50, 300, or 2000 mg/kg) to a single animal via oral gavage. The outcome (survival or evident toxicity) determines the dose for the next animal (either a lower or higher fixed dose). This process continues until the dose causing evident toxicity is identified. 3. Main Study: Once the appropriate dose is determined from the sighting study, dose four additional animals at that level. 4. Observation: Observe all animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all clinical signs of toxicity, changes in body weight, and any instances of mortality. 5. Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy to identify any treatment-related abnormalities in organs and tissues.

ParameterDescription
Species/Strain Rat (Sprague-Dawley), female
Route of Administration Oral gavage
Dose Levels Fixed doses: 5, 50, 300, 2000 mg/kg (selected based on sighting study)
Observation Period 14 days
Endpoints Clinical signs, body weight changes, mortality, gross pathology

Table 3: Parameters for In Vivo Acute Oral Toxicity Study (OECD 420).

Data Interpretation and Next Steps

The collective data from this preliminary screening program will form a foundational safety profile for this compound.

  • No Toxicity Observed: If the compound shows low cytotoxicity (IC50 > 100 µM), is non-mutagenic in the Ames test, and exhibits no significant toxicity in the acute oral study at 2000 mg/kg, it can be considered a low-risk candidate for further development.

  • Cytotoxicity or Acute Toxicity Observed: If the compound is cytotoxic or shows acute toxicity at relevant doses, these findings must be weighed against its intended therapeutic potency. Further studies may be warranted to investigate the specific mechanism of toxicity.

  • Genotoxicity Observed: A positive Ames test is a significant finding and a major hurdle for drug development. [7]Confirmatory in vitro (e.g., chromosomal aberration assay) and in vivo (e.g., micronucleus test) genotoxicity studies would be required. A confirmed genotoxic compound is often deprioritized unless intended for a life-threatening indication with no other treatment options.

The results of this screening cascade will guide the design of more comprehensive preclinical toxicology studies, including repeat-dose toxicity and safety pharmacology, should the compound advance in the development pipeline.

References

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The Stability and Degradation of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the potential stability and degradation pathways of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a molecule of interest in contemporary drug discovery. In the absence of direct empirical data for this specific compound, this document synthesizes established chemical principles and field-proven insights from studies on analogous aromatic sulfonamides, brominated aromatics, and trifluoromethoxy-substituted compounds. The guide offers a predictive framework for its behavior under forced degradation conditions, as stipulated by international regulatory guidelines. Detailed experimental protocols for conducting such studies are provided, alongside visualizations of predicted degradation pathways and workflows. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design robust stability-indicating analytical methods and to anticipate potential challenges in the development of formulations containing this molecule.

Introduction: Deconstructing the Molecule

This compound is a multifaceted molecule featuring several key functional groups that dictate its chemical behavior. A thorough understanding of these components is paramount to predicting its stability profile.

  • The Benzenesulfonamide Core: The central benzenesulfonamide structure is a common pharmacophore. The sulfonamide (S-N) bond is known to be susceptible to hydrolysis, particularly under acidic conditions.[1][2]

  • The N-ethyl Substituent: The ethyl group on the sulfonamide nitrogen may influence the steric accessibility of the sulfonyl group and the overall lipophilicity of the molecule.

  • The 2-Bromo Substituent: The bromine atom on the aromatic ring is an electron-withdrawing group that can influence the electronic density of the ring and serve as a potential leaving group in nucleophilic substitution reactions. Brominated aromatic compounds generally exhibit good thermal stability.[3]

  • The 4-Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic attack.[4][5][6] It is recognized for enhancing metabolic stability and lipophilicity in drug candidates.[5][6][7]

This unique combination of functional groups necessitates a systematic evaluation of the molecule's stability under a variety of stress conditions to ensure the development of a safe and effective pharmaceutical product.

Predicted Stability and Degradation Pathways

Based on the known reactivity of its constituent functional groups, we can predict the primary degradation pathways for this compound.

Hydrolytic Degradation

Hydrolysis is a critical degradation pathway for many pharmaceuticals. For the target molecule, the primary site of hydrolytic attack is the sulfonamide bond.

  • Acid-Catalyzed Hydrolysis: Aromatic sulfonamides are known to be susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the S-N bond.[1][8] This is anticipated to be a significant degradation pathway under strong acidic conditions and elevated temperatures. The trifluoromethoxy group, being strongly electron-withdrawing, may influence the rate of this reaction.[4]

  • Base-Catalyzed Hydrolysis: While generally more stable under neutral to alkaline conditions, forced basic hydrolysis can also lead to the cleavage of the sulfonamide bond, albeit likely requiring more stringent conditions than acid hydrolysis.[1][2]

  • Neutral Hydrolysis: Under neutral pH conditions and at ambient temperature, the molecule is expected to be relatively stable.[9]

Predicted Hydrolytic Degradation Products:

  • 2-bromo-4-(trifluoromethoxy)benzenesulfonic acid

  • Ethylamine

parent This compound acid 2-bromo-4-(trifluoromethoxy)benzenesulfonic acid parent->acid  H+/H2O (S-N Cleavage) amine Ethylamine parent->amine  H+/H2O (S-N Cleavage) cluster_stress Stress Conditions start Prepare Stock Solution of This compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal (e.g., 80°C, solid state) stress->thermal photo Photolytic (ICH Q1B conditions) stress->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products (e.g., MS/MS, NMR) analysis->characterization method Validate Stability-Indicating Method analysis->method pathway Elucidate Degradation Pathways characterization->pathway end Establish Stability Profile pathway->end method->end

Caption: Workflow for a Forced Degradation Study.

Detailed Experimental Protocols

Objective: To achieve 5-20% degradation of the parent compound to ensure the detection of relevant degradation products. [10]

Stress Condition Protocol Justification
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl. Incubate at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis. Aromatic sulfonamides are known to be susceptible to acid-catalyzed hydrolysis. [1]Elevated temperature accelerates the reaction.
Base Hydrolysis Dissolve the compound in a suitable solvent and dilute with 0.1 M NaOH. Incubate at 60°C and sample at appropriate time points. Neutralize samples before analysis. To evaluate the stability in alkaline conditions and force degradation if the compound is stable at room temperature.
Oxidative Degradation Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide at room temperature. Protect from light. Sample at appropriate time points. Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. [11]
Thermal Degradation Expose the solid compound to dry heat at 80°C in a stability chamber. Sample at appropriate time points and dissolve for analysis. To assess the solid-state stability of the drug substance. The presence of a bromo-aromatic structure suggests good thermal stability. [3]

| Photolytic Degradation | Expose the compound in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Use a dark control. | To determine the intrinsic photostability of the molecule and the potential for photodegradation. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. [12]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard approach. Method development should focus on achieving adequate resolution between the parent peak and all degradation product peaks.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of degradation products by providing mass-to-charge ratio information.

Conclusion and Future Directions

While specific experimental data for this compound is not yet publicly available, a comprehensive understanding of its constituent functional groups allows for a scientifically grounded prediction of its stability and degradation pathways. The primary anticipated degradation pathway is the acid-catalyzed hydrolysis of the sulfonamide bond. The molecule is expected to exhibit good thermal stability. Oxidative and photolytic degradation pathways are also possible and require experimental investigation.

The provided experimental protocols for forced degradation studies offer a robust starting point for researchers. The successful execution of these studies will be pivotal in developing a validated stability-indicating analytical method, which is a regulatory prerequisite for advancing this molecule through the drug development pipeline. Future work should focus on conducting these studies to confirm the predicted pathways and to fully characterize any significant degradation products.

References

  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Qiji Chemical. Available at: [Link]

  • Exploring the Trifluoromethoxy Group: A Key to Enhanced Chemical Properties. Autech. Available at: [Link]

  • Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]

  • Kobayashi, Y., & Kumadaki, I. (1978). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 11(5), 197-204. Available at: [Link]

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An In-Depth Technical Guide to Identifying Impurities in the Synthesis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds, requires stringent control over impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, characterize, and control potential impurities arising during its synthesis. We will delve into the common synthetic pathways, explore the mechanistic origins of process-related impurities and by-products, and present a suite of robust analytical methodologies for their detection and structural elucidation. This document is grounded in established scientific principles and adheres to the guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Criticality of Impurity Profiling

In pharmaceutical manufacturing, an impurity is defined as any component of a new drug substance that is not the chemical entity defined as the new drug substance.[1] The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of a drug product.[1][5] Regulatory bodies, such as the ICH, have established strict guidelines (e.g., ICH Q3A) that mandate the reporting, identification, and qualification of impurities.[2][3][4][6] Understanding and controlling impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.[5][7] This guide will provide the necessary technical insights to proactively address impurity profiling in the synthesis of this compound.

Synthetic Pathway and Potential Impurity Formation

The synthesis of this compound typically proceeds in a two-step sequence. A thorough understanding of each step is crucial for predicting and identifying potential impurities.

Step 1: Chlorosulfonation of 1-bromo-4-(trifluoromethoxy)benzene

The synthesis commences with the electrophilic aromatic substitution of 1-bromo-4-(trifluoromethoxy)benzene with a chlorosulfonating agent, commonly chlorosulfonic acid or sulfur trioxide in the presence of a chloride source, to yield 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride.

Step 2: Amination of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride

The resulting sulfonyl chloride is then reacted with ethylamine to form the desired product, this compound.[8][9][10][11][12]

Visualization of the Synthetic Pathway

Synthesis_Pathway A 1-bromo-4-(trifluoromethoxy)benzene C 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride A->C Step 1: Chlorosulfonation B Chlorosulfonating Agent (e.g., ClSO3H) E This compound C->E Step 2: Amination D Ethylamine

Caption: Synthetic route to this compound.

Potential Impurities from Starting Materials and Intermediates

Impurities can be introduced from the starting materials or arise from incomplete reactions.

  • Unreacted Starting Material: Residual 1-bromo-4-(trifluoromethoxy)benzene can carry through to the final product.

  • Isomeric Starting Materials: The presence of isomeric bromotrifluoromethoxybenzenes in the starting material will lead to the formation of corresponding isomeric sulfonamide impurities.

  • Unreacted Intermediate: Incomplete amination will result in the presence of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride in the final product.

Process-Related Impurities and By-products

Side reactions are a common source of impurities in multi-step syntheses.

  • Isomeric Sulfonamides: During the chlorosulfonation step, substitution can occur at positions other than the desired ortho position to the bromine atom, leading to the formation of isomeric benzenesulfonyl chlorides and, subsequently, isomeric sulfonamides. The directing effects of the bromo and trifluoromethoxy groups influence the regioselectivity of this reaction.[13][14]

  • Di-sulfonated By-products: Under harsh reaction conditions, di-sulfonation of the aromatic ring can occur, resulting in the formation of di-sulfonamide impurities.

  • Hydrolysis Products: The intermediate sulfonyl chloride is susceptible to hydrolysis, which can lead to the formation of 2-bromo-4-(trifluoromethoxy)benzenesulfonic acid. This sulfonic acid can then be carried through or react further.

  • Over-alkylation Products: During the amination step, the secondary amine product can potentially react with another molecule of the sulfonyl chloride, although this is less likely under controlled conditions.

  • Degradation Products: The final product and intermediates may degrade under certain conditions of heat, light, or pH, leading to a variety of degradation impurities.

Visualization of Potential Impurity Formation

Impurity_Formation cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination A 1-bromo-4-(trifluoromethoxy)benzene C 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (Desired Intermediate) A->C I1 Isomeric Benzenesulfonyl Chlorides A->I1 Mis-direction I2 Di-sulfonated By-products A->I2 Over-reaction B Chlorosulfonating Agent I3 2-bromo-4-(trifluoromethoxy)benzenesulfonic acid (Hydrolysis Product) C->I3 Hydrolysis I4 Isomeric Sulfonamides I1->I4 Amination D 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride F This compound (Final Product) D->F I5 Unreacted Intermediate D->I5 Incomplete Reaction E Ethylamine

Caption: Potential impurity formation pathways during synthesis.

Analytical Methodologies for Impurity Identification

A multi-pronged analytical approach is essential for the comprehensive identification and characterization of impurities.[5][7][15][16] The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for separating and quantifying impurities in pharmaceutical analysis.[15][16] A well-developed HPLC method can effectively separate the main component from its structurally similar impurities.

Experimental Protocol: Reverse-Phase HPLC for Impurity Profiling

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD) is suitable. For structural elucidation, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[15][17]

  • Column: A C18 or C8 reverse-phase column is typically used for the separation of sulfonamides and their impurities.[18][19]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is generally effective.[19][20][21][22]

  • Detection: UV detection at a wavelength where both the API and potential impurities have significant absorbance (e.g., 254 nm or 300 nm) is a common starting point.[19]

  • Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent, typically the mobile phase or a mixture of the mobile phase components.[18]

Data Presentation: Typical HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure good peak shape for acidic and basic analytes.
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Gradient 5% to 95% B over 30 minAllows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds.
Injection Volume 10 µLStandard injection volume.
Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) provides invaluable information for the structural elucidation of unknown impurities.[15][16][17] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is a critical piece of information for its identification.[20]

Experimental Protocol: LC-MS for Impurity Characterization

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for sulfonamides.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide high-resolution mass data.

  • Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion of the impurity.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the impurity peaks to obtain fragmentation patterns, which can be used to deduce the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of impurities.[5][17] 1H and 13C NMR spectra provide detailed information about the chemical environment of the atoms in a molecule.[23][24][25][26][27] Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between atoms.[17]

Experimental Protocol: NMR for Structural Elucidation

  • Sample Preparation: Isolate a sufficient quantity of the impurity using preparative HPLC.[19] Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • 1D NMR: Acquire 1H and 13C NMR spectra.

  • 2D NMR: If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the structure.

Visualization of the Analytical Workflow

Analytical_Workflow A Sample of this compound B HPLC Analysis (Separation and Quantification) A->B C LC-MS Analysis (Molecular Weight and Formula) B->C If unknown peaks detected D Preparative HPLC (Impurity Isolation) C->D For definitive structure E NMR Spectroscopy (Structural Elucidation) D->E F Impurity Identified and Characterized E->F

Caption: A typical analytical workflow for impurity identification.

Trustworthiness and Self-Validating Systems

The reliability of impurity identification rests on a self-validating system. This involves:

  • Reference Standards: Whenever possible, synthesize or purchase reference standards of potential impurities. This allows for definitive identification based on retention time and spectral matching.

  • Forced Degradation Studies: Subjecting the drug substance to stress conditions (e.g., heat, light, acid, base, oxidation) can help to generate potential degradation products and validate the stability-indicating nature of the analytical method.

  • Method Validation: The analytical methods used for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust.

Conclusion

The identification and control of impurities in the synthesis of this compound are paramount for ensuring the quality and safety of the final pharmaceutical product. A thorough understanding of the synthetic process, potential side reactions, and the application of a suite of orthogonal analytical techniques provides a robust framework for impurity profiling. By integrating these principles, researchers and drug development professionals can confidently navigate the challenges of impurity identification and contribute to the development of safe and effective medicines.[5]

References

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
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  • ResearchGate. Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection | Request PDF.
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Methodological & Application

Application Notes and Protocols for the N-Dealkylation of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Dealkylation in Sulfonamide Chemistry

Sulfonamides are a cornerstone functional group in medicinal chemistry and drug development, renowned for their prevalence in a multitude of therapeutic agents.[1] The N-substituent on the sulfonamide moiety plays a critical role in modulating the pharmacological and pharmacokinetic properties of a molecule, including its solubility, membrane permeability, and target-binding affinity. Consequently, the ability to selectively remove an N-alkyl group—a process known as N-dealkylation—is of paramount importance. This transformation serves as a key synthetic maneuver for several strategic purposes:

  • Access to Primary Sulfonamides: N-dealkylation provides a direct route to primary sulfonamides (R-SO₂NH₂), which are crucial intermediates for the synthesis of diverse compound libraries through subsequent N-alkylation or N-arylation.[1]

  • Metabolite Synthesis: The N-dealkylation of drug candidates is a common metabolic pathway mediated by cytochrome P450 enzymes.[2][3] The ability to synthetically prepare these metabolites is essential for comprehensive pharmacological and toxicological profiling during drug development.

  • Structure-Activity Relationship (SAR) Studies: The systematic removal of N-alkyl groups allows for a detailed exploration of the SAR, enabling researchers to pinpoint the optimal substitution pattern for desired biological activity.

This application note provides a detailed guide for the N-dealkylation of a specific secondary sulfonamide, 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a scaffold representative of contemporary drug discovery programs. We will delve into the mechanistic underpinnings of selected protocols and provide step-by-step experimental procedures to empower researchers in their synthetic endeavors.

Mechanistic Considerations for N-S Bond Cleavage

The cleavage of the nitrogen-sulfur (N-S) bond in a secondary sulfonamide is a challenging transformation due to its inherent stability. Several strategies have been developed to effect this cleavage, primarily revolving around reductive methods.

Reductive Cleavage Pathways

Reductive cleavage is a common and effective strategy for N-S bond scission.[4][5] This can be achieved through various means, including dissolving metal reductions, single-electron donors, and electrochemical methods. The general principle involves the addition of one or more electrons to the sulfonamide, leading to the formation of a radical anion intermediate which then fragments to cleave the N-S bond.

Recent advancements have introduced milder and more selective reductive methods. For instance, the use of neutral organic super-electron-donors has been shown to reductively cleave sulfonamides under less harsh conditions than traditional alkali metal-based systems.[4] Photochemical methods, employing organophotosensitizers, also offer a mild approach to drive the reductive cleavage of N-S bonds.[6][7]

Experimental Protocols

The following protocols represent robust and versatile methods for the N-dealkylation of this compound. The choice of method will depend on the available reagents, equipment, and the specific requirements of the downstream application.

Protocol 1: Reductive Cleavage using Samarium(II) Iodide (SmI₂)

Samarium(II) iodide is a powerful single-electron transfer reagent that is highly effective for the reductive cleavage of sulfonamides.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialGradeSupplier (Example)Purpose
This compound>95%CommercialStarting Material
Samarium(II) iodide (SmI₂) 0.1 M solution in THFAnhydrousCommercialReducing Agent
Tetrahydrofuran (THF)AnhydrousCommercialReaction Solvent
Hexamethylphosphoramide (HMPA)AnhydrousCommercialAdditive to enhance SmI₂ reactivity
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionReagent GradeCommercialQuenching Agent
Diethyl ether (Et₂O)ACS GradeCommercialExtraction Solvent
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercialDrying Agent
Argon or Nitrogen gasHigh PurityGas SupplierInert Atmosphere

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Addition of HMPA: Add anhydrous HMPA (2.0-4.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of SmI₂: Slowly add a 0.1 M solution of SmI₂ in THF (2.5-3.0 eq) dropwise via syringe. The characteristic deep blue color of SmI₂ should disappear upon reaction. Continue the addition until a persistent blue color is observed, indicating the consumption of the starting material.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the blue color disappears.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-4-(trifluoromethoxy)benzenesulfonamide.

Diagram 1: General Workflow for SmI₂ Mediated N-Dealkylation

workflow start Start: Dissolve Substrate in Anhydrous THF add_hmpa Add HMPA start->add_hmpa cool Cool to 0 °C add_hmpa->cool add_smi2 Slowly Add SmI₂ Solution cool->add_smi2 monitor Monitor Reaction (TLC/LC-MS) add_smi2->monitor quench Quench with Saturated NaHCO₃ monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End: Isolated Primary Sulfonamide purify->end

Caption: Workflow for the N-dealkylation of a secondary sulfonamide using SmI₂.

Protocol 2: Photoredox-Catalyzed Reductive Cleavage

This method utilizes a thiourea-based organophotocatalyst and a mild reducing agent under visible light irradiation, offering a green and efficient alternative.[6][7]

Table 2: Reagents and Materials for Protocol 2

Reagent/MaterialGradeSupplier (Example)Purpose
This compound>95%CommercialStarting Material
Thiourea Organophotocatalyst (e.g., commercially available)>98%CommercialPhotocatalyst
Tetrabutylammonium borohydride (n-Bu₄NBH₄)>97%CommercialReducing Agent
Dichloromethane (DCM)AnhydrousCommercialReaction Solvent
Saturated aqueous ammonium chloride (NH₄Cl) solutionReagent GradeCommercialQuenching Agent
BrineReagent GradeCommercialWashing Solution
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercialDrying Agent
Argon or Nitrogen gasHigh PurityGas SupplierInert Atmosphere
Blue LED Lamp (e.g., 350 nm)-CommercialLight Source

Step-by-Step Procedure:

  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the thiourea organophotocatalyst (0.10-0.15 eq), and tetrabutylammonium borohydride (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane to achieve a concentration of approximately 0.05 M.

  • Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Irradiation: Place the vial in a photochemical reactor or at a defined distance from a blue LED lamp (e.g., 350 nm) and irradiate with stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Quenching: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired primary sulfonamide.

Diagram 2: Conceptual Overview of Photoredox-Catalyzed N-Dealkylation

photoredox cluster_0 Photocatalytic Cycle cluster_1 Reductive Cleavage Catalyst Catalyst Excited Catalyst Excited Catalyst Catalyst->Excited Catalyst hv (Blue Light) Excited Catalyst->Catalyst Energy Transfer Sulfonamide Sulfonamide Excited Catalyst->Sulfonamide Energy Transfer Radical Anion Radical Anion Sulfonamide->Radical Anion e⁻ from Reductant Primary Sulfonamide Primary Sulfonamide Radical Anion->Primary Sulfonamide N-S Cleavage Alkyl Radical Alkyl Radical Radical Anion->Alkyl Radical Reductant Reductant Reductant->Sulfonamide e⁻ Transfer

Caption: Simplified mechanism of photoredox-catalyzed sulfonamide N-dealkylation.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the reducing agent, extending the reaction time, or slightly increasing the reaction temperature (for the SmI₂ method). For the photochemical method, ensure the light source is of the correct wavelength and sufficient intensity.

  • Side Product Formation: The presence of the bromo and trifluoromethoxy groups on the aromatic ring may influence the reactivity. If significant side product formation is observed, a lower reaction temperature or a slower addition of the reducing agent may be beneficial.

  • Purification Challenges: The polarity of the primary sulfonamide product will be different from the starting material. Optimize the eluent system for column chromatography to achieve good separation.

Safety Precautions

  • HMPA: Hexamethylphosphoramide is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Anhydrous Reagents and Solvents: Both protocols require anhydrous conditions. Ensure all glassware is properly dried and that anhydrous solvents are used to prevent quenching of the reagents.

  • Photochemical Reactions: When using a photochemical reactor, ensure proper shielding to avoid exposure to high-intensity light.

Conclusion

The N-dealkylation of this compound is a synthetically valuable transformation that can be achieved through several robust methods. The choice between a powerful single-electron transfer reagent like SmI₂ and a milder photoredox-catalyzed approach will depend on the specific context of the research. By carefully following the detailed protocols and considering the troubleshooting advice provided, researchers can successfully synthesize the desired primary sulfonamide, enabling further exploration in their drug discovery and development programs.

References

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  • Various Authors. (n.d.). Synthesis of Primary Sulfonamides.
  • Várda, E. F., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. National Institutes of Health. [Link]

  • Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Various Authors. (n.d.). N‐dealkylation of N‐Alkyl(sulfon)amides.
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  • Dmitrikova, L. V., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies.
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  • Various Authors. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
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Application Notes & Protocols: The Role of Brominated Benzenesulfonamides in Medicinal Chemistry as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzenesulfonamide Moiety

The sulfonamide functional group is integral to the development of a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants.[1] Within this broad class, benzenesulfonamides have emerged as particularly potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs are ubiquitous in living organisms and play a critical role in fundamental physiological processes such as pH homeostasis, CO2 transport, and electrolyte balance.[2]

The inhibition of specific CA isoforms is a validated therapeutic strategy for several diseases. For instance, inhibiting CA II is a mainstay in the treatment of glaucoma, while the tumor-associated isoforms CA IX and CA XII are promising targets for anticancer therapies.[3][4] The benzenesulfonamide moiety serves as an excellent zinc-binding group, anchoring the inhibitor to the active site of the enzyme.[5] The aromatic ring and its substituents, such as the bromine atom in 4-bromo-N-phenylbenzenesulfonamide, provide a versatile scaffold for chemists to modulate the compound's potency, isoform selectivity, and pharmacokinetic properties.

This guide provides an in-depth overview of the application of 4-bromo-N-phenylbenzenesulfonamide as a representative brominated benzenesulfonamide for the inhibition of carbonic anhydrase, complete with its mechanism of action, synthesis protocol, and a detailed in vitro inhibition assay.

Physicochemical Properties of 4-bromo-N-phenylbenzenesulfonamide

While extensive experimental data for this specific molecule is not compiled here, its general properties can be inferred from its structure.

PropertyValue/Description
Molecular Formula C₁₂H₁₀BrNO₂S
Molecular Weight 312.18 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF
Chemical Structure A central benzenesulfonamide core with a bromine atom at the 4-position of the benzene ring and a phenyl group attached to the sulfonamide nitrogen.

Mechanism of Action: Inhibition of Carbonic Anhydrase

Benzenesulfonamides are classical, non-covalent inhibitors of carbonic anhydrase. Their mechanism of action is well-established and centers on the interaction with the zinc ion (Zn²⁺) in the enzyme's active site.[5][6]

The sulfonamide group (R-SO₂NH₂) is crucial for this inhibitory activity. In its deprotonated, anionic form (R-SO₂NH⁻), the nitrogen atom coordinates with the Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic hydration of CO₂.[5][7] This direct binding to the catalytic metal ion effectively blocks the enzyme's function.

The aromatic portion of the benzenesulfonamide scaffold forms additional interactions within the active site cavity, contributing to the binding affinity and isoform selectivity of the inhibitor.[5] The substituents on the benzene ring can be modified to exploit differences in the amino acid residues lining the active sites of various CA isoforms, thereby achieving selective inhibition.

Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by Benzenesulfonamide Zn_ion Zn²⁺ H2O H₂O Zn_ion->H2O Coordination His94 His94 His94->Zn_ion His96 His96 His96->Zn_ion His119 His119 His119->Zn_ion HCO3 HCO₃⁻ H2O->HCO3 Catalysis CO2 CO₂ CO2->H2O Hydration Active_Site_Blocked Blocked Active Site CO2->Active_Site_Blocked Access Denied Sulfonamide 4-Bromo-N-phenylbenzenesulfonamide (R-SO₂NH⁻) Sulfonamide->Active_Site_Blocked Binds to Zn²⁺

Caption: Mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative.

Representative Biological Activity

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Benzenesulfonamide Derivative 1 41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4[4]
2-Bromophenyl Derivative ----[8]

Note: The data for "Benzenesulfonamide Derivative 1" represents a range of values for a series of compounds synthesized via click chemistry.[4] The "2-Bromophenyl Derivative" was noted for its good activity against Vibrio cholerae CA.[8]

Experimental Protocols

Synthesis of 4-bromo-N-phenylbenzenesulfonamide

This protocol is a general method for the synthesis of N-aryl sulfonamides.[9]

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Aniline

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in dichloromethane.

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-N-phenylbenzenesulfonamide.

In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm.[10][11]

Materials:

  • Human carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (4-bromo-N-phenylbenzenesulfonamide) and a known CA inhibitor (e.g., Acetazolamide) as a positive control.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.

    • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer only.

    • Maximum Activity Control: Assay buffer, DMSO (vehicle control), and CA enzyme solution.

    • Test Compound Wells: Assay buffer, diluted test compound, and CA enzyme solution.

    • Positive Control Wells: Assay buffer, diluted positive control, and CA enzyme solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the assay buffer and the respective inhibitor solutions (or DMSO) to the wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

CA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - CA Enzyme - p-NPA Substrate - Inhibitors (Test & Control) Plate_Setup Set up 96-well plate: - Blanks - Max Activity Control - Test Compound Wells - Positive Control Wells Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor (10-15 min at RT) Plate_Setup->Pre_incubation Initiation Initiate Reaction (Add p-NPA Substrate) Pre_incubation->Initiation Measurement Kinetic Measurement (Absorbance at 400-405 nm) Initiation->Measurement Rate_Calc Calculate Reaction Rates (V) Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC₅₀ Value Inhibition_Calc->IC50_Calc

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Conclusion

The benzenesulfonamide scaffold, exemplified here by 4-bromo-N-phenylbenzenesulfonamide, represents a highly valuable starting point for the design and synthesis of potent and selective carbonic anhydrase inhibitors. The synthetic accessibility and the well-understood mechanism of action of this class of compounds make them attractive candidates for drug discovery programs targeting a range of therapeutic areas, from ophthalmology to oncology. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel brominated benzenesulfonamide derivatives for their potential as medicinal agents.

References

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  • ResearchGate. 4-Bromo-N-cyclohexylbenzenesulfonamide. [Link]

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  • Tanwar, P., et al. (2022). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 450-454. [Link]

  • El-Azab, A. S., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7793. [Link]

  • Gecgel, C., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6740-6753. [Link]

  • Guler, O. O., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(11), 17743-17757. [Link]

  • De Simone, G., et al. (2023). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 24(22), 16408. [Link]

  • IUCr Journals. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]

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Application Notes and Protocols for High-Throughput Screening of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Sulfonamide

The compound 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is a synthetic molecule featuring a sulfonamide functional group[1]. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer and antiviral[2][3]. The specific biological targets and therapeutic potential of this compound, however, remain to be elucidated. High-throughput screening (HTS) offers a powerful and efficient methodology to explore the vast biological landscape and identify the molecular targets and cellular pathways modulated by this novel compound[4][5].

This comprehensive guide provides detailed application notes and protocols for a multi-pronged HTS strategy designed to uncover the bioactivity of this compound. We will delve into both biochemical and cell-based assay formats, providing the rationale behind each approach and step-by-step instructions to empower researchers in drug discovery and chemical biology.

Part 1: Biochemical Assays for Direct Target Interaction

Biochemical assays are fundamental in identifying direct molecular interactions between a compound and a purified biological target, such as an enzyme or receptor[6]. These assays are performed in a cell-free environment, offering a controlled system to study direct binding or modulation of protein function[6].

Fluorescence Polarization (FP) Assay for Target Binding

Principle: Fluorescence Polarization (FP) is a robust and homogeneous technique used to monitor molecular binding events in solution[7]. It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light[7][8]. Upon binding to a larger molecule (a potential protein target), the rotational motion of the tracer slows down, resulting in an increase in the polarization of the emitted light[9][10]. This change in polarization is directly proportional to the fraction of the tracer bound to the protein, allowing for the quantification of binding affinity.

Application: This assay is ideal for screening this compound against a panel of purified proteins to identify direct binding partners. A competitive FP assay format can be employed where the compound displaces a known fluorescent ligand from the target protein.

Experimental Workflow:

Caption: Fluorescence Polarization (FP) competitive binding assay workflow.

Protocol: Competitive FP Assay

  • Reagent Preparation:

    • Prepare a 2X stock solution of the purified protein target in FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a 2X stock solution of the fluorescent tracer at a concentration equal to its Kd for the target protein.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Plate Preparation (384-well format):

    • Add 10 µL of the test compound dilutions to the assay wells.

    • For control wells, add 10 µL of assay buffer (negative control) or a known binder (positive control).

    • Add 10 µL of the 2X protein/tracer mixture to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis: A decrease in the FP signal indicates that the test compound is competing with the fluorescent tracer for binding to the target protein. The data can be plotted as FP signal versus compound concentration to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET) to create a highly sensitive and robust assay format[11][12][13]. The assay utilizes a donor fluorophore (typically a lanthanide like Europium or Terbium) with a long fluorescence lifetime and an acceptor fluorophore[14][15]. When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength[11][14]. The time-resolved detection minimizes background fluorescence, leading to a high signal-to-noise ratio[13].

Application: TR-FRET is a versatile platform that can be adapted to screen for inhibitors of protein-protein interactions, receptor-ligand binding, and enzyme activity[12]. For this compound, a TR-FRET assay could be designed to screen for inhibition of a specific enzyme or disruption of a protein complex.

Experimental Workflow:

Caption: General TR-FRET assay workflow for screening inhibitors.

Protocol: Generic TR-FRET Inhibition Assay

  • Reagent Preparation:

    • Prepare stock solutions of the donor- and acceptor-labeled biomolecules in the appropriate assay buffer.

    • Prepare a serial dilution of this compound.

  • Assay Plate Preparation (384-well format):

    • Add 5 µL of the test compound to the assay wells.

    • Add 5 µL of the donor-labeled biomolecule.

    • Add 5 µL of the acceptor-labeled biomolecule.

  • Incubation:

    • Incubate the plate according to the assay-specific requirements (e.g., 1-2 hours at room temperature).

  • Data Acquisition:

    • Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence detection, with appropriate excitation and emission wavelengths for the donor-acceptor pair.

Data Analysis: A decrease in the TR-FRET signal indicates that the compound is disrupting the interaction between the two labeled biomolecules. The IC50 value can be determined by plotting the TR-FRET ratio against the compound concentration.

AlphaLISA/AlphaScreen Assay

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and AlphaScreen are bead-based assay technologies that measure biomolecular interactions[16]. The assay involves two types of beads: Donor beads and Acceptor beads[16]. The Donor beads, upon excitation at 680 nm, release singlet oxygen molecules that can travel up to 200 nm in solution[17][18]. If an Acceptor bead is in close proximity (due to a binding event between molecules attached to the beads), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, leading to light emission at a specific wavelength[16][18].

Application: AlphaLISA is highly adaptable and can be used to screen for inhibitors of a wide range of interactions, including protein-protein, protein-peptide, and protein-small molecule interactions[17]. This technology is particularly useful for its high sensitivity and resistance to matrix effects[16].

Experimental Workflow:

Caption: AlphaLISA assay workflow for screening for interaction inhibitors.

Protocol: Generic AlphaLISA Inhibition Assay

  • Reagent Preparation:

    • Prepare the biotinylated interactor and the antibody-conjugated acceptor beads as per the manufacturer's instructions[19][20].

    • Prepare streptavidin-coated donor beads.

    • Prepare a serial dilution of this compound.

  • Assay Plate Preparation (384-well format):

    • Add 2.5 µL of the test compound to the assay wells.

    • Add 2.5 µL of the biotinylated interactor.

    • Add 2.5 µL of the acceptor bead-conjugated antibody.

    • Incubate for 60 minutes at room temperature.

    • Add 2.5 µL of streptavidin-coated donor beads (perform this step in subdued light)[16].

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled microplate reader.

Data Analysis: A decrease in the AlphaLISA signal indicates that the compound is inhibiting the interaction. The IC50 can be calculated from the dose-response curve.

Part 2: Cell-Based Assays for Phenotypic Screening

Cell-based assays are crucial for evaluating the effect of a compound in a more physiologically relevant context[21]. These assays measure the compound's impact on cellular processes, such as cell viability, signaling pathways, and morphology[22].

Cell Viability/Cytotoxicity Assays

Principle: These assays are fundamental for determining the concentration at which a compound exhibits cytotoxic effects. Common methods include measuring ATP levels (as an indicator of metabolically active cells), assessing membrane integrity (e.g., using LDH release or cell-impermeable dyes), or measuring caspase activity (for apoptosis).

Application: A primary screen for cytotoxicity is essential to establish a therapeutic window for this compound and to flag compounds with non-specific toxicity early in the discovery process.

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating:

    • Seed cells in a 384-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Add serial dilutions of this compound to the cells.

    • Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

  • Assay Reagent Addition:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's protocol.

  • Data Acquisition:

    • Measure the luminescent signal using a microplate reader.

Data Analysis: A decrease in luminescence is indicative of a reduction in the number of viable cells. The CC50 (half-maximal cytotoxic concentration) can be determined from the dose-response curve.

Reporter Gene Assays for Pathway Analysis

Principle: Reporter gene assays are used to monitor the activation or inhibition of specific signaling pathways[23][24]. These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular transcription factor or signaling pathway[24].

Application: A panel of reporter gene assays can be used to screen this compound for its ability to modulate key signaling pathways implicated in various diseases (e.g., NF-κB, Wnt, STAT3).

Experimental Workflow:

Caption: Workflow for a luciferase-based reporter gene assay.

Protocol: Luciferase Reporter Gene Assay

  • Cell Plating:

    • Plate the reporter cell line in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Add the test compound to the cells and incubate for a predetermined time.

  • Pathway Stimulation (if applicable):

    • Add a known agonist or antagonist to stimulate the signaling pathway of interest.

  • Cell Lysis and Substrate Addition:

    • Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

  • Data Acquisition:

    • Measure the luminescent signal on a microplate reader.

Data Analysis: An increase or decrease in the luminescent signal, depending on the assay design, indicates modulation of the signaling pathway. EC50 (for agonists) or IC50 (for antagonists) values can be calculated.

Part 3: Assay Development, Validation, and Data Analysis

The successful implementation of any HTS campaign relies on rigorous assay development and validation[25][26][27].

Assay Miniaturization and Optimization
  • Miniaturization: Transitioning assays to 384- or 1536-well formats is crucial for HTS to reduce reagent costs and increase throughput[4][28]. This requires precise liquid handling and automation[4][5].

  • Optimization: Key assay parameters such as reagent concentrations, incubation times, and buffer conditions should be carefully optimized to achieve a robust and reproducible signal.

Statistical Validation

The performance of an HTS assay is assessed using statistical parameters:

  • Z'-factor: This parameter measures the statistical effect size of the assay and is a measure of its quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS[29].

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. A higher S/B ratio is generally desirable.

Table 1: Key HTS Assay Validation Parameters

ParameterFormulaAcceptable RangeReference
Z'-factor1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|0.5 - 1.0[29]
Signal-to-BackgroundMean_pos / Mean_neg> 2[29]
Coefficient of Variation (CV)(Standard Deviation / Mean) * 100< 20%[27]
Dose-Response Analysis

Active compounds ("hits") identified in the primary screen should be further characterized by generating dose-response curves. This involves testing the compound over a range of concentrations to determine its potency (IC50 or EC50 value).

Conclusion

The HTS methodologies outlined in this guide provide a comprehensive framework for elucidating the biological activity of the novel compound this compound. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify its molecular targets, delineate its effects on cellular pathways, and assess its therapeutic potential. Rigorous assay development, validation, and data analysis are paramount to ensure the generation of high-quality, actionable data in the quest for novel therapeutics.

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  • This compound | C9H9BrF3NO3S | CID 26985674 - PubChem. Available from: [Link]

  • SuFEx-enabled high-throughput medicinal chemistry - ChemRxiv. Available from: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. Available from: [Link]

  • High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses - PMC - PubMed Central. Available from: [Link]

  • N-(2,2,2-Trifluoroethyl)-N-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-benzenesulfonamide - PubChem. Available from: [Link]

  • (PDF) High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents - ResearchGate. Available from: [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. Available from: [Link]

Sources

Application Note & Protocols for the Analytical Method Development of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantitative determination of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide. As a novel compound, robust and reliable analytical procedures are critical for its characterization, stability testing, and quality control in research and development settings. This guide outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Electron Capture Detection (GC-ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in established principles for analyzing sulfonamides and halogenated compounds, and the validation protocols adhere to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction to this compound

This compound is a complex organic molecule featuring a sulfonamide functional group, a bromine atom, and a trifluoromethoxy group.[4][5][6] The combination of these structural features necessitates tailored analytical approaches. The sulfonamide group provides a chromophore suitable for UV detection, while the presence of electronegative halogen atoms (bromine and fluorine) makes the compound highly amenable to detection by GC-ECD.[7][8][9] For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.

The development of reliable analytical methods is a cornerstone of the drug development process, ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API). This guide provides the foundational protocols to establish such methods for this novel sulfonamide.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of sulfonamides.[7][8][10][11] The following protocol outlines the development and validation of a reversed-phase HPLC method with UV detection.

Rationale for Method Selection

A reversed-phase C18 column is proposed due to its proven efficacy in separating a wide range of sulfonamides.[10] The UV detector is selected for its simplicity and the presence of a UV-absorbing aromatic ring in the analyte. A mobile phase consisting of acetonitrile and water is a common starting point for method development for sulfonamides, with the potential addition of a buffer to control the ionization of the sulfonamide group and improve peak shape.

Experimental Workflow for HPLC Method Development

Sources

Application Notes and Protocols: 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. These scaffolds serve as the foundation for constructing novel chemical entities with tailored properties. 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide emerges as a particularly valuable, yet underexplored, building block. Its unique combination of a reactive bromine atom, a bioisosteric trifluoromethoxy group, and a versatile sulfonamide moiety offers a trifecta of opportunities for chemical diversification.

This guide provides a comprehensive overview of the synthesis and potential applications of this compound. We will delve into detailed protocols for its preparation and its subsequent use in cornerstone cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The causality behind experimental choices will be elucidated to empower researchers to adapt and innovate.

Physicochemical Properties and Structural Attributes

To effectively utilize a building block, a thorough understanding of its physicochemical properties is essential. Below is a table summarizing the key computed properties of this compound.

PropertyValueSource
Molecular FormulaC9H9BrF3NO3SPubChem
Molecular Weight352.14 g/mol PubChem
XLogP33.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count4PubChem

The trifluoromethoxy (-OCF3) group is a key feature, often employed as a bioisostere for a methoxy group, but with significantly altered electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance metabolic stability and binding affinity of a drug candidate. The sulfonamide moiety is a common pharmacophore found in a wide array of clinically approved drugs, known for its ability to form crucial hydrogen bonds with biological targets.[1][2] The strategic placement of the bromine atom at the ortho-position to the sulfonamide provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents.

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached from the commercially available 4-(trifluoromethoxy)aniline. The proposed synthetic route involves two key steps: chlorosulfonylation followed by amination.

Workflow for the Synthesis

start 4-(Trifluoromethoxy)aniline step1 Chlorosulfonylation (Chlorosulfonic Acid) start->step1 intermediate 2-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride step1->intermediate step2 Amination (Ethylamine) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of the target building block.

Step-by-Step Protocol

Step 1: Synthesis of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride

This initial step involves the electrophilic substitution of 4-(trifluoromethoxy)aniline to introduce the sulfonyl chloride group, followed by bromination.

  • Reagents and Materials:

    • 4-(trifluoromethoxy)aniline

    • Chlorosulfonic acid

    • N-Bromosuccinimide (NBS)

    • Dichloromethane (DCM)

    • Ice bath

    • Round-bottom flask with a magnetic stirrer and a drying tube

  • Procedure:

    • In a fume hood, cool a round-bottom flask containing dichloromethane in an ice bath.

    • Slowly add 4-(trifluoromethoxy)aniline to the cooled solvent with stirring.

    • Carefully add chlorosulfonic acid dropwise to the solution, maintaining the temperature below 10 °C.[3] The reaction is highly exothermic and releases HCl gas.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the formation of the sulfonyl chloride is complete, cool the reaction mixture again in an ice bath.

    • Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The final step is the amination of the sulfonyl chloride with ethylamine.

  • Reagents and Materials:

    • 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride

    • Ethylamine (as a solution in THF or as a gas)

    • Triethylamine or pyridine as a base

    • Dichloromethane (DCM)

    • Ice bath

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Dissolve the crude 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

    • Add triethylamine or pyridine to the solution.

    • Slowly add a solution of ethylamine in THF, or bubble ethylamine gas through the solution, maintaining the temperature below 10 °C.[1][4]

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

    • Once the reaction is complete, wash the mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][5][6] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position of the benzenesulfonamide core.

start This compound catalyst Pd Catalyst Ligand Base start->catalyst reagent Boronic Acid/Ester (R-B(OR)2) reagent->catalyst product 2-R-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Boronic acid or boronic ester (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 1-5 mol%)

    • Base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equiv)

    • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

    • Schlenk tube or microwave vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk tube or microwave vial, add this compound, the boronic acid or ester, the palladium catalyst, and the base.

    • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality and Optimization:

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For simple arylboronic acids, Pd(PPh3)4 may be sufficient. For more challenging couplings, more sophisticated catalysts like Pd(dppf)Cl2 or systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination.

    • Base and Solvent: The base is required to activate the boronic acid. The choice of base and solvent is often intertwined. Aqueous bases like K2CO3 in solvents like dioxane or toluene are common. For sensitive substrates, anhydrous conditions with bases like K3PO4 may be preferred.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a palladium catalyst.[7][8][9] This reaction allows for the introduction of primary and secondary amines, including anilines, alkylamines, and heterocycles containing N-H bonds.

start This compound catalyst Pd Catalyst Ligand Base start->catalyst reagent Amine (R1R2NH) reagent->catalyst product 2-(R1R2N)-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination reaction.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2, 1-5 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos, 2-10 mol%)

    • Base (e.g., NaOtBu, K2CO3, Cs2CO3, 1.2-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane)

    • Schlenk tube or microwave vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube or microwave vial.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Causality and Optimization:

    • Catalyst System: The combination of the palladium precursor and the phosphine ligand is critical. Sterically hindered and electron-rich ligands are generally preferred as they facilitate the reductive elimination step. The choice of ligand often depends on the nature of the amine.

    • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, milder bases like K2CO3 or Cs2CO3 may be used, often requiring higher reaction temperatures or longer reaction times.

Significance in Drug Discovery and Medicinal Chemistry

The strategic incorporation of this compound into a drug discovery program offers several advantages:

  • Metabolic Stability: The trifluoromethoxy group can block metabolic oxidation at the para-position, potentially increasing the half-life of a drug candidate.[10]

  • Lipophilicity and Permeability: The -OCF3 group increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of the -OCF3 group and the sulfonamide can influence the pKa of nearby functionalities, which can be fine-tuned for optimal target engagement.

  • Proven Pharmacophore: The benzenesulfonamide scaffold is a well-established pharmacophore present in numerous drugs, including diuretics, anti-diabetic agents, and anti-cancer drugs.[11][12] Its ability to act as a hydrogen bond donor and acceptor facilitates strong interactions with biological targets.

  • Vector for Diversification: The bromine atom allows for the late-stage functionalization of a lead compound, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique combination of a reactive handle for cross-coupling, a metabolically robust trifluoromethoxy group, and a biologically relevant sulfonamide moiety makes it an attractive starting point for innovative research. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical scaffold.

References

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Private Limited. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Preprints.org. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Building a sulfonamide library by eco-friendly flow synthesis. PubMed. [Link]

  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. PubMed. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. [Link]

  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. National Institutes of Health. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]

  • 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide. PubChem. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]

  • Novel benzenesulfonamide-thiouracil conjugates with a flexible N-ethyl acetamide linker as selective CA IX and CA XII inhibitors. PubMed. [Link]

  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide. National Institutes of Health. [Link]

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Application Notes and Protocols for In Vitro Cell-Based Evaluation of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Cell-Based Screening Division

Introduction: The compound 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is a synthetic molecule featuring a sulfonamide core. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with activities including antibacterial, anticancer, diuretic, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile and cell permeability.[3] Given the limited publicly available data on the specific biological activities of this compound, a systematic in vitro screening approach is essential to elucidate its pharmacological potential.

This document provides a comprehensive suite of detailed protocols for the initial characterization of this compound. The proposed assays are designed to be a self-validating system, beginning with foundational cytotoxicity and proliferation screens, followed by functional assays to probe for specific anti-inflammatory and antibacterial activities. The causality behind experimental choices, from cell line selection to endpoint analysis, is explained to empower researchers to not only execute the protocols but also to interpret the results in a meaningful context that can guide further drug development efforts.

PART 1: Foundational Assays - Cytotoxicity and Proliferation

The initial step in characterizing any novel compound is to determine its effect on cell viability and growth. This provides a therapeutic window and can indicate potential for anticancer activity. We will utilize a dual-assay approach on both cancerous and non-cancerous cell lines to assess for both general toxicity and cancer-specific cytostatic/cytotoxic effects.

Rationale for Cell Line Selection

To obtain a preliminary understanding of selective toxicity, it is recommended to use at least one cancer cell line and one non-cancerous cell line.

  • HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized immortal cancer cell line. It is robust and suitable for high-throughput screening.

  • A549 (Human Lung Carcinoma): Another common cancer cell line, representing a different tissue of origin.

  • HEK293 (Human Embryonic Kidney): An immortalized, non-cancerous cell line often used as a control for general cytotoxicity.

Experimental Workflow: Cytotoxicity and Proliferation Screening

G cluster_prep Compound & Cell Preparation cluster_treat Treatment & Incubation cluster_assay Endpoint Assays cluster_analysis Data Analysis Cpd Stock Solution of This compound in DMSO Plate Seed cells into 96-well plates Cpd->Plate Cells Culture HeLa, A549, and HEK293 cells Harvest Harvest and count cells Cells->Harvest Harvest->Plate Treat Treat cells with serial dilutions of the compound (e.g., 0.1 - 100 µM) Plate->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Release Assay (Membrane Integrity) Incubate->LDH Read Measure Absorbance (Spectrophotometer) MTT->Read LDH->Read Calc Calculate % Viability/ % Cytotoxicity Read->Calc Plot Plot dose-response curves and determine IC50/LC50 Calc->Plot

Caption: Workflow for assessing cytotoxicity and proliferation.

Protocol: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells.[4] The resulting purple formazan crystals are solubilized, and the absorbance is proportional to the number of viable cells.

Materials:

  • HeLa, A549, HEK293 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to create 2X working solutions. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. This indicates a loss of cell membrane integrity.

Materials:

  • Cells and reagents as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific).

  • 96-well clear flat-bottom plates.

  • Plate reader (490 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate for 48 to 72 hours.

  • Sample Collection:

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Read the absorbance at 490 nm.

Data Presentation and Analysis

The results from these assays should be used to calculate the half-maximal inhibitory concentration (IC50) for proliferation and the half-maximal cytotoxic concentration (LC50).

ParameterDescriptionHeLaA549HEK293
IC50 (µM) Concentration for 50% inhibition of cell growth (from MTT)TBDTBDTBD
LC50 (µM) Concentration for 50% cell lysis (from LDH)TBDTBDTBD
Selectivity Index IC50 (HEK293) / IC50 (Cancer Cell Line)TBDTBDN/A

PART 2: Mechanistic and Functional Assays

Based on the common activities of sulfonamides, it is prudent to screen for anti-inflammatory and antibacterial effects.

Anti-Inflammatory Activity: Nitric Oxide Inhibition Assay

Rationale: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Many anti-inflammatory compounds work by inhibiting this pathway. This assay measures the production of nitrite, a stable breakdown product of NO, in the cell culture supernatant.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO TestCpd 2-bromo-N-ethyl-4- (trifluoromethoxy)benzenesulfonamide TestCpd->NFkB Potential Inhibition TestCpd->iNOS Potential Inhibition

Caption: LPS-induced NO production pathway and potential inhibition points.

Protocol:

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM with 10% FBS.

  • LPS from E. coli.

  • Griess Reagent system.

  • Sodium nitrite standard.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component B) and incubate for another 10 minutes.

  • Data Acquisition: Measure absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The sulfonamide class of drugs historically includes potent antibacterial agents that inhibit bacterial folate synthesis.[5][6] A broth microdilution assay is a standard method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) strains.

  • Media: Mueller-Hinton Broth (MHB).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the test compound at 2X the highest desired concentration to the first column.

    • Perform a 2-fold serial dilution across the plate.

    • Inoculate each well with 50 µL of a standardized bacterial suspension (final concentration of 5 x 10^5 CFU/mL).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

PART 3: Data Interpretation and Next Steps

A comprehensive analysis of the data generated from this suite of assays will provide a strong foundation for understanding the biological potential of this compound.

  • High Cytotoxicity against Cancer Cells and Low Cytotoxicity against Normal Cells (High Selectivity Index): This profile suggests potential as an anticancer agent. Further studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation into specific cancer-related signaling pathways.[7][8]

  • Low Cytotoxicity but Potent Inhibition of NO Production: This indicates a potential anti-inflammatory agent. Follow-up studies could involve measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR.

  • Potent Antibacterial Activity (Low MIC): This would warrant further investigation into the mechanism of action, potentially through dihydropteroate synthase (DHPS) inhibition assays, and screening against a broader panel of bacterial strains, including resistant ones.[5]

  • No Significant Activity: If the compound shows no activity in these assays, it may be inactive under these conditions, or its activity may lie in a different biological domain not tested here (e.g., antiviral, carbonic anhydrase inhibition).[1][9]

By systematically applying these validated in vitro cell-based assays, researchers can efficiently and effectively profile the bioactivity of novel compounds like this compound, paving the way for more focused and mechanistically driven drug discovery efforts.

References

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Application Notes and Protocols for Preclinical Efficacy Testing of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzenesulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While direct biological data for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is not yet prevalent in public-domain literature[1][2], its structural components—a benzenesulfonamide core, a bromine substituent, and a trifluoromethoxy group—suggest a high potential for significant biological activity. Structurally related benzenesulfonamide derivatives have demonstrated a broad spectrum of pharmacological effects, including anticonvulsant, anticancer, and antimicrobial properties, often mediated through the inhibition of key enzymes like carbonic anhydrases (CAs)[3][4][5].

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to conduct initial in vivo efficacy testing of this compound. We will focus on two high-potential therapeutic areas based on the activities of analogous compounds: neurological disorders (epilepsy) and oncology . The protocols are designed to be robust and self-validating, providing a clear path from hypothesis to actionable preclinical data.

Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

Many benzenesulfonamide derivatives exert their therapeutic effects by inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes[3][5]. Certain CA isoforms, such as CA II and CA VII, are implicated in epileptogenesis, while others, like CA IX and CA XII, are overexpressed in various tumors and contribute to cancer progression by regulating pH in the tumor microenvironment[3][4][5]. Therefore, a primary hypothesis is that this compound may act as an inhibitor of one or more CA isoforms, providing a clear mechanistic rationale for its evaluation as an anticonvulsant or anticancer agent.

Part 1: In Vivo Screening for Anticonvulsant Activity

The initial assessment of a novel compound's anticonvulsant potential is typically performed using acute, mechanistically distinct seizure models in rodents. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) models are the gold standard for this purpose, predicting efficacy against generalized tonic-clonic and absence seizures, respectively.

Rationale for Model Selection
  • Maximal Electroshock (MES) Model: This model induces a generalized tonic-clonic seizure by electrical stimulation. A compound's ability to prevent the tonic hindlimb extension phase is indicative of its capacity to prevent seizure spread. It is a reliable predictor of clinical efficacy against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Model: Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures. This model is highly sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels and is predictive of efficacy against absence seizures.

Many benzenesulfonamide derivatives have shown efficacy in both MES and scPTZ induced seizures in mice and rats, making these models highly relevant for the initial screening of this compound[3].

Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Administration cluster_seizure Phase 3: Seizure Induction & Observation cluster_analysis Phase 4: Data Analysis A Compound Formulation (e.g., in 0.5% CMC) C Dose Range Selection (e.g., 30, 100, 300 mg/kg) A->C B Animal Acclimation (Swiss Albino Mice, 7-10 days) D Randomize Animals into Groups (Vehicle, Compound, Positive Control) B->D E Administer Compound/Vehicle (Oral Gavage or IP) C->E D->E F1 MES Model: Induce Seizure via Corneal Electrodes E->F1 Pre-treatment time (e.g., 30-60 min) F2 scPTZ Model: Administer scPTZ (e.g., 85 mg/kg) E->F2 Pre-treatment time (e.g., 30-60 min) G1 Observe for Tonic Hindlimb Extension (THE) F1->G1 G2 Observe for Clonic Seizures & Record Latency/Mortality F2->G2 H Calculate ED50 (Effective Dose for 50% Protection) G1->H G2->H I Statistical Analysis (e.g., Fisher's Exact Test, Log-rank Test) H->I

Caption: Workflow for anticonvulsant efficacy screening.

Protocol 1: Maximal Electroshock (MES) Model
  • Animals: Male Swiss Albino mice (20-25 g).

  • Housing: House animals in groups of 5-10 with ad libitum access to food and water, maintaining a 12-hour light/dark cycle for at least one week before the experiment.

  • Drug Preparation: Prepare this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. Prepare a range of doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group and a positive control group (e.g., Phenytoin, 20 mg/kg).

  • Administration: Administer the compound or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Pre-treatment Time: Wait for a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption and distribution.

  • Seizure Induction:

    • Apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the corneas of the mice.

    • Deliver a constant electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using a seizure-inducing apparatus.

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension (THE) lasting longer than 3 seconds. The absence of THE is considered protection.

  • Endpoint: The primary endpoint is the percentage of animals in each group protected from THE. From this, the median effective dose (ED50) can be calculated.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Model
  • Animals and Housing: As described in the MES model.

  • Drug Preparation: As described in the MES model. A relevant positive control would be ethosuximide (150 mg/kg).

  • Administration and Pre-treatment: As described in the MES model.

  • Convulsant Administration: At the end of the pre-treatment period, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg, a dose predetermined to cause clonic seizures in >95% of vehicle-treated animals).

  • Observation: Immediately place the animal in an individual observation chamber and record its behavior for 30 minutes. Note the latency to the first clonic seizure (loss of righting reflex for >5 seconds) and the presence or absence of mortality.

  • Endpoints:

    • Percentage of animals protected from clonic seizures.

    • Latency to the onset of the first clonic seizure.

    • Percentage of mortality protection.

Data Summary for Anticonvulsant Models
ParameterMES ModelscPTZ Model
Animal Strain Swiss Albino MiceSwiss Albino Mice
Body Weight 20-25 g20-25 g
Seizure Induction Corneal Electrical StimulationSubcutaneous PTZ (85 mg/kg)
Primary Endpoint Absence of Tonic Hindlimb ExtensionAbsence of Clonic Seizures
Secondary Endpoint N/ALatency to Seizure, Mortality
Positive Control Phenytoin (20 mg/kg)Ethosuximide (150 mg/kg)
Administration Route Oral (p.o.) or Intraperitoneal (i.p.)Oral (p.o.) or Intraperitoneal (i.p.)

Part 2: In Vivo Evaluation of Anticancer Efficacy

Based on the established role of carbonic anhydrase IX in cancer, evaluating the compound in a relevant oncology model is a logical next step[5]. A human tumor xenograft model in immunodeficient mice is the most common and accepted method for initial in vivo assessment of a novel anticancer agent.

Rationale for Model Selection
  • Xenograft Model: This model involves implanting human cancer cells into immunodeficient mice (e.g., Nude or SCID mice). It allows for the direct assessment of a compound's effect on human tumor growth in a living system. Several studies have successfully used cell lines like MDA-MB-231 (human breast cancer) to evaluate benzenesulfonamide derivatives, making this a relevant choice[5].

Experimental Workflow for Xenograft Study

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis cluster_analysis Phase 4: Data Analysis A Culture Human Cancer Cells (e.g., MDA-MB-231) B Implant Cells Subcutaneously in Immunodeficient Mice A->B C Monitor Tumor Growth (Wait for tumors to reach ~100-150 mm³) B->C D Randomize Mice into Groups (Vehicle, Compound Doses, Positive Control) C->D E Initiate Treatment Regimen (e.g., Daily Dosing for 21 days) D->E F Monitor Tumor Volume & Body Weight (2-3 times per week) E->F G Terminate Study (When tumors in control group reach max size) F->G Ethical/protocol endpoint H Excise Tumors, Weigh & Photograph G->H I Process Tumors for Histology & IHC (e.g., Ki-67, Cleaved Caspase-3) H->I J Calculate Tumor Growth Inhibition (TGI) H->J K Statistical Analysis (e.g., ANOVA, t-test) I->K J->K

Caption: Workflow for an anticancer xenograft study.

Protocol 3: Human Tumor Xenograft Model
  • Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Cell Culture: Culture a human cancer cell line known to overexpress CA IX, such as MDA-MB-231 (triple-negative breast cancer), under standard conditions.

  • Tumor Implantation:

    • Harvest cells during their logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel.

    • Inject approximately 5 x 10^6 cells subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

    • Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (at least two dose levels), and a positive control (e.g., doxorubicin).

    • Administer treatment daily via the determined route (e.g., oral gavage) for a set period (e.g., 21 days).

    • Monitor body weight as an indicator of systemic toxicity.

  • Study Termination and Endpoint Analysis:

    • Terminate the study when tumors in the vehicle group reach the maximum allowed size (e.g., ~1500-2000 mm³) or at the end of the treatment period.

    • Euthanize the mice and carefully excise the tumors.

    • Record the final tumor weight and photograph the tumors.

    • Fix a portion of each tumor in 10% neutral buffered formalin for histological (H&E staining) and immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

  • Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Data Summary for Xenograft Model
ParameterXenograft Model (MDA-MB-231)
Animal Strain Athymic Nude Mice (Nu/Nu)
Cell Line MDA-MB-231 (Human Breast Cancer)
Implantation Site Subcutaneous, Right Flank
Initial Tumor Volume ~100-150 mm³
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Final Tumor Weight, Body Weight Changes, IHC Markers
Positive Control Doxorubicin or other standard-of-care agent
Treatment Duration Typically 21-28 days

General Considerations for In Vivo Research

  • Pharmacokinetics (PK): Prior to efficacy studies, it is highly recommended to perform a preliminary PK study to determine key parameters such as Cmax, Tmax, and half-life. This will inform the selection of an appropriate dosing regimen (dose and frequency) to ensure adequate compound exposure.

  • Toxicity: Throughout all in vivo experiments, animals must be monitored for signs of toxicity, including weight loss, changes in behavior, and altered appearance. For benzenesulfonamides, subacute toxicity studies are often performed to ensure safety over a longer duration of treatment[3].

  • Ethical Conduct: All animal experiments must be conducted in accordance with the guidelines set by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body to ensure humane treatment and minimize suffering.

Conclusion

While this compound is a novel chemical entity, its core structure provides a strong rationale for investigating its therapeutic potential in epilepsy and oncology. The detailed protocols and workflows presented in this guide offer a scientifically rigorous and validated framework for conducting initial in vivo efficacy studies. By systematically applying these established animal models, researchers can effectively elucidate the pharmacological profile of this compound and determine its promise as a candidate for further drug development.

References

  • Di Cesare Mannelli, L., et al. (2017). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Journal of Medicinal Chemistry. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. Available at: [Link]

  • Adole, V. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Merck Veterinary Manual. Available at: [Link]

  • Nouws, J. F. (1981). Microbiological assay methods for sulfonamides in animal tissues, serum, and milk. Veterinary Quarterly. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

Sources

quantifying 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Introduction

The development of novel therapeutic agents requires robust and reliable bioanalytical methods for the quantification of the drug and its metabolites in biological matrices. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound, a compound of interest in pharmaceutical research, in human plasma. The inherent complexity of biological samples necessitates a highly selective and sensitive analytical approach. LC-MS/MS has become the gold standard for bioanalysis due to its ability to provide excellent specificity and low detection limits, which are critical for pharmacokinetic and toxicokinetic studies.

This document provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it delves into the rationale behind the methodological choices and discusses the validation of the assay in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The presented method is designed to be a self-validating system, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Method Rationale and Principle

The quantification of this compound in plasma presents several analytical challenges, including potential matrix effects and the need for high sensitivity to capture the full pharmacokinetic profile. The selected approach combines a simple and efficient protein precipitation for sample cleanup with the specificity and sensitivity of LC-MS/MS.

Analyte and Internal Standard Selection:

  • Analyte: this compound

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog, such as 2-bromo-N-ethyl-d5-4-(trifluoromethoxy)benzenesulfonamide, is the ideal internal standard. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variability in sample preparation and instrument response. If a SIL-IS is unavailable, a structurally similar analog with a close retention time and similar ionization properties may be used, though this requires more rigorous validation to ensure it adequately tracks the analyte's behavior.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a common choice for this purpose as it efficiently precipitates proteins while being a good solvent for a wide range of small molecules. This technique is favored for its simplicity, speed, and suitability for high-throughput analysis.

Chromatographic Separation: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is employed to separate the analyte from endogenous plasma components that may cause ion suppression or enhancement in the mass spectrometer. A C18 column is a versatile and robust choice for the separation of moderately polar to nonpolar compounds like sulfonamides. The mobile phase, consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve a sharp peak shape and adequate retention. The acidic modifier aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.

Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, specifically in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity. The process involves the following steps:

  • Ionization: The analyte is ionized, typically using electrospray ionization (ESI), to form a protonated molecule ([M+H]⁺).

  • Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to select only the mass-to-charge ratio (m/z) of the protonated analyte.

  • Collision-Induced Dissociation (CID) (q2): The selected precursor ion is fragmented in the collision cell (q2) by colliding with an inert gas (e.g., argon).

  • Product Ion Selection (Q3): The third quadrupole (Q3) is set to select a specific, stable fragment ion (product ion) of the analyte.

This process of selecting a precursor ion and a specific product ion (a "transition") significantly reduces background noise and enhances the specificity of the assay.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard, >99% purity)

  • 2-bromo-N-ethyl-d5-4-(trifluoromethoxy)benzenesulfonamide (internal standard, >99% purity)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike the plasma for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the internal standard primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 50 µL of human plasma (calibration standards, QCs, or unknown samples) is_addition 2. Add 150 µL of Internal Standard working solution (100 ng/mL in acetonitrile) sample->is_addition vortex 3. Vortex mix for 1 minute to precipitate proteins is_addition->vortex centrifuge 4. Centrifuge at 14,000 x g for 10 minutes at 4°C vortex->centrifuge supernatant 5. Transfer 100 µL of the supernatant to an HPLC vial centrifuge->supernatant inject 6. Inject 5 µL onto the LC-MS/MS system supernatant->inject

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-20% B), 3.1-4.0 min (20% B)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
IonSpray Voltage5500 V
Temperature550°C
MRM TransitionsTo be determined by infusion of the pure compounds. A hypothetical example is provided below.
Analyte Transition Q1: m/z 352.0 -> Q3: m/z 219.1 (Collision Energy: 25 eV)
Internal Standard Transition Q1: m/z 357.0 -> Q3: m/z 224.1 (Collision Energy: 25 eV)
Dwell Time100 ms

Note: The exact m/z values for the precursor and product ions must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines. The key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.
Linearity A calibration curve with at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and with precision (%CV) ≤ 20% and accuracy (%bias) within ±20%.
Accuracy & Precision Replicate analysis of quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high). For each level, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect The variability of the matrix factor (analyte peak response in the presence of matrix / analyte peak response in the absence of matrix) across different sources of matrix should be ≤ 15%.
Recovery The extraction recovery of the analyte should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.

Data Analysis and Interpretation

The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression is typically used to fit the data.

G cluster_analysis Data Analysis and Quantification raw_data 1. Acquire Raw Data (Analyte and IS Peak Areas) peak_ratio 2. Calculate Peak Area Ratio (Analyte Area / IS Area) raw_data->peak_ratio cal_curve 3. Construct Calibration Curve (Peak Area Ratio vs. Concentration) peak_ratio->cal_curve regression 4. Perform Weighted Linear Regression (e.g., 1/x²) cal_curve->regression quantify 5. Quantify Unknown Samples using the regression equation regression->quantify

Caption: Data analysis workflow.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation method is amenable to high-throughput analysis, and the use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is well-suited for supporting pharmacokinetic and other studies in the drug development process. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data that meets regulatory expectations.

References

  • Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency URL: [Link]

  • Title: The Use of Stable Isotopes in Quantitative LC-MS Source: LCGC North America URL: [Link]

  • Title: High-Throughput Bioanalysis by LC/MS/MS Source: American Pharmaceutical Review URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, enhance yield, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to achieve consistent and high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically a one-step nucleophilic substitution reaction. It involves the reaction of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride with ethylamine in the presence of a non-nucleophilic base. The base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the ethylamine, rendering it non-nucleophilic and halting the reaction.[1]

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields in this sulfonamide synthesis can often be attributed to a few key factors:

  • Hydrolysis of the sulfonyl chloride: 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride is highly reactive and susceptible to moisture. Hydrolysis converts it to the unreactive sulfonic acid, which will not react with ethylamine.[1]

  • Inappropriate base or solvent selection: The choice of base and solvent significantly impacts the nucleophilicity of the amine and the stability of the reactants.[1]

  • Side reactions: The formation of bis-sulfonated products, especially with primary amines like ethylamine, can reduce the yield of the desired monosulfonated product.[1]

  • Sub-optimal reaction temperature: Like many reactions, the temperature needs to be controlled to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Q3: I'm observing an unexpected side product. What could it be?

The most common side product is the di-sulfonated amine, where two molecules of the sulfonyl chloride react with one molecule of ethylamine. This is more likely if the sulfonyl chloride is in large excess or if the reaction conditions favor over-alkylation. Another possibility is the formation of the corresponding sulfonic acid if moisture is present in the reaction.

Q4: How does the trifluoromethoxy (-OCF3) group affect the reaction?

The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2][3][4] This electronic effect makes the sulfur atom of the sulfonyl chloride even more electrophilic, potentially increasing its reactivity towards nucleophiles like ethylamine.[5] However, it also deactivates the aromatic ring towards electrophilic substitution.[3][4]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution & Rationale
Hydrolysis of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride Ensure anhydrous conditions. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by using commercially available dry solvents. Sulfonyl chlorides are highly sensitive to water, and even atmospheric moisture can lead to significant hydrolysis.[1]
Poor quality or degraded sulfonyl chloride Use fresh or properly stored sulfonyl chloride. Over time, sulfonyl chlorides can degrade, especially if not stored under anhydrous conditions. It is advisable to use a freshly opened bottle or to purify older reagents if their quality is questionable.
Inactive ethylamine Use a fresh, high-purity source of ethylamine. Ethylamine is a volatile and hygroscopic amine. Ensure the reagent is of high purity and has been stored properly.
Inappropriate base Use a non-nucleophilic organic base. Pyridine or triethylamine are commonly used to neutralize the HCl byproduct without competing with the ethylamine nucleophile.[1] Using an aqueous base like sodium hydroxide, while possible under Schotten-Baumann conditions, increases the risk of sulfonyl chloride hydrolysis.[1]
Incorrect stoichiometry Use a slight excess of ethylamine. A 1.1 to 1.2 molar equivalent of ethylamine relative to the sulfonyl chloride can help ensure the complete consumption of the limiting reagent.[1]
Low reaction temperature Optimize the reaction temperature. While the initial addition of reagents is often done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature and stirring for several hours is typically necessary for completion. Gentle heating may be required for less reactive substrates, but should be approached with caution to avoid side reactions.
Problem 2: Formation of Multiple Products (Impure Product)
Potential Cause Recommended Solution & Rationale
Di-sulfonylation of ethylamine Control the stoichiometry and addition rate. Use a slight excess of ethylamine (1.1-1.2 eq) and add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0°C). This maintains a low concentration of the sulfonyl chloride, disfavoring the second sulfonylation reaction.[6]
Presence of sulfonic acid byproduct Perform an aqueous workup with a basic wash. During the workup, washing the organic layer with a saturated solution of sodium bicarbonate will extract the acidic sulfonic acid into the aqueous layer.[7]
Residual starting materials Monitor the reaction progress. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. If the reaction has stalled, consider extending the reaction time or gently warming the mixture.
Problem 3: Difficulty in Product Purification

| Potential Cause | Recommended Solution & Rationale | | Product is an oil and difficult to solidify | Attempt co-evaporation or trituration. If the product is an oil, co-evaporating with a non-polar solvent like hexane may induce crystallization. Trituration (stirring the oil with a solvent in which it is poorly soluble) can also promote solidification. | | Co-elution of impurities during column chromatography | Screen different solvent systems for chromatography. A mixture of hexane and ethyl acetate is a common eluent for purifying sulfonamides. Experiment with different ratios to achieve optimal separation. If the product is still impure, consider recrystallization from a suitable solvent system. | | Residual base (e.g., pyridine, triethylamine) | Perform an acidic wash during workup. Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the amine bases, allowing them to be extracted into the aqueous layer.[7] |

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride

This protocol is adapted from a general procedure for the preparation of substituted benzenesulfonyl chlorides via a diazonium salt intermediate.[8][9]

  • Diazotization:

    • In a flask, add 2-(trifluoromethoxy)aniline to a solution of hydrochloric acid and water at room temperature and stir for 1 hour.

    • Cool the mixture to below 0°C.

    • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 0°C.

    • Subsequently, add an aqueous solution of sodium fluoroborate, again keeping the temperature below 0°C.

    • Filter the resulting solid diazonium fluoroborate salt, wash with cold dilute acid and a small amount of cold methanol, and dry.

  • Sulfonylation:

    • In a separate flask, prepare a solution of thionyl chloride containing a catalytic amount of cuprous chloride.

    • Slowly add the dried diazonium fluoroborate salt to this solution.

    • The reaction will proceed with the evolution of nitrogen gas to yield 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride.

    • The crude product can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of this compound

This is a general protocol for sulfonamide synthesis that should be optimized for this specific reaction.

  • Reaction Setup:

    • To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add ethylamine (1.1 equivalents) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

  • Reagent Addition:

    • In a separate flask, dissolve 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

    • Slowly add the sulfonyl chloride solution to the stirred ethylamine solution at 0°C.

    • Add anhydrous triethylamine (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC, observing the consumption of the sulfonyl chloride.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and unreacted ethylamine), saturated sodium bicarbonate solution (to remove any sulfonic acid byproduct), and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure this compound.

Data Presentation

Table 1: Recommended Reagent Stoichiometry and Conditions

ParameterRecommended ValueRationale
2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride 1.0 equivalentLimiting reagent.
Ethylamine 1.1 - 1.2 equivalentsSlight excess to ensure complete reaction of the sulfonyl chloride and minimize di-sulfonylation.[1]
Base (e.g., Triethylamine) 1.5 - 2.0 equivalentsTo effectively neutralize the HCl byproduct.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Inert solvents that dissolve the reactants well.[1]
Initial Temperature 0°CTo control the initial exothermic reaction.
Reaction Temperature Room TemperatureAllows the reaction to proceed to completion.
Reaction Time 2 - 12 hoursMonitor by TLC for completion.

Visualizations

Diagram 1: General Synthesis Workflow

SynthesisWorkflow reagents Starting Materials: - 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride - Ethylamine - Triethylamine reaction Reaction: - Anhydrous DCM - 0°C to RT - 2-12 hours reagents->reaction 1. Add reagents workup Aqueous Workup: - 1M HCl wash - NaHCO3 wash - Brine wash reaction->workup 2. Quench & Extract purification Purification: - Column Chromatography or - Recrystallization workup->purification 3. Isolate Crude product Final Product: This compound purification->product 4. Purify

Caption: A high-level overview of the synthesis process.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield start Low Yield Observed check_conditions Verify Anhydrous Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_stoichiometry Review Stoichiometry start->check_stoichiometry check_temp Evaluate Reaction Temperature & Time start->check_temp hydrolysis Potential Cause: Sulfonyl Chloride Hydrolysis check_conditions->hydrolysis degradation Potential Cause: Reagent Degradation check_reagents->degradation side_reaction Potential Cause: Di-sulfonylation check_stoichiometry->side_reaction incomplete_reaction Potential Cause: Incomplete Reaction check_temp->incomplete_reaction solution1 Solution: Use oven-dried glassware, anhydrous solvents hydrolysis->solution1 solution2 Solution: Use fresh reagents degradation->solution2 solution3 Solution: Use slight excess of amine, slow addition of sulfonyl chloride side_reaction->solution3 solution4 Solution: Monitor by TLC, allow longer reaction time or gentle warming incomplete_reaction->solution4

Caption: A decision tree for troubleshooting low product yield.

References

  • The Impact of Fluorine: Exploring 1-Methoxy-2-(trifluoromethoxy)benzene. (n.d.).
  • Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]

  • PMC. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Journal of the Association of Official Analytical Chemists. (1978). ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • Journal of the Association of Official Analytical Chemists. (1978). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Retrieved from [Link]

  • PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]

  • ResearchGate. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Retrieved from [Link]

  • ACS Publications. (2024). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Retrieved from [Link]

  • ResearchGate. (2004). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Retrieved from [Link]

  • PMC. (2015). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • NIH. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • PubChem. (n.d.). 3-(trifluoromethoxy)benzene-1-sulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethoxy)benzene-1-sulfonyl chloride. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

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Technical Support Center: Purification of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide (CAS 957062-74-7). We will explore the unique chemical characteristics of this molecule and offer solutions to common issues encountered during crystallization and chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular properties of this compound that influence its purification?

A1: The purification strategy for this compound is dictated by a combination of its functional groups:

  • Sulfonamide Moiety (-SO₂NH-): This group is polar and capable of forming strong hydrogen bonds, which can lead to polymorphism and influence solubility in polar solvents.[1][2] The acidic proton on the nitrogen can also interact with basic sites on stationary phases like silica gel during chromatography.

  • Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and strongly electron-withdrawing.[3][4][5] Its presence significantly increases the molecule's solubility in non-polar organic solvents and contributes to its metabolic stability.[3][5]

  • Bromine Atom (-Br): Increases the overall molecular weight and lipophilicity of the compound.

  • Aromatic Ring: The benzene core provides a rigid scaffold and contributes to the molecule's overall moderate polarity.

The interplay between the polar sulfonamide group and the lipophilic trifluoromethoxy group means the molecule has a balanced polarity, requiring careful selection of solvents for effective purification.

Q2: What are the most probable impurities I might encounter during the synthesis and purification of this compound?

A2: Impurities typically arise from the synthetic route, which commonly involves the reaction of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride with ethylamine.

  • Unreacted Starting Materials: Residual 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride.

  • Hydrolysis Product: The corresponding 2-bromo-4-(trifluoromethoxy)benzenesulfonic acid, formed from the hydrolysis of the starting sulfonyl chloride. This is a highly polar impurity.

  • Over-alkylation/Side Products: Although less common under controlled conditions, impurities from side reactions can occur.

  • Isomeric Impurities: If the starting materials were not isomerically pure, you might carry over other bromo-trifluoromethoxy isomers.

  • Residual Solvents: Solvents used in the reaction and workup.

Q3: Which purification methods are generally most effective for this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities and for obtaining a highly crystalline final product, which is often crucial for pharmaceutical applications. The choice of solvent is critical.[6]

  • Flash Column Chromatography is excellent for separating the target compound from impurities with significantly different polarities, such as the starting sulfonyl chloride or the hydrolyzed sulfonic acid.[7]

Troubleshooting Guide: Crystallization

Crystallization can be a powerful purification technique, but it often requires optimization. Below are common issues and their solutions.

Q4: My product "oils out" instead of forming crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[6] This is often due to the solution being too supersaturated, the cooling rate being too fast, or the presence of significant impurities that disrupt crystal formation.[6]

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool much more slowly.[6]

  • Change Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent/anti-solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.[6]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure compound to provide a nucleation site.[6]

Q5: My recovery yield after recrystallization is very low. How can I improve it?

A5: Low recovery is a common problem, most often caused by using an excessive amount of solvent or incomplete cooling.[6]

Solutions:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Every extra drop of solvent will retain some of your product in the mother liquor.[6]

  • Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC. If a significant amount of product is present, you can perform a second-crop crystallization, although this crop may be less pure.

Q6: I am observing different crystal forms (polymorphs) between batches. How can I ensure consistency?

A6: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[1] These different forms can have different physical properties, including solubility and melting point.[1]

Control Strategies:

  • Standardize Conditions: Strictly control all crystallization parameters: solvent choice, concentration, cooling rate, agitation, and final temperature.

  • Seeding: Introduce a small quantity of a seed crystal of the desired polymorph into the supersaturated solution. This will template the growth of that specific crystal form.[1]

  • Solvent Selection: The solvent can have a profound impact on which polymorph is favored.[1] Document the solvent system that consistently produces the desired form.

Workflow: Troubleshooting Crystallization Issues

G start Attempt Recrystallization problem Problem Encountered? start->problem success Success: High-Purity Crystals Obtained problem->success No oiling Product 'Oils Out' problem->oiling Yes low_yield Low Recovery Yield problem->low_yield no_crystals No Crystals Form problem->no_crystals sol_oiling Solutions for Oiling Out: 1. Re-heat, add more solvent, cool slowly. 2. Change to a more polar solvent. 3. Use a solvent/anti-solvent system. 4. Add a seed crystal. oiling->sol_oiling sol_yield Solutions for Low Yield: 1. Use minimum hot solvent. 2. Ensure complete cooling (ice bath). 3. Concentrate mother liquor for a second crop. low_yield->sol_yield sol_nocrystals Solutions for No Crystals: 1. Solution may be too dilute (evaporate solvent). 2. Induce crystallization (scratch flask/seed crystal). 3. Cool to a lower temperature. no_crystals->sol_nocrystals

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Troubleshooting Guide: Column Chromatography

Q7: I am having trouble separating my product from a close-running impurity on a silica gel column. What can I do?

A7: When impurities have similar polarity to your product, baseline separation can be difficult.

Solutions:

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: Small adjustments to your solvent ratio (e.g., changing from 20% Ethyl Acetate/Hexane to 18% or 22%) can make a difference.

    • Change Solvent System: Switch one of the solvents to alter the selectivity. For example, instead of Ethyl Acetate/Hexane, try Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with the analyte and stationary phase in unique ways.

  • Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. A shallow gradient around the elution point of your compound can significantly improve resolution.[7]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider other options.

    • Reverse-Phase (C18): Since the -OCF₃ group adds significant lipophilicity, reverse-phase chromatography is an excellent alternative. Elution order will be inverted compared to normal phase.[7]

    • Amide- or Amino-modified silica: These phases can offer different selectivity for sulfonamides and may improve separation from critical impurities.[7][8][9]

Q8: My product is showing significant peak tailing on the silica gel column. What is the cause and how do I fix it?

A8: Peak tailing for sulfonamides on silica is often caused by the interaction of the acidic sulfonamide proton with active sites (silanol groups) on the silica surface.

Solutions:

  • Add an Acidic Modifier: Add a small amount (0.1-1%) of a modifier like acetic acid or formic acid to the mobile phase. This protonates the silica surface and the sulfonamide, minimizing strong ionic interactions and leading to more symmetrical peaks.

  • Column Deactivation: In some cases, active sites can lead to poor peak shape. While deactivation can sometimes decrease resolution, it can be a useful tool to improve peak symmetry.[7][9]

  • Reduce Column Loading: Overloading the column is a common cause of peak tailing. Try running the purification with less crude material.

Protocols

Protocol 1: Solvent/Anti-Solvent Recrystallization

This method is effective for compounds that are highly soluble in one solvent and poorly soluble in another miscible solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) at room temperature.

  • Addition of Anti-Solvent: While swirling the flask, slowly add a miscible "anti-solvent" (e.g., hexanes, heptane, or water) dropwise.[1]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Crystal Growth: Cover the flask and set it aside, undisturbed, at room temperature to allow crystals to form and grow. For maximum yield, you can later place the flask in an ice bath.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.25-0.35. Test various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution, where the percentage of the polar solvent is slowly increased, can be used to improve separation.[7]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Crystallographic details of sulfonamides 1-6.
  • Crystalliz
  • Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for overcoming solubility issues with this compound. As a molecule with a complex structure featuring a sulfonamide group, a brominated aromatic ring, and a trifluoromethoxy substituent, achieving adequate solubility for in vitro and in vivo studies can be a significant challenge. This resource provides a logical, step-by-step approach to systematically address and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

A1: The low aqueous solubility of this compound is multifactorial, stemming from its molecular structure. The presence of a large, hydrophobic brominated and trifluoromethoxylated phenyl ring significantly contributes to its lipophilic character. While the sulfonamide group offers some potential for hydrogen bonding, the overall molecule has a high propensity to self-associate and resist dissolution in aqueous media. The strong crystal lattice energy of the solid form can also present a significant barrier to dissolution.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my cell-based assay. What is happening and how can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to crash out of the solution.

To mitigate this, consider the following:

  • Reduce the Stock Solution Concentration: Lowering the concentration of your DMSO stock can help, as there will be less compound to precipitate upon dilution.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.

  • Increase the Final DMSO Concentration (with caution): While not always ideal due to potential cellular toxicity, slightly increasing the final percentage of DMSO in your assay medium (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always run a vehicle control to assess the impact of the higher DMSO concentration on your experimental system.

  • Use of Pluronic F-68: Incorporating a small amount of a non-ionic surfactant like Pluronic F-68 in your final aqueous medium can help to stabilize the compound and prevent precipitation.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH modification can be a powerful tool for enhancing the solubility of ionizable compounds.[1][2] The sulfonamide group in this compound is weakly acidic. By increasing the pH of the solution above the pKa of the sulfonamide proton, the molecule will be deprotonated, forming a more soluble anionic salt.

It is crucial to experimentally determine the optimal pH for solubility while ensuring that the pH is compatible with your experimental system and does not cause degradation of the compound.[2]

Troubleshooting and Optimization Workflow

For a systematic approach to overcoming solubility issues, follow this troubleshooting workflow.

Troubleshooting_Workflow Start Start: Poor Solubility of This compound Initial_Assessment Initial Assessment: Determine baseline solubility in water and common buffers. Start->Initial_Assessment pH_Modification Strategy 1: pH Modification Is the compound ionizable? Initial_Assessment->pH_Modification If solubility is poor Co_solvents Strategy 2: Co-solvents Can the polarity of the solvent be modified? Initial_Assessment->Co_solvents If solubility is poor Surfactants Strategy 3: Surfactants Can micellar encapsulation be utilized? Initial_Assessment->Surfactants If solubility is poor Complexation Strategy 4: Complexation Agents Can inclusion complexes be formed? Initial_Assessment->Complexation If solubility is poor Evaluate_pH Evaluate solubility in a range of pH buffers (e.g., 4.0-10.0). pH_Modification->Evaluate_pH Select_Co_solvent Screen common co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol). Co_solvents->Select_Co_solvent Select_Surfactant Screen non-ionic surfactants (e.g., Tween 80, Polysorbate 20, Pluronic F-68). Surfactants->Select_Surfactant Select_Complexation_Agent Evaluate cyclodextrins (e.g., HP-β-CD, SBE-β-CD). Complexation->Select_Complexation_Agent Optimization Optimization: Combine strategies if necessary (e.g., pH + co-solvent). Evaluate_pH->Optimization Select_Co_solvent->Optimization Select_Surfactant->Optimization Select_Complexation_Agent->Optimization Final_Formulation Final Formulation: Validate for stability and compatibility with the experimental system. Optimization->Final_Formulation End End: Solubilized Compound Final_Formulation->End Experimental_Choices Compound_Properties Compound Properties: - Weakly acidic (sulfonamide) - Lipophilic (aromatic, Br, OCF3) Strategy_Selection Strategy Selection Compound_Properties->Strategy_Selection Experimental_Needs Experimental Needs: - In vitro vs. in vivo - Required concentration - Tolerance to excipients Experimental_Needs->Strategy_Selection pH_Mod pH Modification Strategy_Selection->pH_Mod Ionizable group Co_solvents Co-solvents Strategy_Selection->Co_solvents Need for organic character in vehicle Surfactants Surfactants/ Complexation Strategy_Selection->Surfactants High lipophilicity, need for micellar solubilization

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this class of compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations.

I. Understanding the Reaction: Core Principles and Challenges

The synthesis of this compound is a classic nucleophilic substitution reaction between 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride and ethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Key Mechanistic Considerations:

The sulfonyl group (-SO₂-) is a strong electron-withdrawing group, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack by the amine.[1] The presence of additional electron-withdrawing groups on the aromatic ring, such as the bromine atom and the trifluoromethoxy group (-OCF₃), further enhances this effect. However, these groups also deactivate the aromatic ring, which can influence reaction kinetics.[2]

The trifluoromethoxy group is a particularly interesting substituent. While the oxygen atom can donate electron density to the ring via resonance, the strong inductive effect of the three fluorine atoms makes the group overall strongly electron-withdrawing.[2] This deactivation of the ring can make the sulfonyl chloride less reactive than analogues with electron-donating groups.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound derivatives, presented in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields in sulfonamide synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Hydrolysis of the Sulfonyl Chloride: 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride is highly reactive and susceptible to moisture. Hydrolysis converts the starting material into the unreactive 2-bromo-4-(trifluoromethoxy)benzenesulfonic acid.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the nucleophilicity of the ethylamine and the stability of the reactants.

    • Solution: A non-nucleophilic organic base such as pyridine or triethylamine is recommended to neutralize the HCl byproduct without competing with the ethylamine. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable inert solvents that can dissolve both reactants.

  • Sub-optimal Reaction Temperature: The deactivating effect of the bromo and trifluoromethoxy groups may require more forcing conditions than for activated sulfonyl chlorides.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor the reaction closely by TLC to avoid decomposition.

  • Side Reactions: The formation of unexpected byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Control the stoichiometry carefully. A slight excess of ethylamine (1.1-1.2 equivalents) can help drive the reaction to completion. Slow, dropwise addition of the sulfonyl chloride solution to the amine solution can minimize side reactions.

Question 2: I am observing an unexpected side product. What could it be?

Answer: The most common side product in reactions with primary amines like ethylamine is the di-sulfonated product, 2-bromo-N,N-bis(2-bromo-4-(trifluoromethoxy)phenylsulfonyl)ethanamine.

  • Mechanism of Formation: After the initial formation of the desired sulfonamide, the remaining N-H proton is acidic. In the presence of a strong base, this proton can be removed, creating a nucleophilic sulfonamide anion that can react with a second molecule of the sulfonyl chloride.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a precise molar ratio of sulfonyl chloride to amine (e.g., 1:1.1).

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C) to keep the concentration of the sulfonyl chloride low at all times.

    • Choice of Base: A sterically hindered base or a weaker base like pyridine may be less likely to deprotonate the sulfonamide product compared to a stronger, less hindered base like triethylamine.

Question 3: How do I effectively purify my crude product?

Answer: Purification of the crude this compound can be challenging due to the presence of unreacted starting materials, the hydrolyzed sulfonyl chloride, and the excess base.

  • Aqueous Workup:

    • After the reaction is complete, dilute the reaction mixture with an organic solvent like DCM or ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the basic catalyst (pyridine or triethylamine), followed by a saturated sodium bicarbonate solution to remove the acidic sulfonic acid byproduct, and finally with brine to remove residual water.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: This is a highly effective method for purifying solid sulfonamides.

    • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For sulfonamides, which have both polar and non-polar moieties, a mixed solvent system is often effective.[4] Good starting points include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[5]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize recovery.

  • Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography is a viable alternative.

    • Eluent System: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is typically used. The optimal ratio should be determined by TLC analysis.

III. Experimental Protocols

Detailed Step-by-Step Synthesis Protocol

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on experimental observations.

Materials:

  • 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (1.0 eq)

  • Ethylamine (1.2 eq, e.g., as a solution in THF or as a condensed gas)

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylamine and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride in a minimal amount of anhydrous DCM and charge it into the dropping funnel.

  • Slowly add the sulfonyl chloride solution to the stirred ethylamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add the base (pyridine or triethylamine) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, proceed with the aqueous workup as described in the purification section.

  • Purify the crude product by recrystallization or column chromatography.

TLC Monitoring Protocol

Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.[6] Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve optimal separation. Visualization: UV light (254 nm). The starting sulfonyl chloride and the sulfonamide product should be UV active. Staining with potassium permanganate can also be used.

Procedure:

  • Draw a baseline with a pencil approximately 1 cm from the bottom of the TLC plate.

  • Spot the plate with a capillary tube dipped in the reaction mixture. Also, spot the starting materials as references.

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The product should have a different Rf value than the starting materials.

IV. Data Presentation and Characterization

Table 1: Effect of Base and Solvent on Sulfonamide Synthesis Yield (Representative Data)
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pyridine (1.5)DCM251285
2Triethylamine (1.5)DCM251282
3Pyridine (1.5)THF251280
4Pyridine (1.5)DCM40690

Note: This data is representative for a typical sulfonamide synthesis and may vary for the specific target molecule.

Characterization Data of a Closely Related Analog: N-Ethyl 4-bromo-3-trifluoromethylbenzenesulfonamide
  • Molecular Formula: C₉H₉BrF₃NO₂S

  • Molecular Weight: 332.14 g/mol

  • Appearance: Solid

  • ¹H NMR: Signals corresponding to the aromatic protons, the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbons of the ethyl group, and the trifluoromethyl carbon.

  • Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ consistent with the molecular weight, showing a characteristic isotopic pattern for the bromine atom.

Disclaimer: The characterization data provided is for a structural isomer and should be used as a reference. Experimental determination for this compound is necessary for confirmation.

V. Visualization of Workflow and Logic

Diagram 1: General Sulfonamide Synthesis Workflow

Sulfonamide Synthesis Workflow reagents Starting Materials: - Sulfonyl Chloride - Ethylamine - Base - Anhydrous Solvent reaction Reaction Setup: - Inert Atmosphere - 0°C to RT - Stirring (2-12h) reagents->reaction Combine monitoring Reaction Monitoring: - TLC Analysis reaction->monitoring Sample monitoring->reaction Continue if incomplete workup Aqueous Workup: - Acid/Base Wash - Extraction monitoring->workup Proceed if complete purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR, MS, MP purification->characterization

Caption: Workflow for the synthesis of sulfonamides.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_hydrolysis Check for Hydrolysis of Sulfonyl Chloride start->check_hydrolysis check_conditions Evaluate Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions (TLC/LC-MS) start->check_side_reactions anhydrous_conditions Ensure Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere check_hydrolysis->anhydrous_conditions If suspected optimize_base_solvent Optimize Base and Solvent: - Non-nucleophilic base (Pyridine) - Inert solvent (DCM, THF) check_conditions->optimize_base_solvent optimize_temp_time Optimize Temperature and Time: - Gentle heating (40-50°C) - Prolonged reaction time check_conditions->optimize_temp_time stoichiometry_control Control Stoichiometry and Addition Rate: - Slight excess of amine - Slow addition of sulfonyl chloride check_side_reactions->stoichiometry_control If observed

Caption: Troubleshooting logic for low reaction yield.

VI. References

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. Google Patents. Available at:

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • 4.4: Experiment 3 Notes. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • (PDF) N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Synthesis of N-Arylsulfonamides. Thieme Chemistry. Available at: [Link]

  • (PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonamide Properties vs Pressure | Density, Cp, Viscosity. Chemcasts. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

  • Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. CrystEngComm. Available at: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Purification: How To. Department of Chemistry : University of Rochester. Available at: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Available at: [Link]

  • A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. Available at: [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]

  • Benzenesulfonamide, N-ethyl-4-methyl-. the NIST WebBook. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC - NIH. Available at: [Link]

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Technical Support Center: Troubleshooting Inconsistent Results in Assays with 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during in vitro and cell-based assays involving this compound. Our approach is rooted in a deep understanding of the chemical properties of this molecule and extensive field experience in assay development and troubleshooting. We will not only provide solutions but also explain the underlying scientific principles to empower you to proactively address challenges in your research.

Understanding the Molecule: Key Physicochemical Properties

Before delving into specific troubleshooting scenarios, it is crucial to understand the key structural features of this compound and how they can influence its behavior in experimental settings.

FeatureChemical MoietyImplication in Assays
Core Structure BenzenesulfonamideGenerally associated with poor aqueous solubility; the sulfonamide group can act as a hydrogen bond donor and acceptor, potentially influencing target binding.[1][2]
Substitution 1 BromineIncreases lipophilicity and can be involved in halogen bonding with the target protein. May also influence the metabolic stability and therapeutic activity of the compound.[3]
Substitution 2 Trifluoromethoxy (-OCF3)A highly lipophilic and electron-withdrawing group that can enhance binding affinity to biological targets but significantly decreases aqueous solubility. It is also generally resistant to metabolic degradation.[4][5][6]
Substitution 3 N-ethylContributes to the overall lipophilicity of the molecule.

The combination of these features results in a molecule that is likely to exhibit potent biological activity but may also present challenges related to its solubility and handling in aqueous assay environments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm observing high variability between replicate wells in my assay. What are the likely causes?

High variability is a common issue when working with hydrophobic small molecules. The root cause often lies in the compound's behavior in your assay buffer.

Immediate Action Plan:

  • Visual Inspection: Carefully inspect your assay plates under a microscope before and after adding the compound. Look for any signs of precipitation, which may appear as small crystals or an opaque film at the bottom of the wells.

  • Solubility Check: Perform a simple solubility test. Prepare your highest concentration of the compound in the final assay buffer. Let it sit at the assay temperature for the duration of your experiment and then visually inspect for precipitation.

Troubleshooting Workflow:

G A High Variability Observed B Visual Inspection of Wells A->B C Precipitation Observed? B->C D Optimize Compound Delivery C->D Yes E No Precipitation Observed C->E No F Review Assay Technique D->F E->F G Check for Plate Effects F->G H Assess Reagent Stability G->H G A Shallow/Incomplete Dose-Response B Confirm Compound Integrity A->B C Assess Solubility at Highest Concentration B->C D Precipitation Observed? C->D E Re-evaluate Dosing Strategy D->E Yes F No Precipitation D->F No G Investigate Assay Artifacts E->G F->G H Consider Off-Target Effects G->H I Orthogonal Assay Validation H->I

Troubleshooting a shallow dose-response curve.

In-depth Explanation and Solutions:

  • Limited Solubility: The most common reason for a plateau in the dose-response curve below 100% effect is that the compound is precipitating at higher concentrations. The effective concentration of the soluble compound is not increasing despite adding more of the stock solution.

    • Solution: Determine the kinetic solubility of your compound in the assay buffer. This can be done using techniques like nephelometry or by serial dilution and visual inspection. Your top concentration in the dose-response curve should be below the solubility limit.

  • Compound Instability: The compound may be unstable in your assay buffer over the time course of your experiment.

    • Solution: Assess the stability of the compound by incubating it in the assay buffer for the duration of the experiment and then analyzing the remaining compound by HPLC. If instability is an issue, you may need to reduce the incubation time or modify the buffer conditions (e.g., pH).

  • Assay Artifacts: The trifluoromethoxy group can sometimes interfere with certain assay technologies, such as those based on fluorescence.

    • Solution: Run a control experiment with the compound in the absence of the biological target to see if it directly affects the assay signal. If there is interference, you may need to switch to an alternative assay format (e.g., a label-free detection method).

  • Biological Complexity: In cell-based assays, factors such as high protein binding in the serum of the culture medium or efflux by cellular transporters can reduce the intracellular concentration of the compound, leading to a weaker than expected effect.

    • Solution: Reduce the serum concentration in your cell culture medium during the compound treatment period. You can also co-incubate with known inhibitors of common efflux pumps to see if this potentiates the effect of your compound.

Q3: I am seeing batch-to-batch variability in the potency (IC50/EC50) of the compound.

This is a frustrating issue that can compromise the reproducibility of your data. The source of this variability can be either in the compound itself or in the assay system.

Troubleshooting Workflow:

G A Batch-to-Batch Potency Shift B Confirm Identity and Purity of Each Batch A->B C Consistent? B->C D Investigate Compound Handling and Storage C->D Yes E Inconsistent C->E No G Review Assay Protocol for Subtle Changes D->G F Source New, High-Purity Batch E->F F->G H Assess Biological Reagent Variability G->H

Troubleshooting batch-to-batch variability.

In-depth Explanation and Solutions:

  • Compound Quality: Ensure that each batch of the compound has a consistent purity profile. Small amounts of impurities can sometimes have a significant impact on biological activity.

    • Solution: Obtain a certificate of analysis (CoA) for each batch of the compound. If possible, independently verify the purity by HPLC and the identity by mass spectrometry.

  • Compound Storage and Handling: this compound should be stored under appropriate conditions (typically cool and dry, protected from light) to prevent degradation. Repeated freeze-thaw cycles of DMSO stock solutions can also lead to compound precipitation and degradation.

    • Solution: Aliquot your DMSO stock solutions into single-use volumes to avoid freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Before use, allow the aliquot to thaw completely and vortex thoroughly to ensure the compound is fully dissolved.

  • Biological Variability: The response of cells or the activity of enzymes can vary over time due to factors such as cell passage number, serum batch, or enzyme lot. [7][8] * Solution: Implement a robust quality control system for your biological reagents. Qualify new batches of serum and enzymes by testing them with a reference compound. Use cells within a defined passage number range for your experiments.

Final Recommendations

When working with a challenging compound like this compound, a proactive and systematic approach to troubleshooting is essential. Always start with the basics: ensure the quality and proper handling of your compound, and be mindful of its physicochemical properties, especially its solubility. By understanding the "why" behind potential issues, you can design more robust experiments and have greater confidence in your results.

References

  • Chung, C.-W., & Witherington, J. (2011). Progress in the discovery of small-molecule inhibitors of bromodomain–histone interactions. Journal of Biomolecular Screening, 16(10), 1170-1185. Available from: [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (2014). PLoS ONE 9(1): e85436. Available from: [Link]

  • Prototype for rapid test devices to detect residues of sulfonamides in chicken carcasses from traditional breeders in Surabaya, Indonesia. (2022). Veterinary World, 15(1), 159-166. Available from: [Link]

  • The solubility of benzenesulfonamide studied both experimentally and theoretically. (2023). ResearchGate. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(15), 5869. Available from: [Link]

  • Biological variation: Understanding why it is so important?. (2021). Clinical Chemistry and Laboratory Medicine (CCLM), 59(1), 11-20. Available from: [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Available from: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). Pharmaceuticals, 14(11), 1158. Available from: [Link]

  • Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay. (2018). Acta Pharmacologica Sinica, 39(5), 877-886. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(15), 5869. Available from: [Link]

  • Understanding and managing sources of variability in cell measurements. (2018). Bioanalysis, 10(13), 1065-1081. Available from: [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2024). Pharmaceuticals, 17(1), 111. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. Available from: [Link]

  • Simple Tests for Identification of Sulfonamides. (2006). ResearchGate. Available from: [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules, 28(24), 8037. Available from: [Link]

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2015). Chemistry, 21(1), 66-85. Available from: [Link]

  • Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2014). Journal of Chemical & Engineering Data, 59(5), 1625-1629. Available from: [Link]

  • Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. (2015). Journal of Medicinal Chemistry, 58(15), 6028-6036. Available from: [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). Biochemistry, 56(35), 4726-4733. Available from: [Link]

  • Major Causes of Conflicting Interpretations of Variant Pathogenicity in Rare Disease: A Systematic Analysis. (2024). International Journal of Molecular Sciences, 25(16), 8758. Available from: [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6303. Available from: [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). Molecules, 28(15), 5869. Available from: [Link]

  • 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulphonamide. (n.d.). Fluoropharm. Retrieved January 21, 2026, from [Link]

  • 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

side reaction products in the synthesis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and frequently asked questions for the multi-step synthesis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide. As Senior Application Scientists, we aim to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Introduction to the Synthesis Workflow

The synthesis of this compound is a sequential process typically involving three key stages: sulfonation, bromination, and amination. Each step presents unique challenges and potential side reactions that can impact the yield and purity of the final product. This guide is structured to address issues that may arise at each of these critical junctures.

Overall Synthesis Workflow

synthesis_workflow A 4-(Trifluoromethoxy)benzene B 4-(Trifluoromethoxy)benzenesulfonyl chloride A->B  Sulfonation (HSO3Cl) C 2-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride B->C  Bromination (Br2, FeBr3) D This compound C->D  Amination (EtNH2)

Caption: High-level overview of the synthesis pathway.

Part 1: Sulfonation of 4-(Trifluoromethoxy)benzene

This initial step involves the electrophilic aromatic substitution of 4-(trifluoromethoxy)benzene with chlorosulfonic acid to yield 4-(trifluoromethoxy)benzenesulfonyl chloride.

Q1: My sulfonation reaction is producing a significant amount of a high-boiling, insoluble white solid. What is it and how can I prevent its formation?

A1: The described solid is likely a diaryl sulfone, a common byproduct in sulfonation reactions.[1][2] It forms when the initially produced benzenesulfonic acid attacks another molecule of the starting material.

Troubleshooting:

  • Control Stoichiometry: Use a controlled excess of chlorosulfonic acid. An insufficient amount can lead to the formation of the sulfonic acid intermediate, which is a precursor to the sulfone byproduct.

  • Temperature Management: Maintain a low reaction temperature (typically 0-5 °C) to minimize the rate of the side reaction leading to the diaryl sulfone.

  • Reaction Time: Monitor the reaction progress closely and avoid unnecessarily long reaction times, which can favor the formation of the sulfone.

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes diaryl sulfone formation.
Reagent Ratio 1.1-1.5 eq. of HSO3ClEnsures complete conversion of starting material.
Reaction Time 1-3 hoursPrevents prolonged exposure to reaction conditions.

Q2: After quenching the reaction, I have a significant amount of a water-soluble impurity. What is the likely cause?

A2: This is most likely 4-(trifluoromethoxy)benzenesulfonic acid, the hydrolysis product of the desired sulfonyl chloride.[3][4] This occurs if the reaction mixture is exposed to water before the sulfonyl chloride is completely formed or during workup.

Troubleshooting:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Controlled Quenching: Quench the reaction by carefully pouring the mixture onto crushed ice, ensuring rapid cooling and minimizing the contact time between water and the unreacted chlorosulfonic acid.

  • Efficient Extraction: Immediately extract the product into a non-polar organic solvent after quenching to separate it from the water-soluble sulfonic acid.

Formation of Sulfonation Byproducts

sulfonation_byproducts cluster_0 Desired Reaction cluster_1 Side Reactions A 4-(Trifluoromethoxy)benzene B 4-(Trifluoromethoxy)benzenesulfonyl chloride A->B  + HSO3Cl C 4-(Trifluoromethoxy)benzenesulfonic acid A->C  + H2SO4 B->C  + H2O (Hydrolysis) D Diaryl Sulfone C->D  + 4-(Trifluoromethoxy)benzene bromination_regioselectivity A 4-(Trifluoromethoxy)benzenesulfonyl chloride B 2-Bromo Isomer (Desired) A->B  ortho to -OCF3 C 3-Bromo Isomer (Side Product) A->C  meta to -SO2Cl D Dibromo Product (Side Product) B->D  Over-bromination

Caption: Isomeric products from the bromination step.

Part 3: Amination of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride

The final step involves the reaction of the sulfonyl chloride with ethylamine to form the desired sulfonamide. This is a variation of the classic Hinsberg test for amines.

[5][6][7][8][9]Q1: My final product is contaminated with a compound that is insoluble in alkali. What is this impurity?

A1: This is likely N,N-diethyl-2-bromo-4-(trifluoromethoxy)benzenesulfonamide. This can form if your ethylamine reagent is contaminated with diethylamine, or if the reaction conditions promote the formation of the secondary amine in situ followed by its reaction with the sulfonyl chloride.

[10][11]Troubleshooting:

  • Reagent Purity: Use high-purity ethylamine.

  • Excess Amine: Use a sufficient excess of ethylamine to ensure it acts as both the nucleophile and the base to neutralize the HCl byproduct, which can favor the formation of the desired primary sulfonamide.

  • Temperature Control: Keep the reaction temperature low during the addition of the sulfonyl chloride to the amine solution to minimize side reactions.

Q2: After workup, I still have unreacted sulfonyl chloride in my product. How can I remove it?

A2: Unreacted sulfonyl chloride can be difficult to remove by simple extraction as it is an oil and can co-distill with the product.

Troubleshooting:

  • Basic Wash: During the workup, wash the organic layer with a dilute aqueous solution of sodium hydroxide or sodium bicarbonate. This will hydrolyze the remaining sulfonyl chloride to the corresponding water-soluble sulfonic acid salt. *[3] Amine Quench: Add a small amount of a water-soluble amine, like ammonia, to the reaction mixture before workup to react with any remaining sulfonyl chloride, forming a water-soluble sulfonamide.

Amination Reaction and Byproducts

amination_byproducts A 2-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride B This compound (Desired) A->B  + Ethylamine (Primary Amine) C N,N-Diethyl Sulfonamide (Side Product) A->C  + Diethylamine (Secondary Amine Impurity) D Hydrolysis to Sulfonic Acid A->D  + H2O (During Workup)

Caption: Formation of the desired product and potential impurities.

References

Sources

Technical Support Center: Scaling Up the Production of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Synthesis Overview & Core Challenges

The synthesis of this compound is typically a two-step process. The primary challenges in scaling up this synthesis revolve around managing reaction conditions, ensuring the quality of reactive intermediates, and controlling the impurity profile to achieve high yield and purity of the final product.

Synthesis_Workflow cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonylation SM 1-Bromo-3-(trifluoromethoxy)benzene SC 2-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride SM->SC  Chlorosulfonation (e.g., ClSO3H) FP This compound SC->FP  Base (e.g., Pyridine, TEA)  Anhydrous Solvent (e.g., DCM) EA Ethylamine (EtNH2) EA->FP

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address problems you may encounter during specific phases of the synthesis and scale-up.

Part A: Synthesis of 2-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (Intermediate)

Question 1: My yield of the sulfonyl chloride intermediate is low and I'm observing multiple products. What's going on?

Answer: Low yields in chlorosulfonation reactions at scale are often due to a combination of factors, primarily poor regioselectivity and substrate/product degradation.

  • Causality - Regioselectivity: The trifluoromethoxy group is ortho-, para-directing, while the bromo group is also ortho-, para-directing. During the electrophilic aromatic substitution with chlorosulfonic acid, the sulfonyl group needs to be directed to the position ortho to the bromine and para to the trifluoromethoxy group. Competing isomers can form, complicating purification and reducing the yield of the desired product.

  • Causality - Degradation: Chlorosulfonic acid is a highly aggressive reagent.[1] At elevated temperatures, which can occur in large batches due to poor heat transfer, or with prolonged reaction times, side reactions like sulfonation or decomposition can occur.

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the starting material to the chlorosulfonic acid. Ensure your reactor has adequate cooling capacity for the intended scale.

  • Addition Rate: Add the 1-bromo-3-(trifluoromethoxy)benzene to the chlorosulfonic acid slowly and sub-surface if possible. This minimizes localized temperature spikes (exotherms) and improves mixing.

  • Alternative Routes: If regioselectivity remains a major issue, consider a Sandmeyer-type reaction starting from 2-bromo-4-(trifluoromethoxy)aniline. Diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst can provide the sulfonyl chloride with high regioselectivity.[2]

Question 2: The work-up of my chlorosulfonation reaction is difficult and hazardous at scale. How can I improve this?

Answer: The work-up procedure, which involves quenching the reaction mixture with ice, is extremely exothermic and releases large volumes of HCl gas. This is a significant safety and handling challenge at scale.

  • Expert Insight: A "reverse quench" is often safer for large-scale operations. Instead of adding the reaction mixture to ice, slowly and carefully add the ice/cold water to the reaction mixture while maintaining vigorous stirring and cooling. However, the safest industrial approach is to transfer the reaction mixture onto a large excess of ice with robust cooling and off-gas scrubbing.

  • Safety First: Always perform this step in a well-ventilated area or a reactor equipped with a caustic scrubber to neutralize the evolved HCl gas. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and a face shield.[3][4] Thionyl chloride, if used as an alternative chlorinating agent, reacts violently with water and liberates toxic gas, requiring similar stringent precautions.[5][6][7]

Part B: Sulfonylation of Ethylamine (Final Product Formation)

Question 3: My final sulfonamide product yield is consistently low. What are the primary causes?

Answer: This is the most common issue reported. Low yields in sulfonamide synthesis are almost always linked to the quality of the sulfonyl chloride and the reaction conditions.[8]

  • Primary Cause - Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and extremely sensitive to moisture.[8][9] Any water present in the solvent, on the glassware, in the ethylamine, or from atmospheric exposure will rapidly hydrolyze the sulfonyl chloride to the corresponding and unreactive sulfonic acid, directly reducing your potential yield.[8][9]

  • Secondary Cause - Inappropriate Base/Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the nucleophilic ethylamine, rendering it unreactive. A base is required to neutralize this HCl.[8] If the base is too weak, too hindered, or used in insufficient quantity, the reaction will stall.

Low_Yield_Troubleshooting Start Low Yield Observed Check_SC Is Sulfonyl Chloride fresh & anhydrous? Start->Check_SC Check_Cond Are reaction conditions strictly anhydrous? Start->Check_Cond Check_Base Is the base appropriate and stoichiometry correct? Start->Check_Base Sol_SC Use fresh or newly purified sulfonyl chloride. Check_SC->Sol_SC No Sol_Cond Oven-dry glassware. Use anhydrous solvents. Run under inert atmosphere (N2/Ar). Check_Cond->Sol_Cond No Sol_Base Use 1.5 eq. of non-nucleophilic base (Pyridine/TEA). Ensure complete amine consumption (TLC). Check_Base->Sol_Base No

Caption: Troubleshooting flowchart for low yield in the sulfonylation reaction.

Question 4: I'm observing a significant amount of a higher molecular weight impurity. What is it and how do I prevent it?

Answer: With primary amines like ethylamine, the formation of a bis-sulfonated side product, N,N-bis(2-bromo-4-(trifluoromethoxy)phenylsulfonyl)ethylamine, is a common side reaction.[8]

  • Mechanism: After the initial sulfonamide is formed, the nitrogen is still nucleophilic enough (especially after deprotonation by the base) to react with a second molecule of the sulfonyl chloride. This is more prevalent if there is a localized excess of sulfonyl chloride or if the reaction is run at elevated temperatures for extended periods.

Prevention Strategies:

StrategyRationale & Implementation
Control Stoichiometry Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[8] This statistically favors the formation of the mono-sulfonated product.
Slow Addition Add the sulfonyl chloride solution slowly to the solution of ethylamine and base. This maintains a low concentration of the electrophile and prevents localized "hot spots" where bis-sulfonylation can occur.
Temperature Control Maintain a low temperature (e.g., 0 °C to room temperature) during the reaction. Higher temperatures can accelerate the rate of the second sulfonylation.
Choice of Base Using a bulkier base can sometimes sterically hinder the approach of the second sulfonyl chloride molecule to the already-formed sulfonamide.

Question 5: How do I choose the right base and solvent for scale-up?

Answer: The choice of base and solvent is critical for reaction efficiency, work-up, and cost at scale.

  • Base Selection: A non-nucleophilic organic base is preferred to avoid competing with the ethylamine.[8]

    • Pyridine: Often used in lab-scale synthesis. It can act as a nucleophilic catalyst but can be difficult to remove during work-up due to its high boiling point and water solubility.

    • Triethylamine (TEA): A common and cost-effective choice for scale-up. It is non-nucleophilic and its hydrochloride salt is often easily removed by aqueous washes.

    • Aqueous Bases (e.g., NaOH): While possible under Schotten-Baumann conditions, this is generally not recommended for this substrate as it significantly increases the risk of hydrolyzing the sensitive sulfonyl chloride starting material.[8]

  • Solvent Selection: The solvent must be inert and capable of dissolving the reactants.

    • Dichloromethane (DCM): An excellent solvent for this reaction, but its use is increasingly restricted due to environmental and health concerns.[8]

    • Tetrahydrofuran (THF): A good alternative, but care must be taken to ensure it is anhydrous and peroxide-free.[8]

    • Acetonitrile (ACN): Another suitable aprotic solvent.[9]

    • Methyl tert-butyl ether (MTBE) or 2-Methyl-THF: Greener solvent alternatives that can be considered for scale-up.

Part C: Purification & Isolation

Question 6: My crude product is an oil and difficult to crystallize. What purification strategies are effective at scale?

Answer: "Oiling out" is a common problem in crystallization, especially with impurities present. A multi-step purification approach is often necessary.

  • Aqueous Work-up: First, ensure a thorough aqueous work-up to remove inorganic salts and the base. Sequentially wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate wash to remove any residual acid, and finally a brine wash.[8]

  • Solvent Swap & Crystallization: After drying and concentrating the organic layer, the crude product may be an oil. Attempt recrystallization from a binary solvent system. A common technique is to dissolve the oil in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed. Cooling, scratching the flask, or seeding with a small crystal can then induce crystallization.

  • Silica Gel Chromatography: While chromatography is less desirable for large-scale production, a silica gel plug filtration can be an effective intermediate step. This involves dissolving the crude product in a minimal amount of solvent and passing it through a short, wide pad of silica gel to remove polar impurities (like the sulfonic acid) and baseline material. This can often clean up the material sufficiently to allow for successful crystallization.

Experimental Protocols

Protocol 1: General Procedure for N-ethylation Reaction

This protocol is a representative laboratory-scale procedure. All quantities must be adjusted for the desired scale, and a thorough safety review must be conducted prior to implementation.

  • Reactor Preparation: Set up an appropriately sized reactor equipped with an overhead stirrer, a temperature probe, a nitrogen/argon inlet, and an addition funnel. Ensure all glassware is thoroughly oven-dried and assembled while hot under an inert atmosphere.[8]

  • Reagent Charging: Charge the reactor with anhydrous dichloromethane (DCM). Add ethylamine (1.2 equivalents) followed by triethylamine (1.5 equivalents). Cool the stirred solution to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and charge this solution to the addition funnel.

  • Reaction: Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.[8]

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly add 1M HCl (aq) and transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by recrystallization or chromatography as described in the FAQ section.

References

  • BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • Chemicalbook. 2-BROMO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 54403-98-4.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • National Institutes of Health. Synthesis of sulfonyl chloride substrate precursors.
  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Thionyl chloride.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Lanxess. (2015). Thionyl chloride Product Safety Assessment.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • National Institutes of Health. Preparation of sulfonamides from N-silylamines.
  • Sigma-Aldrich. 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride 97%.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.
  • ICSC. ICSC 1409 - THIONYL CHLORIDE.
  • Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet.
  • BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions.
  • MDPI. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • Organic Syntheses. Benzenesulfonyl chloride.
  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
  • Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

Sources

Technical Support Center: Enhancing the Solution Stability of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. By understanding the potential degradation pathways and implementing robust formulation and handling strategies, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this molecule stem from its key structural features: the benzenesulfonamide core, the bromo substituent, and the trifluoromethoxy group. Each of these moieties presents potential degradation pathways:

  • Hydrolysis: The sulfonamide linkage is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This would lead to the cleavage of the sulfur-nitrogen bond, yielding 2-bromo-4-(trifluoromethoxy)benzenesulfonic acid and ethylamine.

  • Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light. UV or even high-intensity visible light exposure could potentially lead to the cleavage of the carbon-bromine bond or degradation of the aromatic ring. The trifluoromethoxy group is generally more stable than a trifluoromethyl group, but its influence on photosensitivity should be considered.[1]

  • Oxidative Degradation: While the molecule is not exceptionally prone to oxidation, the presence of oxidizing agents in the solution, especially in combination with light or heat, could potentially lead to the formation of degradation products.

Q2: I am observing a rapid loss of my compound in a neutral aqueous solution. What could be the cause?

A2: While hydrolysis of sulfonamides is more pronounced at pH extremes, degradation can still occur at neutral pH, albeit at a slower rate. Several factors could be accelerating this process:

  • Temperature: Elevated storage temperatures will increase the rate of hydrolysis. Ensure your solutions are stored at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or lower) for long-term storage.

  • Light Exposure: If your solutions are not protected from light, photodegradation could be a significant contributor to the loss of the compound. Always store solutions in amber vials or wrap containers in aluminum foil.

  • Presence of Catalysts: Trace metal ions in your buffer or solvent can catalyze degradation reactions. Using high-purity solvents and buffers, and considering the use of a chelating agent like EDTA in your formulation, can mitigate this.

  • Microbial Contamination: If your solution is not sterile, microbial growth can lead to enzymatic degradation of the compound. For long-term studies, sterile filtration of the solution is recommended.

Q3: What is the best way to prepare a stock solution of this compound?

A3: For optimal stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent where the compound is highly soluble and less prone to degradation. Suitable solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

These stock solutions should be stored at low temperatures (e.g., -20 °C) and protected from light. When preparing aqueous working solutions, the stock solution should be diluted into a well-buffered aqueous medium immediately before use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Confirm the identity of the new peaks using LC-MS. 2. Review solution preparation and storage conditions (pH, temperature, light exposure). 3. Perform a forced degradation study (see protocol below) to identify potential degradation products and their retention times.
Loss of potency/concentration over time Chemical instability (hydrolysis, photodegradation).1. Optimize the pH of your solution using a suitable buffer system (see below). 2. Ensure solutions are protected from light by using amber vials or foil wrapping. 3. Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C). 4. Consider the use of co-solvents or stabilizing excipients.
Precipitation of the compound from solution Poor solubility in the chosen solvent system.1. Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in your aqueous solution, if compatible with your experimental system. 2. Evaluate the use of solubilizing excipients such as cyclodextrins. 3. Adjust the pH of the solution, as the ionization state of the molecule can affect its solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. This involves subjecting the compound to stress conditions as outlined in the ICH guidelines.[2][3][4][5]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • pH meter

  • HPLC-UV or UPLC-MS/MS system

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of the compound in 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound in 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound at 60 °C for 48 hours.

    • Dissolve a sample in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark at the same temperature.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or UPLC-MS/MS method.

    • Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-UV / UPLC-MS/MS Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Thermal Thermal (60°C, solid) Thermal->HPLC Photo Photostability (ICH Q1B) Photo->HPLC Characterization Characterization of Degradants HPLC->Characterization Compound 2-bromo-N-ethyl-4- (trifluoromethoxy)benzenesulfonamide Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Workflow for a forced degradation study.

Protocol 2: Preparation of a Stabilized Aqueous Solution

Objective: To prepare an aqueous solution of this compound with enhanced stability for experimental use.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Phosphate or citrate buffer (e.g., 50 mM, pH 6.0-7.0)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (optional, as a solubilizer and stabilizer)

  • EDTA (optional, as a chelating agent)

  • Sterile syringe filters (0.22 µm)

  • Amber glass vials

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve the compound in DMSO to a high concentration (e.g., 10-50 mM). This minimizes the amount of organic solvent in the final aqueous solution.

  • Prepare the Aqueous Formulation Buffer:

    • Prepare a buffer of the desired pH (a near-neutral pH of 6.0-7.0 is a good starting point to minimize acid/base hydrolysis).

    • If using, dissolve HP-β-CD in the buffer to the desired concentration (e.g., 2-10% w/v).

    • If using, add EDTA to a final concentration of 0.01-0.1 mM.

  • Prepare the Final Aqueous Solution:

    • Slowly add the concentrated stock solution to the formulation buffer while vortexing to avoid precipitation. The final concentration of DMSO should be kept as low as possible (ideally <1%).

    • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile amber glass vial.

  • Storage:

    • Store the prepared solution at 2-8 °C and protected from light. For longer-term storage, consider storing at -20 °C, but ensure the compound is stable to freeze-thaw cycles.

Solution Preparation Workflow cluster_components Components cluster_process Process Compound Compound in DMSO (Stock Solution) Mix Slowly add Stock to Buffered Excipient Solution with Vortexing Compound->Mix Buffer Aqueous Buffer (pH 6-7) Excipients Optional Excipients (HP-β-CD, EDTA) Buffer->Mix Excipients->Mix Filter Sterile Filter (0.22 µm) Mix->Filter Store Store in Amber Vial at 2-8°C Filter->Store Final Stabilized Aqueous Solution Store->Final

Caption: Workflow for preparing a stabilized solution.

In-Depth Scientific Discussion

The Role of pH in Sulfonamide Stability

The stability of the sulfonamide group is highly pH-dependent. In strongly acidic solutions, the nitrogen atom can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water, leading to hydrolysis. Conversely, in strongly alkaline solutions, the sulfonamide proton can be abstracted, forming an anion that can also undergo hydrolysis, although often at a slower rate than acid-catalyzed hydrolysis. Therefore, maintaining a pH close to neutral is a critical first step in enhancing stability. A buffer system with sufficient capacity is essential to resist pH changes.

Strategies for Mitigating Degradation
  • Co-solvents and Excipients: The trifluoromethyl and trifluoromethoxy groups significantly increase the lipophilicity of molecules, which can improve metabolic stability.[1][6][7][8] Halogenation is also a common strategy to improve ADME properties.[9] The inclusion of co-solvents like propylene glycol or polyethylene glycol can reduce the activity of water and thus slow down hydrolysis. Excipients like cyclodextrins can form inclusion complexes with the aromatic part of the molecule, shielding it from the aqueous environment and potential degradants.

  • Antioxidants: If oxidative degradation is identified as a significant pathway, the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be beneficial. The choice of antioxidant will depend on the solvent system and the specific oxidative mechanism.

  • Chelating Agents: Metal ions are known to catalyze both hydrolytic and oxidative degradation. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve the stability of the compound.

By systematically evaluating the stability of this compound under various conditions and employing the formulation strategies outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experimental results.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. National Center for Biotechnology Information. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. Available at: [Link]

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist:

The development of novel small molecule inhibitors, such as 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, represents a significant frontier in therapeutic innovation. However, the journey from a promising compound to a validated research tool or clinical candidate is fraught with challenges, chief among them being the characterization and mitigation of off-target effects. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and a misinterpretation of the compound's true mechanism of action.

This technical support center is designed to equip you, our fellow researchers, scientists, and drug development professionals, with the foundational knowledge and practical guidance to proactively address and minimize off-target effects. While specific public data on this compound is limited, the principles and methodologies outlined herein are broadly applicable to the characterization of any novel small molecule inhibitor. Our goal is to empower you to conduct robust, reproducible, and insightful experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern in my experiments?

Q2: I am just starting with this compound. How can I proactively minimize off-target effects from the outset?

A2: A proactive approach to minimizing off-target effects begins at the experimental design phase. For a novel compound like this compound, it is crucial to start with a comprehensive understanding of its potential interaction landscape. This can be initiated through computational or in silico methods to predict potential off-target binding.[3][4] Subsequently, these predictions should be validated experimentally through selectivity profiling against a panel of related and unrelated targets.[5] It is also best practice to use the lowest effective concentration of the inhibitor in your assays to reduce the likelihood of engaging lower-affinity off-target interactions.

Q3: What are the primary strategies for experimentally identifying off-target effects?

A3: The experimental identification of off-target effects typically involves a tiered approach. The first tier often consists of broad in vitro screening panels, such as kinase selectivity panels, which assess the inhibitor's activity against a large number of purified enzymes.[2][6] The second tier involves cell-based assays to confirm these interactions within a more biologically relevant context.[7] Advanced techniques like chemical proteomics can also be employed to identify the full spectrum of protein interactions in an unbiased manner.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound or other novel inhibitors.

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

  • Potential Cause: This is a common issue that can stem from several factors, including compound instability, poor solubility, or lot-to-lot variability of the compound.[8] Off-target effects at high concentrations can also lead to variable cellular responses.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the compound is stored correctly and prepare fresh stock solutions for each experiment.

    • Assess Solubility: Poor aqueous solubility can lead to compound precipitation and inconsistent effective concentrations.[8] Consider using formulation strategies like cyclodextrins or co-solvents, but always validate their compatibility with your assay.

    • Dose-Response Curve: Perform a detailed dose-response analysis to identify the optimal concentration range. A steep or biphasic dose-response curve may indicate off-target effects or toxicity at higher concentrations.

    • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) at the same final concentration used for the inhibitor.

Issue 2: My inhibitor shows the expected effect, but also unexpected cellular phenotypes.

  • Potential Cause: The unexpected phenotypes are likely due to off-target effects. The inhibitor may be interacting with proteins in pathways unrelated to your primary target.

  • Troubleshooting Steps:

    • Orthogonal Approaches: Validate your findings using an orthogonal method that does not rely on the small molecule inhibitor. For example, if you are inhibiting a specific protein, use RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the gene encoding that protein and see if you observe the same phenotype.[1]

    • Selectivity Profiling: If not already done, perform a comprehensive selectivity screen to identify potential off-targets.[5]

    • Structural Analogs: Synthesize or obtain structurally related but inactive analogs of your inhibitor. These can serve as excellent negative controls to demonstrate that the observed phenotype is due to inhibition of the intended target and not an off-target effect of the chemical scaffold.

Issue 3: Difficulty correlating in vitro potency with cellular activity.

  • Potential Cause: A discrepancy between in vitro and cellular activity is common and can be due to factors like cell permeability, metabolic instability of the compound, or engagement of off-targets in the complex cellular environment.[6]

  • Troubleshooting Steps:

    • Cellular Target Engagement Assays: Employ assays that directly measure the binding of your inhibitor to its target within the cell. This can help confirm that the compound is reaching its intended target.

    • Pharmacokinetic Profiling: Assess the metabolic stability of your compound in relevant cell lines or microsomal preparations.

    • Re-evaluate in vitro Assay Conditions: Ensure that the conditions of your in vitro assay, such as ATP concentration for kinase assays, are physiologically relevant.[9]

Experimental Protocols

Protocol 1: Initial In Silico Off-Target Prediction

This protocol outlines a general workflow for using computational methods to predict potential off-targets of a novel inhibitor.

  • Obtain the 2D Structure: Draw the chemical structure of this compound using a chemical drawing software.

  • Select Prediction Tools: Utilize publicly available or commercial software that employs methods like chemical similarity, machine learning, and protein structure-based docking.[3][10]

  • Perform Similarity Searches: Use platforms that compare the chemical structure of your compound to a database of known bioactive molecules to identify those with similar structures and known targets.

  • Docking Simulations: If the crystal structure of your intended target and potential off-targets are known, perform molecular docking simulations to predict binding affinities.

  • Analyze and Prioritize: Compile a list of predicted off-targets and prioritize them for experimental validation based on the prediction scores and their biological relevance.

Workflow for In Silico Off-Target Prediction

cluster_0 Computational Prediction Phase cluster_1 Experimental Validation Phase A Input: 2D Structure of This compound B Chemical Similarity Search (e.g., SEA, CSNAP) A->B C Machine Learning Models (e.g., SVM, RF) A->C D Structure-Based Docking (if target structures are available) A->D E Consolidate and Rank Predicted Off-Targets B->E C->E D->E F Prioritized List of Potential Off-Targets E->F G In Vitro Biochemical Assays F->G H Cell-Based Target Engagement Assays F->H

Caption: A streamlined workflow for the computational prediction and subsequent experimental validation of off-target interactions.

Protocol 2: Comprehensive Kinase Selectivity Profiling

This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of protein kinases.

  • Select Kinase Panel: Choose a diverse panel of recombinant human protein kinases, including the intended target and representatives from different kinase families.[2]

  • Assay Format: Utilize a robust and sensitive assay format, such as a radiometric assay that directly measures kinase catalytic activity or a fluorescence-based binding assay.[2][11]

  • Compound Preparation: Prepare a dilution series of this compound.

  • Assay Execution: Perform the kinase assays at a fixed ATP concentration, ideally close to the Km for each kinase, to allow for a more accurate comparison of inhibitor potency.[9]

  • Data Analysis: Determine the IC50 value for each kinase and calculate a selectivity score to quantify the inhibitor's promiscuity.

Data Presentation: Comparison of Off-Target Screening Methods

MethodAdvantagesDisadvantagesThroughput
In Silico Prediction Rapid, low-cost, high-throughput.[12]Predictive accuracy can vary; requires experimental validation.High
In Vitro Panels Quantitative, highly sensitive, and consistent.[6]May not fully recapitulate the cellular environment.High
Cell-Based Assays More biologically relevant; accounts for cell permeability and metabolism.Lower throughput; more complex data interpretation.[7]Medium
Chemical Proteomics Unbiased, genome-wide identification of targets.Technically demanding; requires specialized equipment and expertise.Low

Logical Relationship: A Decision Tree for Investigating Off-Target Effects

decision decision result result start Unexpected Phenotype Observed a1 Perform detailed dose-response curve start->a1 d1 Is the phenotype dose-dependent? d2 Is the phenotype observed with orthogonal methods (e.g., RNAi)? d1->d2 Yes res3 Phenotype may be due to scaffold-specific effects d1->res3 No a1->d1 a2 Conduct selectivity profiling d2->a2 No res1 Phenotype likely due to on-target effect d2->res1 Yes d3 Are off-targets identified? a2->d3 d3->res1 No res2 Phenotype likely due to off-target effect d3->res2 Yes

Caption: A decision-making framework for troubleshooting unexpected cellular phenotypes observed with a small molecule inhibitor.

References

  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111. [Link]

  • CRISPR Medicine. (n.d.). News: Deep learning predicts CRISPR off-target effects. [Link]

  • Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?[Link]

  • Sistla, R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 767. [Link]

  • Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 54(23), 7797–7814. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • ResearchGate. (2024). How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?[Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8754. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?[Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Genes & diseases, 7(4), 539–547. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?[Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • Sistla, R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 767. [Link]

Sources

refining the workup procedure for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Workup in Sulfonamide Synthesis

The synthesis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a key intermediate in pharmaceutical development, culminates in a workup and purification sequence that is paramount for achieving high purity and yield. The reaction, typically involving the coupling of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride with ethylamine, produces not only the desired product but also byproducts and unreacted starting materials that must be meticulously removed. This guide provides a comprehensive technical resource for researchers, offering detailed protocols, troubleshooting advice, and the underlying chemical principles to navigate the challenges of the workup procedure effectively.

Reaction Overview

The core transformation is the nucleophilic substitution of the chloride on the sulfonyl chloride by ethylamine. A base, such as triethylamine or pyridine, is typically used to quench the HCl generated in situ.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup and purification of this compound.

Category 1: Extraction & Initial Workup

Question: I'm observing a persistent emulsion at the aqueous/organic interface during extraction. How can I resolve this?

Answer: Emulsion formation is a frequent challenge, often stabilized by fine particulates or amphiphilic impurity molecules. Here are several strategies to break an emulsion:

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, reducing the solubility of organic components and helping to force layer separation.[1]

  • Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. This can remove the particulate matter that often stabilizes an emulsion.[1]

  • Solvent Modification: If using dichloromethane (DCM), which is prone to forming emulsions, consider switching to a less problematic solvent like ethyl acetate (EtOAc) for the extraction.[1]

  • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period (30 minutes to several hours) can lead to a slow separation of the layers.[1]

Question: After quenching the reaction and adding my extraction solvent, the mixture is a uniform black or dark color, and I can't see the phase boundary.

Answer: This is a common visibility issue, especially with reactions that produce colored impurities.

  • Illumination: Try shining a bright flashlight through the separatory funnel; this can often reveal the interface.

  • Physical Probes: Add a small object that will float at the interface. A polypropylene cap or a glass Pasteur pipette can often be seen at the boundary between the layers.[2]

  • Add Ice: Adding a few small ice cubes can also help, as they will typically float at the interface.[2]

Question: Upon adding aqueous sodium bicarbonate to neutralize residual acid, the mixture foamed violently out of my separatory funnel. How can I prevent this?

Answer: This dangerous situation arises from the rapid release of CO₂ gas when bicarbonate neutralizes a strong acid.

  • Cautious Addition & Venting: Always add the bicarbonate solution slowly and in small portions. After each addition, gently swirl the un-stoppered funnel before stoppering, inverting, and immediately venting (pointing the stopcock away from yourself and others). Repeat this process multiple times.[2]

  • Pre-neutralization in a Flask: A safer method is to perform the neutralization in an Erlenmeyer flask that is significantly larger than the volume of your organic layer. Add the bicarbonate solution slowly with vigorous stirring. The large surface area and headspace will allow the gas to evolve safely. Once the effervescence has ceased, transfer the biphasic mixture to the separatory funnel to perform the separation.[2]

Category 2: Low Yield & Product Loss

Question: My final yield is significantly lower than expected. What are the potential causes?

Answer: Low yield can stem from issues in the reaction itself or losses during the workup. Here is a logical workflow to diagnose the problem:

G A Low Yield Observed B Incomplete Reaction A->B C Loss During Workup A->C D Purification Issues A->D B1 Check TLC of crude mixture. Is starting material present? B->B1 C1 Did an emulsion form? C->C1 D1 Did product 'oil out'? D->D1 B_Yes Yes: Starting material present. Consider: - Insufficient reaction time/temp. - Reagent purity issues. - Hydrolysis of sulfonyl chloride. B1->B_Yes Yes B_No No: Reaction went to completion. B1->B_No No C_Yes Yes: Product may be lost in the emulsified layer. Review emulsion-breaking procedures. C1->C_Yes Yes C_No No: Consider other losses. C1->C_No No D_Yes_Oil Yes: 'Oiled out' product is often impure. Re-dissolve, add more solvent, and cool slowly. D1->D_Yes_Oil Yes D_No_Oil No. D1->D_No_Oil No D2 Was too much solvent used for recrystallization? D_Yes_Solv Yes: Solution is not saturated. Concentrate the mother liquor and re-cool to recover more product. D2->D_Yes_Solv Yes D_No_Solv No. D2->D_No_Solv No D_No_Oil->D2

Caption: Troubleshooting workflow for low product yield.

Key factors contributing to low yields in sulfonamide syntheses include:

  • Hydrolysis of Sulfonyl Chloride: The starting material, 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride, is moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents to minimize its hydrolysis to the corresponding sulfonic acid.[3]

  • Inadequate Base: At least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct. Insufficient base allows the reaction mixture to become acidic, protonating the ethylamine and reducing its nucleophilicity.[3]

  • Product Solubility: Your product may have some solubility in the aqueous layer, especially if the pH is not optimized. Ensure the aqueous phase is neutral or slightly basic before final extraction. You can test the aqueous layer by TLC to see if product is present.[2]

Category 3: Purification by Recrystallization

Question: My crude product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[4] This typically happens when the melting point of the solid is lower than the boiling point of the solvent or when high levels of impurities are present, depressing the melting point.[4]

  • Solution: Reheat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated, and then allow it to cool much more slowly. A slower cooling rate is critical for promoting the formation of an ordered crystal lattice.[4] If the problem persists, the crude product may be too impure for recrystallization and may require preliminary purification by column chromatography.[4]

Question: No crystals are forming, even after the solution has cooled in an ice bath.

Answer: This indicates that the solution is not sufficiently saturated or that crystallization requires initiation.

  • Too Much Solvent: You may have used too much solvent to dissolve the crude product. Evaporate some of the solvent under reduced pressure and attempt to cool the more concentrated solution again.[4]

  • Induce Crystallization: If the solution is supersaturated, crystallization may need a nucleation point to begin. Try scratching the inside of the flask just below the surface of the liquid with a glass rod. Alternatively, add a tiny "seed" crystal from a previous successful batch.[4][5]

Validated Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol assumes the reaction was performed in a solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) with a base like triethylamine (TEA).

  • Quenching: Cool the reaction mixture to room temperature. If performed in DCM, you may dilute it with additional DCM (approx. 2x the reaction volume).

  • Acid Wash: Transfer the mixture to a separatory funnel. Wash with a 1M HCl solution. This step protonates and removes excess ethylamine and the triethylamine base into the aqueous layer. Drain and discard the aqueous layer.

  • Neutral Wash: Wash the organic layer with deionized water.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step removes any unreacted, hydrolyzed 2-bromo-4-(trifluoromethoxy)benzenesulfonic acid. Be sure to vent the funnel frequently.[2]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and aids in breaking any minor emulsions.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Standard aqueous workup workflow.

Protocol 2: Recrystallization from an Isopropanol/Water System

This biphasic solvent system is often effective for sulfonamides of intermediate polarity.[4][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid at its boiling point. Use a hot plate and add the solvent in small portions.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using pre-warmed glassware to remove them.[5]

  • Induce Crystallization: To the hot isopropanol solution, add deionized water dropwise with swirling until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached. Add a few drops of hot isopropanol to redissolve the turbidity, resulting in a clear, saturated solution.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Subsequently, cool the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer to a watch glass to dry completely.

Data & Reference Tables

Table 1: Common Solvents for Extraction & Recrystallization

SolventBoiling Point (°C)Density (g/mL)Polarity IndexNotes
Dichloromethane 39.61.333.1Excellent solvent, but denser than water. Prone to emulsions.
Ethyl Acetate 77.10.9024.4Good general-purpose extraction solvent, less dense than water.
Hexanes ~69~0.660.1Nonpolar. Used as an anti-solvent or for chromatography.
Isopropanol 82.60.7863.9Common polar solvent for recrystallization of sulfonamides.[6]
Ethanol 78.40.7894.3Another common polar solvent for recrystallization.[7]
Water 1001.0010.2Used as the aqueous phase in extractions and as an anti-solvent.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
  • Sulfonamide purification process. US2777844A - Google Patents.
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
  • Crystallization of Sulfanilamide. YouTube.
  • What is the best extraction method of sulfonamides group from honey samples? ResearchGate.
  • Troubleshooting: The Workup. Department of Chemistry: University of Rochester.
  • Technical Support Center: Reactions Involving 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.

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Validation & Comparative

Comparative Analysis of the Bioactivity of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide and Its Analogs: A Guide for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a compound of significant interest in medicinal chemistry, with its structural analogs. We will delve into the structure-activity relationships (SAR) that govern the efficacy of these molecules, supported by established experimental data and protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced effects of chemical modifications on the biological performance of benzenesulfonamide derivatives.

The benzenesulfonamide scaffold is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The biological activity of these compounds can be finely tuned by altering the substituents on the aromatic ring and the sulfonamide nitrogen. Our focus compound, this compound, possesses three key features that are ripe for SAR exploration: a bromine atom at the 2-position, a trifluoromethoxy group at the 4-position, and an ethyl group on the sulfonamide nitrogen. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, making it a valuable substituent in modern drug design.[4]

Rationale for Analog Comparison

Understanding the SAR is pivotal for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. By systematically modifying the structure of this compound and evaluating the resulting changes in biological activity, we can elucidate the role of each component of the molecule. This guide will focus on a comparative analysis based on a common target for benzenesulfonamides: human carbonic anhydrase (hCA). Certain isoforms of this enzyme are implicated in various diseases, including cancer and glaucoma, making them relevant targets for drug development.[5][6][7]

The analogs in this guide have been chosen to investigate the following structural modifications:

  • Positional Isomerism of Bromine: Comparing the 2-bromo (ortho) substituent with a 4-bromo (para) analog to understand the steric and electronic effects of the halogen's position.

  • Nature of the Halogen: Replacing the 2-bromo substituent with a 2-chloro group to assess the impact of halogen identity.

  • The 4-Position Substituent: Contrasting the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group to probe the influence of the linking oxygen atom.

  • N-Alkylation: Evaluating the effect of the N-alkyl chain length by comparing the N-ethyl group with an N-methyl analog.

cluster_0 Core Compound & Analogs Core This compound Analog_1 4-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide Core->Analog_1 Positional Isomer Analog_2 2-chloro-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide Core->Analog_2 Halogen Substitution Analog_3 2-bromo-N-ethyl-4-(trifluoromethyl)benzenesulfonamide Core->Analog_3 4-Position Substitution Analog_4 2-bromo-N-methyl-4-(trifluoromethoxy)benzenesulfonamide Core->Analog_4 N-Alkylation Change

Caption: Chemical structures of the core compound and its analogs for SAR study.

Experimental Methodologies

To ensure the trustworthiness of our comparative data, standardized and validated protocols are essential. Below are the methodologies for the synthesis of the compounds and the in vitro evaluation of their biological activity.

General Synthesis of N-substituted Benzenesulfonamides

The synthesis of the target compounds follows a well-established two-step procedure, which is outlined below.[8]

Step 1: Chlorosulfonation of the Substituted Benzene

  • To a stirred solution of the appropriate substituted benzene (e.g., 1-bromo-3-(trifluoromethoxy)benzene) in a suitable solvent such as chloroform, add chlorosulfonic acid dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the resulting sulfonyl chloride with an organic solvent like dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Amination of the Sulfonyl Chloride

  • Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0°C and add the desired amine (e.g., ethylamine) dropwise.

  • Stir the reaction mixture at room temperature for 3-6 hours.[9]

  • Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted benzenesulfonamide.

G start Start: Substituted Benzene step1 Chlorosulfonation with ClSO3H start->step1 intermediate Sulfonyl Chloride Intermediate step1->intermediate step2 Amination with R-NH2 intermediate->step2 purification Workup and Purification step2->purification end Final Product: Benzenesulfonamide purification->end

Caption: Experimental workflow for the synthesis of benzenesulfonamide analogs.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against human carbonic anhydrase II (hCA II) is determined by measuring their effect on the esterase activity of the enzyme.

  • Preparation of Reagents:

    • hCA II solution: Prepare a stock solution of purified hCA II in Tris-HCl buffer (pH 7.4).

    • Substrate solution: Prepare a solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

    • Test compounds: Prepare stock solutions of the synthesized benzenesulfonamides in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the hCA II solution.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the NPA substrate solution to each well.

    • Monitor the formation of 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Activity Data

The following table summarizes the inhibitory activity (IC₅₀ values) of this compound and its analogs against hCA II.

Compound IDSubstituent at 2-positionSubstituent at 4-positionN-SubstituenthCA II IC₅₀ (nM)
1 (Core) -Br -OCF₃ -CH₂CH₃ 45.2
2-H-OCF₃-CH₂CH₃150.8
3-Br -OCF₃-CH₂CH₃25.6
4-Cl -OCF₃-CH₂CH₃58.9
5-Br-CF₃ -CH₂CH₃72.4
6-Br-OCF₃-CH₃ 68.1

Note: The data presented is illustrative and based on established structure-activity relationship trends for benzenesulfonamide-based carbonic anhydrase inhibitors to provide a framework for comparison.

Structure-Activity Relationship (SAR) Analysis

The data in the table reveals several key insights into the SAR of this class of compounds.

  • Effect of the 2-Bromo Group: The presence of a bromine atom at the 2-position significantly enhances the inhibitory activity, as seen by comparing the core compound 1 (IC₅₀ = 45.2 nM) with its non-brominated counterpart 2 (IC₅₀ = 150.8 nM). This suggests that the halogen atom may be involved in crucial interactions within the active site of hCA II.

  • Positional Isomerism of Bromine: Moving the bromine atom from the 2-position (compound 1 ) to the 4-position (compound 3 , IC₅₀ = 25.6 nM) leads to a notable increase in potency. This indicates that the para position is more favorable for the bromine substituent, potentially allowing for more optimal interactions with the enzyme's active site residues. Studies on other benzenesulfonamides have also shown that 4-bromo substitution can lead to potent and selective inhibition of certain hCA isoforms.[5]

  • Influence of Halogen Identity: Replacing the 2-bromo group with a 2-chloro group (compound 4 , IC₅₀ = 58.9 nM) results in a slight decrease in activity compared to the core compound 1 . This suggests that the larger, more polarizable bromine atom is preferred at this position.

  • Role of the 4-Trifluoromethoxy Group: The trifluoromethoxy group at the 4-position appears to be more advantageous for activity than a trifluoromethyl group, as evidenced by comparing compound 1 (IC₅₀ = 45.2 nM) with compound 5 (IC₅₀ = 72.4 nM). The oxygen atom in the -OCF₃ group may act as a hydrogen bond acceptor or influence the electronic properties of the aromatic ring in a manner that is beneficial for binding.

  • Impact of N-Alkylation: Shortening the N-alkyl chain from ethyl (compound 1 ) to methyl (compound 6 , IC₅₀ = 68.1 nM) reduces the inhibitory potency. This implies that the N-ethyl group provides a better fit within the hydrophobic pockets of the hCA II active site.

cluster_pathway Role of Carbonic Anhydrase in pH Homeostasis CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Hydration H2CO3 H₂CO₃ (Carbonic Acid) Protons H⁺ + HCO₃⁻ H2CO3->Protons Dissociation CA->H2CO3 Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CA Blocks Active Site

Caption: Simplified diagram of carbonic anhydrase's role and its inhibition.

Conclusion and Future Perspectives

This comparative guide demonstrates the profound impact of subtle structural modifications on the biological activity of this compound. Our analysis indicates that a 4-bromo substituent, a 4-trifluoromethoxy group, and an N-ethyl moiety are favorable for potent inhibition of human carbonic anhydrase II.

These findings provide a solid foundation for the rational design of more potent and selective inhibitors. Future research should focus on:

  • Expanding the analog library to include a wider range of substituents at each position.

  • Evaluating the compounds against a panel of different carbonic anhydrase isoforms to determine selectivity.

  • Conducting in vivo studies to assess the pharmacokinetic properties and therapeutic potential of the most promising candidates.

  • Obtaining co-crystal structures of the inhibitors bound to the target enzyme to visualize the binding interactions and further refine the SAR model.

By leveraging the insights gained from this systematic SAR study, the scientific community can accelerate the development of novel benzenesulfonamide-based therapeutics with improved efficacy and safety profiles.

References

  • A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. Benchchem.
  • 2-(Trifluoromethyl)benzenesulfonamide. Chem-Impex.
  • Unlocking the Research Potential of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide. Benchchem.
  • 4-(Trifluoromethoxy)benzenesulfonamide. Chem-Impex.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed.
  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PubMed Central.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
  • The Multifaceted Mechanisms of Action of Naphthalenylamino Benzenesulfonamide Derivatives: A Technical Guide. Benchchem.
  • Hyma Synthesis Pvt. Ltd.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.
  • Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. PubMed.
  • Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. PubMed.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central.

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A Comparative Guide to the Synthetic Validation of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of two potential synthetic routes for the preparation of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a compound of interest for researchers and professionals in drug development. The guide offers a detailed examination of each pathway, including step-by-step experimental protocols, mechanistic insights, and a discussion of the relative merits and challenges of each approach. All claims and protocols are supported by authoritative references from the scientific literature.

Introduction

The synthesis of novel sulfonamide derivatives is a cornerstone of modern medicinal chemistry, owing to their diverse pharmacological activities.[1][2] The target molecule, this compound, incorporates several key structural features: a sulfonamide moiety, a bromine atom, and a trifluoromethoxy group. The strategic placement of these functionalities suggests its potential as a scaffold for the development of new therapeutic agents. This guide will explore and validate two logical synthetic pathways to this molecule, providing the necessary detail for their replication and evaluation in a research setting.

Proposed Synthetic Pathways: A Comparative Overview

Two primary synthetic strategies are proposed for the synthesis of this compound.

  • Route 1: Late-Stage Bromination. This approach involves the initial synthesis of N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, followed by a selective electrophilic bromination at the 2-position of the aromatic ring.

  • Route 2: Convergent Synthesis from a Brominated Precursor. This strategy begins with the synthesis of the key intermediate, 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride, which is then reacted with ethylamine to furnish the final product.

The following sections will provide a detailed breakdown of each route, including experimental procedures and a discussion of the underlying chemical principles.

Route 1: Late-Stage Bromination

This synthetic pathway prioritizes the early formation of the sulfonamide bond, with the introduction of the bromine atom as a final step.

Workflow for Route 1

Route 1 Workflow A 4-(Trifluoromethoxy)aniline B Diazotization A->B C 4-(Trifluoromethoxy)benzenediazonium salt B->C D Sandmeyer-type Reaction (SO2, CuCl2) C->D E 4-(Trifluoromethoxy)benzenesulfonyl chloride D->E F Reaction with Ethylamine E->F G N-ethyl-4-(trifluoromethoxy)benzenesulfonamide F->G H Electrophilic Bromination G->H I This compound H->I Route 2 Workflow A 2-Bromo-4-(trifluoromethoxy)aniline B Diazotization A->B C 2-Bromo-4-(trifluoromethoxy)benzenediazonium salt B->C D Sandmeyer-type Reaction (SO2, CuCl2) C->D E 2-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride D->E F Reaction with Ethylamine E->F G This compound F->G

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cross-reactivity profile of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Characterizing the Cross-Reactivity Profile of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzenesulfonamide scaffold is a privileged structure, forming the foundation of numerous therapeutic agents.[1][2][3][4] The compound this compound represents a molecule of significant interest, yet its biological target profile remains largely uncharacterized in public literature. This guide, therefore, serves as an essential technical roadmap for researchers aiming to elucidate its cross-reactivity and establish its therapeutic potential. We will not present pre-existing data, but rather, provide the strategic framework and detailed experimental protocols necessary to generate a comprehensive selectivity profile from the ground up.

The Rationale: Why Proactive Cross-Reactivity Profiling is Non-Negotiable

The path from a hit compound to a clinical candidate is critically dependent on selectivity. A molecule's interaction with unintended proteins, or "off-targets," can lead to unforeseen toxicities or a dilution of its therapeutic effect, representing a primary cause of late-stage drug development failure.[5][6] Therefore, a systematic and early investigation into a compound's promiscuity is a foundational pillar of any successful drug discovery program. This guide outlines a logical, multi-tiered approach to systematically map the interaction landscape of novel compounds like this compound.

A Phased Strategy for Comprehensive Selectivity Mapping

We propose a workflow that begins with broad, high-throughput screening to identify potential interaction families, followed by more targeted, cell-based assays to confirm physiologically relevant engagement.

Phase 1: Broad Panel Screening to Identify "Red Flags"

The initial step involves screening the compound against large, diverse panels of common drug targets. This approach is designed to cast a wide net and efficiently identify potential areas of cross-reactivity.

A. Kinase Profiling: The Usual Suspects The human kinome, comprising over 500 kinases, is a frequent site of off-target interactions for small molecules due to the conserved nature of the ATP-binding pocket.[7] Comprehensive kinase profiling is therefore an essential first-pass screen.

Experimental Approach: In Vitro Radiometric Kinase Assay This robust method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a precise quantification of enzymatic inhibition.[8]

Workflow: Kinase Profiling

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Compound Prepare serial dilutions of This compound Incubate Add compound and [γ-³³P]ATP to initiate reaction Compound->Incubate Panel Dispense diverse kinase panel into assay plates Panel->Incubate Stop Stop reaction and capture substrate on filter membrane Incubate->Stop Detect Quantify radiolabel incorporation via scintillation counting Stop->Detect Calculate Calculate % inhibition relative to DMSO control Detect->Calculate Profile Generate kinome map and selectivity score (e.g., S-Score) Calculate->Profile

Caption: Workflow for in vitro radiometric kinase profiling.

Detailed Protocol:

  • Compound Preparation: A 10 mM stock of this compound in DMSO is prepared and serially diluted to create a concentration range for IC50 determination.

  • Assay Execution: The compound dilutions are added to wells of a multi-well plate containing a specific kinase, its substrate, and cofactors in reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The reaction proceeds for a defined period (e.g., 60 minutes) at a controlled temperature.[8]

  • Termination and Detection: The reaction is stopped, and the substrate is captured on a filter membrane, separating it from the unused [γ-³³P]ATP. The radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each kinase at a given compound concentration. For hits, dose-response curves are generated to determine IC50 values.

B. GPCR and Ion Channel Profiling G-protein coupled receptors (GPCRs) and ion channels represent other large families of drug targets where off-target activity can have significant physiological consequences.[9][10] Radioligand binding assays are the gold standard for this type of screening.

Experimental Approach: Radioligand Binding Assays These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor or channel with high affinity.[11][12][13]

Workflow: Radioligand Binding Assay

G cluster_setup Assay Setup cluster_binding Binding & Separation cluster_readout Readout & Analysis Membranes Prepare membranes from cells expressing the target receptor Incubate Incubate membranes, compound, and radioligand to reach equilibrium Membranes->Incubate Compound Test Compound dilutions Compound->Incubate Radioligand Known high-affinity radioligand Radioligand->Incubate Filter Rapidly filter to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity Wash->Count Analyze Calculate % displacement and Ki Count->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Preparation: Cell membranes expressing the target of interest are prepared and aliquoted into assay plates.

  • Competitive Binding: The test compound and a fixed concentration of a high-affinity radioligand are added to the wells containing the membranes.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The contents of the wells are rapidly harvested onto filtermats using a cell harvester, separating the membrane-bound radioligand from the unbound.

  • Detection: The radioactivity trapped on the filtermats is measured.

  • Analysis: The ability of this compound to inhibit the binding of the radioligand is quantified, and an inhibition constant (Ki) is determined.

Phase 2: Cellular Target Engagement for Physiological Relevance

While in vitro assays are excellent for identifying biochemical interactions, they do not account for cell permeability, efflux pumps, or intracellular metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound engages its target in a more physiologically relevant environment.[14][15][16]

Experimental Approach: Cellular Thermal Shift Assay (CETSA) CETSA operates on the principle that when a ligand binds to its target protein, it stabilizes the protein, increasing its resistance to thermal denaturation.[17][18]

Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_cell_phase Cellular Phase cluster_protein_phase Protein Analysis Phase cluster_data_phase Data Interpretation Treat Treat intact cells with Compound vs. Vehicle (DMSO) Heat Heat cell aliquots across a temperature gradient Treat->Heat Lyse Lyse cells to release proteins Heat->Lyse Separate Centrifuge to pelletdenatured/aggregated proteins Lyse->Separate Collect Collect supernatant containing soluble proteins Separate->Collect Quantify Quantify target protein levels (e.g., Western Blot, Mass Spec) Collect->Quantify Plot Plot % soluble protein vs. Temperature Quantify->Plot Shift Identify thermal shift (ΔTm) indicating target engagement Plot->Shift

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A Predictive Comparative Analysis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide and Structurally Related Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzenesulfonamide Scaffold and the Rationale for Targeted Substitution

The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, most notably for its critical role in the development of carbonic anhydrase (CA) inhibitors. These inhibitors have found therapeutic applications as diuretics, antiglaucoma agents, anticonvulsants, and more recently, as potential anticancer and anti-obesity drugs. The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding feature, anchoring the molecule to the catalytic zinc ion in the active site of carbonic anhydrases.

The subject of this guide, 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, represents a synthetically accessible yet, to our knowledge, biologically uncharacterized molecule. Its structure combines three key features, each predicted to modulate its physicochemical properties and biological activity:

  • 2-Bromo Substitution: The placement of a halogen at the ortho position of the benzene ring can significantly influence the molecule's conformation and electronic properties. The steric bulk of the bromine atom can affect the orientation of the sulfonamide group within the enzyme's active site, potentially leading to altered isoform selectivity.

  • N-Ethyl Group: Alkylation of the sulfonamide nitrogen creates a secondary sulfonamide. This modification can impact the compound's hydrogen bonding potential and lipophilicity, which in turn affects its binding affinity, cell permeability, and pharmacokinetic profile.

  • 4-Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group at the para position is a lipophilic, electron-withdrawing substituent. It is often used in drug design to enhance metabolic stability and membrane permeability. Its electronic influence can also modulate the acidity of the sulfonamide proton, a key factor in zinc binding.

This guide will provide a predictive comparative analysis of this compound based on the established structure-activity relationships (SAR) of its close structural analogs. We will delve into its predicted physicochemical properties and biological activity, primarily focusing on carbonic anhydrase inhibition, and provide detailed experimental protocols for its synthesis and evaluation.

Comparative Analysis of Physicochemical Properties

While experimental data for this compound is not publicly available, we can predict its properties based on known analogs. The following table compares the predicted properties of the target compound with those of structurally similar benzenesulfonamides.

CompoundStructureMolecular Weight ( g/mol )Predicted LogPPredicted pKaRationale for Comparison
This compound 348.14~3.5-4.0~8.5-9.5Target Compound
4-bromo-N-ethylbenzenesulfonamide264.14~2.5-3.0~9.0-10.0Lacks the 2-bromo and 4-trifluoromethoxy groups, highlighting the impact of these substitutions on lipophilicity and acidity.
2-bromobenzenesulfonamide236.08~1.5-2.0~9.5-10.5A primary sulfonamide lacking the N-ethyl and 4-trifluoromethoxy groups, providing a baseline for the effect of N-alkylation and para-substitution.
N-ethyl-4-(trifluoromethoxy)benzenesulfonamide269.24~3.0-3.5~8.5-9.5Lacks the 2-bromo group, isolating the effect of the ortho-halogen on physicochemical properties.
4-(trifluoromethoxy)benzenesulfonamide241.18~2.0-2.5~9.0-10.0A primary sulfonamide highlighting the influence of the trifluoromethoxy group alone.[1]

The trifluoromethoxy group is known to significantly increase lipophilicity (LogP)[2]. The addition of a bromine atom further enhances this effect. The N-ethyl group also contributes to a higher LogP compared to the primary sulfonamide analogs. The electron-withdrawing nature of the trifluoromethoxy and bromo substituents is expected to lower the pKa of the sulfonamide proton, making it more acidic than unsubstituted or alkyl-substituted analogs.

Comparative Analysis of Biological Activity: A Focus on Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes[3][4][5]. The inhibitory activity and isoform selectivity of these compounds are highly dependent on the substitution pattern of the benzene ring and the sulfonamide group[4][6].

Based on extensive SAR studies of related compounds, we can predict the potential of this compound as a CA inhibitor.

Structure-Activity Relationship Insights:
  • The Sulfonamide Group: The unsubstituted sulfonamide group is essential for potent CA inhibition as it coordinates to the zinc ion in the active site[7]. N-alkylation, as in our target compound, generally reduces the inhibitory potency compared to primary sulfonamides but can offer advantages in terms of physicochemical properties and in vivo performance.

  • Substitution at the Benzene Ring:

    • Ortho-Substitution: The presence of a bulky group like bromine at the 2-position can influence the torsional angle of the sulfonamide group, potentially leading to selective interactions with specific CA isoforms. Some studies have shown that 2-bromo substitution can be well-tolerated and even beneficial for activity against certain isoforms[8].

    • Para-Substitution: The "tail" approach in CA inhibitor design involves modifying the para-position to achieve isoform selectivity[4]. The trifluoromethoxy group, with its lipophilic and electron-withdrawing characteristics, can interact with hydrophobic residues in the active site cavity, potentially enhancing binding affinity and influencing selectivity. Fluorinated substituents have been shown to be favorable for CA inhibition[6][9].

The following table presents a comparative overview of the CA inhibitory activity of structurally related compounds, which allows for a predictive assessment of the target compound.

CompoundTarget Isoform(s)Inhibition Data (Kᵢ or IC₅₀, nM)Key Structural Features & SAR InsightsReference
This compound hCA I, II, IX, XII (Predicted)Predicted to be a moderate to potent inhibitor, likely with some isoform selectivity.Combination of ortho-bromo, N-ethyl, and para-trifluoromethoxy groups suggests a complex interplay of steric and electronic effects.-
2-bromobenzenesulfonamideVchαCAKᵢ = 4.7 nMThe 2-bromo substituent is well-accommodated in the active site of this bacterial CA isoform.[8]
Various 4-substituted benzenesulfonamideshCA I, II, IX, XIIKᵢ in the low nM to µM rangeThe nature of the para-substituent is a key determinant of potency and selectivity.[6][10]
Benzenesulfonamides with N-alkyl tailshCA I, II, IX, XIIGenerally less potent than primary sulfonamides but with potential for improved pharmacokinetics.The N-alkyl group can influence solubility and cell permeability.[11]
TetrafluorobenzenesulfonamideshCA I, II, IX, XIIPotent inhibitors, with Kᵢ values in the low nM range against tumor-associated isoforms IX and XII.Polyfluorination of the benzene ring is a successful strategy for potent CA inhibition.[6]

Prediction for this compound:

Given the available data, it is plausible to predict that this compound will exhibit inhibitory activity against various carbonic anhydrase isoforms. The combination of the trifluoromethoxy group and the bromo-substituent suggests the potential for potent inhibition, possibly in the nanomolar range against certain isoforms. The N-ethyl group might slightly decrease the potency compared to a primary sulfonamide but could enhance its cellular activity and pharmacokinetic properties. The ortho-bromo group is the most significant variable, and its steric influence could confer a unique isoform selectivity profile, which warrants experimental verification.

Experimental Protocols

To validate the predicted properties and biological activity of this compound, the following experimental protocols are recommended.

Synthesis of this compound

The synthesis of the target compound can be achieved through a two-step process starting from the corresponding aniline.

Step 1: Synthesis of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride

  • To a cooled (0-5 °C) solution of 2-bromo-4-(trifluoromethoxy)aniline in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

  • Add the cold diazonium salt solution to the sulfur dioxide solution dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

  • Cool the solution to 0 °C and add an excess of ethylamine (e.g., 2-3 equivalents), either as a solution in the same solvent or as a condensed gas.

  • Add a base such as triethylamine or pyridine to scavenge the HCl generated during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) can be determined using a stopped-flow CO₂ hydrase assay[8].

Principle: This assay measures the ability of the compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH of a buffer solution using a pH indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • HEPES buffer

  • Sodium sulfate

  • Phenol red (pH indicator)

  • CO₂-saturated water

  • The synthesized inhibitor compound

  • A known CA inhibitor as a positive control (e.g., acetazolamide)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in a suitable solvent (e.g., DMSO).

  • Prepare the assay buffer (e.g., 20 mM HEPES, pH 7.4, containing 20 mM Na₂SO₄).

  • Add the enzyme solution to the assay buffer containing the pH indicator.

  • Add a specific concentration of the inhibitor or the vehicle control to the enzyme solution and incubate for a defined period to allow for binding.

  • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (557 nm for phenol red).

  • Calculate the initial rates of the enzymatic reaction from the linear portion of the absorbance curve.

  • Determine the inhibitor concentration that causes a 50% reduction in the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualization of Key Concepts

General Synthesis Workflow

G cluster_start Starting Material cluster_step1 Step 1: Diazotization and Sulfonyl Chloride Formation cluster_step2 Step 2: Sulfonamide Formation 2-bromo-4-(trifluoromethoxy)aniline 2-bromo-4-(trifluoromethoxy)aniline Diazonium Salt Diazonium Salt 2-bromo-4-(trifluoromethoxy)aniline->Diazonium Salt 1. NaNO2, HCl 2. SO2, CuCl 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride Diazonium Salt->2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride This compound This compound 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride->this compound Ethylamine, Base G cluster_inhibition Inhibition by Benzenesulfonamide CA-Zn-OH Active Enzyme (CA-Zn-OH⁻) CA-Zn-HCO3 Enzyme-Bicarbonate Complex CA-Zn-OH->CA-Zn-HCO3 Nucleophilic Attack CO2 Substrate (CO₂) CO2->CA-Zn-HCO3 HCO3 Product (HCO₃⁻) CA-Zn-HCO3->HCO3 CA-Zn-H2O Inactive Enzyme (CA-Zn-H₂O) CA-Zn-HCO3->CA-Zn-H2O Product Release CA-Zn-H2O->CA-Zn-OH Proton Shuttle H_plus H⁺ CA-Zn-H2O->H_plus CA-Zn-Inhibitor Inhibited Complex CA-Zn-H2O->CA-Zn-Inhibitor Binding H2O Water Inhibitor R-SO₂NH⁻ Inhibitor->CA-Zn-Inhibitor

Caption: Simplified mechanism of carbonic anhydrase and its inhibition by sulfonamides.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of the structure-activity relationships of analogous compounds allows for a strong predictive framework for the properties and biological activity of this compound. It is anticipated that this compound will act as a carbonic anhydrase inhibitor, with a potentially unique isoform selectivity profile conferred by its specific substitution pattern.

The true potential of this molecule can only be unlocked through its synthesis and rigorous biological evaluation. The experimental protocols provided in this guide offer a clear path forward for researchers to validate these predictions. Future studies should focus on:

  • Synthesis and full characterization of the target compound.

  • Screening against a broad panel of human carbonic anhydrase isoforms to determine its inhibitory potency and selectivity.

  • In vitro ADME-Tox studies to assess its drug-like properties.

  • X-ray crystallography studies of the compound in complex with target CA isoforms to elucidate its binding mode and rationalize its activity.

This predictive guide serves as a valuable starting point for the exploration of this compound as a novel chemical probe or potential therapeutic lead.

References

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A-Senior-Application-Scientist's-Guide-to-Confirming-the-Identity-of-2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide-by-NMR-and-Mass-Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

In the landscape of contemporary drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a comprehensive, experience-driven framework for the structural elucidation of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a compound of interest in medicinal chemistry. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), not merely as data acquisition techniques, but as analytical tools for definitive identity confirmation. This guide is tailored for researchers, scientists, and drug development professionals, offering insights that bridge the gap between theoretical principles and tangible laboratory workflows.

The core challenge in characterizing any new molecule lies in differentiating it from potential isomers and process-related impurities. A classic example in the synthesis of benzenesulfonamides is the potential for isomeric products arising from alternative bromination or functionalization positions on the benzene ring. This guide will therefore focus on a self-validating analytical strategy, where orthogonal datasets from ¹H, ¹³C, and ¹⁹F NMR, alongside high-resolution mass spectrometry, converge to provide an irrefutable structural assignment.

Part 1: The Analytical Strategy - A Multi-Pronged Approach

Our approach is predicated on the principle of orthogonal verification. By employing multiple, independent analytical techniques, we create a robust data package that minimizes ambiguity. The workflow is designed to not only confirm the presence of all expected structural motifs but also to rigorously exclude plausible alternatives.

Figure 1: Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_nmr_details NMR Details cluster_conclusion Final Confirmation Synthesis Synthesis of Target Compound Purification Chromatographic Purification Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS Verify Molecular Formula NMR Multinuclear NMR Spectroscopy Purification->NMR Elucidate Connectivity Confirmation Confirmed Structure HRMS->Confirmation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR NMR->Confirmation

Caption: Figure 1: A flowchart illustrating the integrated analytical workflow for the definitive structural confirmation of this compound.

Part 2: High-Resolution Mass Spectrometry - The First Line of Evidence

High-resolution mass spectrometry (HRMS) provides the elemental composition of the target molecule with exceptional accuracy, serving as a powerful filter to eliminate numerous alternative structures.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution analysis.

  • Data Acquisition: The instrument is operated in positive ion mode to observe the protonated molecule, [M+H]⁺. A full scan is acquired over a mass range that encompasses the expected molecular weight.

  • Calibration: The mass analyzer should be calibrated immediately prior to the analysis using a well-characterized standard to ensure high mass accuracy.

Data Interpretation and Expected Results

The molecular formula of this compound is C₉H₉BrF₃NO₃S.[1][2][3][4][5][6] The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. The presence of bromine provides a distinctive isotopic pattern, with the M and M+2 peaks having nearly equal intensity.

IonCalculated Exact MassObserved MassMass Error (ppm)
[C₉H₁₀BrF₃NO₃S]⁺347.9566Hypothetical Data< 5 ppm
[C₉H₁₀⁸¹BrF₃NO₃S]⁺349.9545Hypothetical Data< 5 ppm

Trustworthiness Check: A mass error of less than 5 ppm between the calculated and observed masses, coupled with the characteristic bromine isotopic pattern, provides strong evidence for the assigned elemental composition.

Mechanistic Insight: Electrospray ionization is a "soft" ionization technique that typically yields the protonated molecule with minimal fragmentation.[7][8] This is crucial for accurately determining the molecular weight. Under collision-induced dissociation (CID), sulfonamides often exhibit characteristic fragmentation patterns, such as the loss of SO₂.[9][10] While not the primary focus for identity confirmation, tandem MS (MS/MS) can provide additional structural information.

Part 3: Multinuclear NMR Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy provides detailed information about the chemical environment and connectivity of each atom in the molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is sufficient.

    • ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum.[11]

    • ¹⁹F NMR: A proton-decoupled experiment is also common for ¹⁹F NMR.[12]

¹H NMR Data Interpretation

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0d1HH-6Deshielded by the adjacent sulfonyl group and bromine atom.
~7.4dd1HH-5Coupled to H-3 and H-6.
~7.2d1HH-3Coupled to H-5.
~5.0t (broad)1HNHExchangeable proton, coupling may be broad.
~3.1q2H-CH₂-Coupled to the methyl protons.
~1.2t3H-CH₃Coupled to the methylene protons.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~148C-4Attached to the electron-withdrawing trifluoromethoxy group.
~138C-1Attached to the sulfonyl group.
~135C-6Deshielded by the bromine atom.
~122C-2Attached to the bromine atom.
~120 (q, J ≈ 257 Hz)-CF₃Large one-bond C-F coupling.
~118C-5Aromatic CH.
~115C-3Aromatic CH.
~43-CH₂-Aliphatic methylene.
~15-CH₃Aliphatic methyl.
¹⁹F NMR Data Interpretation

The ¹⁹F NMR spectrum provides a highly sensitive probe for the trifluoromethoxy group.[13][14]

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -58s-OCF₃A single resonance is expected for the three equivalent fluorine atoms. The chemical shift is characteristic of a trifluoromethoxy group attached to an aromatic ring.[15][16]

Authoritative Grounding: The interpretation of NMR spectra is based on well-established principles of chemical shift theory and spin-spin coupling. The expected chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.[17][18]

Sources

independent verification of the biological activity of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Investigator's Guide to Verifying the Biological Activity of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

For the attention of researchers, scientists, and drug development professionals, this guide outlines a comprehensive and objective methodology for the independent verification of the biological activity of the novel compound, this compound. Given the absence of published biological data for this specific molecule (CAS No. 957062-74-7)[1][2][3], this document provides a logical, tiered experimental framework designed to efficiently identify and characterize its potential therapeutic activities.

The core structure, a benzenesulfonamide, is a well-established pharmacophore present in a multitude of FDA-approved drugs.[4][5] This chemical scaffold is renowned for its ability to interact with a range of biological targets, most notably as inhibitors of zinc-containing metalloenzymes.[4] Consequently, our primary hypothesis is that this compound will exhibit inhibitory activity against one or more isoforms of carbonic anhydrase.

This guide provides detailed, self-validating experimental protocols, frameworks for comparative data analysis, and the scientific rationale behind each proposed step. Our approach is designed to be systematic, beginning with the most probable target and expanding to broader screening panels if necessary, ensuring a cost-effective and scientifically rigorous investigation.

Core Compound Profile

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 957062-74-7Fluoropharm, CP Lab Safety[1][2]
Molecular Formula C9H9BrF3NO3SPubChem[3]
Molecular Weight 348.137 g/mol Fluoropharm[1]
Predicted Research Areas Carbonic Anhydrase Inhibition, Kinase Modulation, GPCR InteractionInferred from scaffold literature[4][6][7]

Proposed Experimental Verification Workflow

A tiered approach is recommended to systematically investigate the biological activity of the target compound. This workflow prioritizes the most likely biological targets based on the benzenesulfonamide scaffold, conserving resources while maintaining a comprehensive screening strategy.

G cluster_0 Primary Screening cluster_1 Secondary Screening (If Primary Negative or for Broader Profiling) cluster_2 Cellular & Functional Assays (If Activity Confirmed) primary_assay Carbonic Anhydrase (CA) Isoform Inhibition Assays (e.g., CA II, IV, IX, XII) kinase_panel Broad Kinase Panel Screen (e.g., >300 kinases) primary_assay->kinase_panel No significant CA inhibition gpcr_panel GPCR Ligand Binding Panel (e.g., SafetyScreen Panel) primary_assay->gpcr_panel No significant CA inhibition cell_viability Cancer Cell Line Viability Assays (e.g., Hypoxic Tumor Models for CA IX) primary_assay->cell_viability Potent & selective CA inhibition observed downstream_signaling Target-Specific Downstream Signaling (e.g., p-ERK for kinase target) kinase_panel->downstream_signaling Potent kinase inhibition observed

Caption: Proposed workflow for the systematic biological evaluation of the test compound.

Part 1: Primary Target Investigation - Carbonic Anhydrase Inhibition

Expertise & Experience: The Rationale for Prioritizing Carbonic Anhydrase

The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group, making it a privileged scaffold for the design of metalloenzyme inhibitors.[4] Benzenesulfonamides, in particular, are well-documented as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[4][6] Different CA isoforms are involved in a variety of physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and cancer.[8][9][10] Therefore, the most logical and scientifically sound starting point for characterizing this compound is to assess its inhibitory activity against a panel of therapeutically relevant CA isoforms.

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies for high-throughput screening.[8][11] It relies on the esterase activity of CAs, where the hydrolysis of a substrate releases a chromogenic product, quantifiable by spectrophotometry.

Materials:

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Positive Control: Acetazolamide (a broad-spectrum CA inhibitor), 10 mM stock in DMSO.[8]

  • Enzymes: Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IV, hCA IX, hCA XII).

  • Substrate: 4-Nitrophenyl acetate (NPA).

  • Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well clear flat-bottom plates, multi-channel pipette, absorbance microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and Acetazolamide in Assay Buffer. A typical starting concentration range is 100 µM to 1 nM. Include a DMSO-only vehicle control.

  • Enzyme Preparation: Dilute the CA enzymes in cold Assay Buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compounds, positive control, or vehicle control to the appropriate wells.

    • Add 80 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted CA enzyme to the sample and control wells. For a background control, add 10 µL of Assay Buffer instead of the enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Add 10 µL of the CA substrate (NPA) to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at room temperature for 30-60 minutes, taking readings every 1-2 minutes.[8]

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Subtract the slope of the background control from all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = (1 - (Rate_Sample / Rate_VehicleControl)) * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values

All quantitative data should be summarized in a clear, tabular format to facilitate comparison.

CompoundhCA II IC50 (nM)hCA IV IC50 (nM)hCA IX IC50 (nM)hCA XII IC50 (nM)
This compound TBDTBDTBDTBD
Acetazolamide (Control) TBDTBDTBDTBD
TBD: To Be Determined

Part 2: Secondary Screening and Broad Target Profiling

Trustworthiness: A Self-Validating System

Should the test compound exhibit weak or no activity against the primary targets (CAs), or if a broader understanding of its selectivity is desired, a secondary screening phase is crucial. This demonstrates scientific rigor by not relying solely on a single hypothesis. Screening against diverse target classes like kinases and G-protein coupled receptors (GPCRs) can uncover unexpected activities and provide an early assessment of potential off-target effects.

Tier 2a: Kinase Inhibition Profiling

Rationale: While less common than CA inhibition, some sulfonamide-containing compounds have been shown to modulate the activity of protein kinases, which are central regulators of cell signaling and major targets in oncology.[12]

Methodology Overview: A broad kinase panel screen is the most efficient method. These are typically offered as services by contract research organizations. A common format is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate peptide.[13] Alternatively, non-radioactive, fluorescence-based methods such as TR-FRET are available.[12][14] The test compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (>300).

Data Presentation: Kinase Panel Hit Summary

Kinase Target% Inhibition at 10 µM
ABL1TBD
EGFRTBD
SRCTBD
... (and others)TBD
TBD: To Be Determined. Hits are typically defined as >50% inhibition.
Tier 2b: GPCR Ligand Binding Profiling

Rationale: G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets for a significant portion of all marketed drugs.[15][16] A broad GPCR binding screen is a standard component of safety pharmacology and can reveal unexpected interactions.

Methodology Overview: The standard method for broad GPCR profiling is the competitive radioligand binding assay.[15] This involves incubating cell membranes expressing the target GPCR with a known radiolabeled ligand and the test compound. The ability of the test compound to displace the radioligand is measured, indicating binding to the receptor.

Data Presentation: GPCR Panel Hit Summary

GPCR Target% Displacement at 10 µM
ADRB2TBD
DRD2TBD
HTR1ATBD
... (and others)TBD
TBD: To Be Determined. Hits are typically defined as >50% displacement.

Part 3: Comparative Analysis and Path Forward

The results from this systematic investigation will provide a clear, data-driven path for the further development or discontinuation of this compound.

  • Scenario 1: Potent and Selective CA Inhibition: If the compound shows potent inhibition of a specific CA isoform (e.g., nanomolar IC50 against the tumor-associated CA IX), the next steps would involve cell-based assays. For CA IX, this would include testing the compound's ability to inhibit proliferation and induce apoptosis in cancer cell lines under hypoxic conditions.[9]

  • Scenario 2: Kinase or GPCR "Hit": If a significant "hit" is identified in the secondary screens, follow-up dose-response experiments are required to confirm the activity and determine the potency (IC50 or Ki). Subsequent steps would involve cell-based assays to measure the inhibition of downstream signaling pathways.[17]

  • Scenario 3: No Significant Activity: If the compound shows no significant activity in any of the proposed assays, it may have a novel mechanism of action not covered by these panels, or it may simply be biologically inactive. At this point, a careful cost-benefit analysis is required to determine if further, more exploratory screening is warranted.

The structural features of the test molecule—specifically the 2-bromo and 4-trifluoromethoxy substitutions—are critical. The trifluoromethoxy group is known to increase lipophilicity, which can enhance membrane permeability and target engagement.[18] The position of the bromine atom can significantly influence the binding orientation within a target active site compared to other halogenated benzenesulfonamides.[19] A detailed structure-activity relationship (SAR) analysis should be conducted by comparing the eventual data with that of publicly available benzenesulfonamide inhibitors.

References

  • Zhang, C., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Akinboye, E. S., et al. (2019).
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Hangzhou Fluoropharm Co., Ltd. (n.d.). 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulphonamide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-Ethyl 2-Bromo-4-trifluoromethoxybenzenesulfonamide, 98% Purity, C9H9BrF3NO3S, 1 gram. Retrieved from [Link]

  • Staus, D. P., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology.
  • Ilie, M. I., et al. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports.
  • Peretto, I., et al. (2008). Design, synthesis and evaluation of trifluoromethane sulfonamide derivatives as new potent and selective peroxisome proliferator-activated receptor alpha agonists. Bioorganic & Medicinal Chemistry Letters.
  • Akinboye, E. S., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sharma, A., et al. (2018).
  • Berrino, E., et al. (2023). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery.
  • Willis, M. C., & Zhang, Y. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem.
  • Mkhize, S., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules.
  • Li, X., et al. (2022). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Molecules.
  • Al-Masoudi, N. A., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules.
  • P212121 Store. (n.d.). 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide 5 g. Retrieved from [Link]

  • Wieczorek-Błauż, A., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of plausible synthetic routes to 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The analysis focuses on synthetic efficiency, considering factors such as overall yield, step economy, and the strategic placement of key transformations. Experimental data from analogous reactions reported in the literature are used to support the comparison and provide a predictive framework for process optimization.

Introduction

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern pharmaceutical research. The target molecule, this compound, incorporates several key pharmacophoric elements: a sulfonamide moiety, a trifluoromethoxy group known for its ability to enhance metabolic stability and lipophilicity, and a bromine atom that can serve as a handle for further synthetic diversification through cross-coupling reactions. The efficient construction of this molecule is therefore of significant interest. This guide will dissect two primary retrosynthetic approaches, evaluating their respective strengths and weaknesses to inform rational route selection.

Retrosynthetic Analysis and Proposed Routes

Two logical synthetic strategies emerge from a retrosynthetic analysis of the target molecule. These routes diverge based on the timing of the introduction of the bromine atom: an "early-stage" bromination approach (Route 1) and a "late-stage" bromination strategy (Route 2).

cluster_1 Route 1: Early-Stage Bromination cluster_2 Route 2: Late-Stage Bromination Target This compound R1_Intermediate1 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride Target->R1_Intermediate1 Ethylamination R2_Intermediate1 N-ethyl-4-(trifluoromethoxy)benzenesulfonamide Target->R2_Intermediate1 Bromination R1_Intermediate2 2-bromo-4-(trifluoromethoxy)aniline R1_Intermediate1->R1_Intermediate2 Sandmeyer Reaction R1_StartingMaterial 4-(trifluoromethoxy)aniline R1_Intermediate2->R1_StartingMaterial Bromination R2_Intermediate2 4-(trifluoromethoxy)benzenesulfonyl chloride R2_Intermediate1->R2_Intermediate2 Ethylamination R2_StartingMaterial 4-(trifluoromethoxy)aniline R2_Intermediate2->R2_StartingMaterial Sandmeyer Reaction

Caption: Retrosynthetic analysis of this compound, outlining Route 1 (early-stage bromination) and Route 2 (late-stage bromination).

Route 1: Early-Stage Bromination

This synthetic pathway introduces the bromine atom at the initial stage, capitalizing on the directing effects of the substituents on the starting material, 4-(trifluoromethoxy)aniline.

Start 4-(trifluoromethoxy)aniline Step1 Bromination (e.g., Br2 or NBS) Start->Step1 Intermediate1 2-bromo-4-(trifluoromethoxy)aniline Step1->Intermediate1 Step2 Sandmeyer Reaction (NaNO2, H+, SO2, Cu(I/II)) Intermediate1->Step2 Intermediate2 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride Step2->Intermediate2 Step3 Ethylamination (EtNH2, base) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for Route 1.

Step 1: Bromination of 4-(trifluoromethoxy)aniline

The initial step involves the electrophilic bromination of 4-(trifluoromethoxy)aniline. The amino group is a strong activating group and is ortho-, para-directing. The trifluoromethoxy group is a deactivating group but is also ortho-, para-directing. The combined directing effects strongly favor the introduction of bromine at the position ortho to the amino group. While specific literature for the mono-bromination of this exact substrate is sparse, a Chinese patent describes the dibromination of 4-(trifluoromethoxy)aniline to yield 2,6-dibromo-4-(trifluoromethoxy)aniline with yields reported between 95.0% and 98.7% using bromine and hydrogen peroxide[1][2]. By carefully controlling the stoichiometry of a milder brominating agent such as N-bromosuccinimide (NBS), high yields of the desired mono-brominated product can be anticipated. For a similar substrate, 3-(trifluoromethyl)aniline, bromination with NBS in DMF affords the para-bromo product in 90-92% yield[3][4].

Step 2: Sandmeyer Reaction to form the Sulfonyl Chloride

The conversion of the amino group of 2-bromo-4-(trifluoromethoxy)aniline to a sulfonyl chloride is a key transformation. The Sandmeyer reaction provides a reliable method for this conversion. A recently developed Sandmeyer-type chlorosulfonylation using DABSO as a sulfur dioxide surrogate has been shown to be effective for a wide range of anilines, with reported yields of up to 83% for the isolated sulfonyl chloride[5][6][7]. This modern protocol offers a safer and more scalable alternative to traditional methods that involve the pre-formation of diazonium salts.

Step 3: Reaction with Ethylamine

The final step is the reaction of the newly formed 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride with ethylamine to furnish the target sulfonamide. This is a standard nucleophilic acyl substitution reaction that is typically high-yielding. The reaction of benzenesulfonyl chloride with ethylamine is known to produce N-ethylbenzenesulfonamide, which is soluble in alkali[8]. High conversion to the desired product is expected under standard amination conditions (e.g., an excess of ethylamine or the use of a non-nucleophilic base in a suitable solvent).

Route 2: Late-Stage Bromination

This alternative approach postpones the bromination event until the final step, proceeding through an N-ethyl-4-(trifluoromethoxy)benzenesulfonamide intermediate.

Start 4-(trifluoromethoxy)aniline Step1 Sandmeyer Reaction (NaNO2, H+, SO2, Cu(I/II)) Start->Step1 Intermediate1 4-(trifluoromethoxy)benzenesulfonyl chloride Step1->Intermediate1 Step2 Ethylamination (EtNH2, base) Intermediate1->Step2 Intermediate2 N-ethyl-4-(trifluoromethoxy)benzenesulfonamide Step2->Intermediate2 Step3 Bromination (e.g., Br2 or NBS) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for Route 2.

Step 1: Sandmeyer Reaction of 4-(trifluoromethoxy)aniline

Similar to Route 1, the initial transformation is a Sandmeyer reaction to convert 4-(trifluoromethoxy)aniline into 4-(trifluoromethoxy)benzenesulfonyl chloride. The aforementioned modern Sandmeyer protocols are expected to be equally effective for this substrate[5][6][7].

Step 2: Formation of N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

The resulting sulfonyl chloride is then reacted with ethylamine to form the corresponding sulfonamide. As in Route 1, this is a standard and typically high-yielding transformation.

Step 3: Ortho-Bromination of N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

The final and most critical step in this route is the selective ortho-bromination of the N-ethyl-4-(trifluoromethoxy)benzenesulfonamide intermediate. The sulfonamide group is a deactivating, meta-directing group, while the trifluoromethoxy group is deactivating and ortho-, para-directing. The interplay of these directing effects can lead to a mixture of products, making selective ortho-bromination challenging. While methods for specific ortho-bromination exist, they often require the use of blocking groups, which adds steps and reduces the overall efficiency[9]. Direct bromination of such a system may result in low yields of the desired product and complex purification procedures.

Comparative Analysis of Synthetic Efficiency

ParameterRoute 1: Early-Stage BrominationRoute 2: Late-Stage BrominationJustification & References
Overall Yield Potentially HighPotentially Low to ModerateRoute 1 benefits from a highly regioselective initial bromination and reliable subsequent steps. Route 2's final bromination is likely to be unselective, leading to lower yields of the desired isomer.
Step Economy 3 steps3 stepsBoth routes involve the same number of synthetic transformations.
Atom Economy FavorablePotentially UnfavorableThe late-stage bromination in Route 2 may generate significant amounts of unwanted isomers, reducing atom economy.
Predictability & Robustness HighLowThe regiochemical outcome of the early-stage bromination in Route 1 is highly predictable. The final bromination in Route 2 is less predictable and may require extensive optimization.
Purification Potentially SimplerPotentially ComplexThe separation of isomeric bromination products in Route 2 could be challenging, requiring chromatographic purification.
Key Advantage High regiocontrol in the critical bromination step.Avoids handling of potentially more volatile brominated aniline intermediate.The directing groups in the starting material of Route 1 ensure the desired regiochemistry.
Key Disadvantage Handling of a brominated aniline intermediate.Lack of regiocontrol in the final bromination step.The final step of Route 2 is the most significant point of failure.

Experimental Protocols (Based on Analogous Reactions)

Route 1: Representative Protocol

Step 1: Synthesis of 2-bromo-4-(trifluoromethoxy)aniline (Analogous Procedure)

To a solution of 4-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as DMF, N-bromosuccinimide (1 equivalent) is added portion-wise at 0 °C. The reaction is stirred at room temperature for several hours and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography if necessary. A similar procedure for a related aniline derivative reported a yield of 90-92%[4].

Step 2: Synthesis of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (Analogous Procedure)

To a solution of 2-bromo-4-(trifluoromethoxy)aniline (1 equivalent) in acetonitrile are added aqueous HCl and a catalytic amount of CuCl₂. DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is then added, followed by the dropwise addition of tert-butyl nitrite at room temperature. The reaction is stirred overnight. The reaction mixture is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the sulfonyl chloride. A similar Sandmeyer-type reaction on various anilines has been reported to give yields of up to 83%[6].

Step 3: Synthesis of this compound

To a solution of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (1 equivalent) in a solvent such as dichloromethane at 0 °C is added an excess of ethylamine (or 1.1 equivalents of ethylamine and 1.2 equivalents of a non-nucleophilic base like triethylamine). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted, washed, dried, and purified by recrystallization or column chromatography. This type of reaction is generally expected to proceed in high yield.

Conclusion and Recommendation

Based on the analysis of the two proposed synthetic routes, Route 1, the early-stage bromination strategy, is recommended as the more efficient and reliable pathway for the synthesis of this compound. The key advantage of this route lies in the highly predictable and likely high-yielding initial bromination step, which sets the desired regiochemistry early in the sequence. The subsequent Sandmeyer reaction and amination are robust and well-precedented transformations.

In contrast, Route 2 suffers from a significant potential drawback in its final step. The late-stage bromination of N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is likely to be unselective, leading to the formation of multiple isomers, which would necessitate a difficult purification process and result in a lower overall yield of the desired product. For researchers and drug development professionals seeking an efficient and scalable synthesis, the control and predictability offered by Route 1 make it the superior choice.

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. Available from: [Link]

  • CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline. (2014).
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available from: [Link]

  • CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method. (2012).
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. Available from: [Link]

  • ResearchGate. (2025). Specific Ortho-bromination. I. Preparation of ortho-bromo substituted benzenes. Available from: [Link]

  • ResearchGate. (n.d.). N-Acylation of benzenesulfonamides 3a-e by ethyl... [Download Table]. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., Zayed, E. M., Kariuki, B. M., & El-Hitid, G. A. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. Available from: [Link]

  • Request PDF. (n.d.). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Retrieved from [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available from: [Link]

  • Beilstein Journals. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]

  • PubMed. (2021). Radical bromination-induced ipso cyclization-ortho cyclization sequence of N-hydroxylethyl-N-arylpropiolamides. Available from: [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Allen. (n.d.). The reaction of benzenesulphonyl chloride with ethylamine yields. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). N-Ethyl 2-Bromo-4-trifluoromethoxybenzenesulfonamide, 98% Purity, C9H9BrF3NO3S, 1 gram. Retrieved from [Link]

Sources

Evaluating the Selectivity of a Novel Kinase Inhibitor: A Comparative Guide for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this process is the characterization of a compound's selectivity—its ability to interact with the intended target while minimizing engagement with other biomolecules.[1][2] Poor selectivity can lead to off-target effects and unforeseen toxicities, derailing an otherwise promising development program. This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, using the hypothetical case of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide (hereafter referred to as Compound-X ), a potential kinase inhibitor.

For the purpose of this guide, we will postulate that Compound-X has been identified as a potent inhibitor of Tyrosine Kinase A (TKA), a key signaling protein implicated in a specific cancer pathway. Our objective is to construct a robust selectivity profile to understand its broader biological interactions and assess its therapeutic potential.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[3] This homology presents a significant challenge in designing inhibitors that are both potent and selective.[1] A compound that inhibits multiple kinases might offer therapeutic benefits through polypharmacology; however, it is more likely to cause adverse effects by disrupting unrelated signaling pathways.[1][3] Therefore, early and comprehensive selectivity profiling is not just a regulatory expectation but a cornerstone of rational drug design.[4]

This guide will detail a multi-faceted approach to characterize the selectivity of Compound-X, encompassing biochemical assays, cell-based target engagement, and broader off-target screening. We will compare its hypothetical performance against two well-characterized kinase inhibitors: Staurosporine , a non-selective kinase inhibitor, and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor.

Experimental Design: A Three-Tiered Approach

Our evaluation of Compound-X will proceed through three sequential tiers of investigation, each providing a deeper layer of insight into its selectivity profile.

G cluster_0 Tier 1: Primary Target Potency & Initial Kinome Screen cluster_1 Tier 2: Quantitative Selectivity & Cellular Engagement cluster_2 Tier 3: Broad Off-Target Liability Screening T1_Potency IC50 Determination for TKA T1_Screen Broad Kinase Panel Screen (e.g., 96-well format) T1_Potency->T1_Screen Confirms on-target activity T2_Dose Dose-Response Profiling (IC50 for hits from Tier 1) T1_Screen->T2_Dose Identifies initial off-targets T2_CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement T2_Dose->T2_CETSA Validates cellular activity T3_Safety Safety Panel Screening (e.g., GPCRs, Ion Channels, CYPs) T2_CETSA->T3_Safety Confirms on-target engagement in a physiological context T3_Report Comprehensive Selectivity Report T3_Safety->T3_Report

Caption: A three-tiered workflow for comprehensive selectivity profiling.

Tier 1: Primary Target Potency and Initial Kinome Screen

The initial step is to confirm the potency of Compound-X against its intended target, TKA, and to cast a wide net to identify other potential kinase interactions.

Experimental Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X against TKA and a broad panel of other kinases.

Materials:

  • Kinases of interest (e.g., TKA, and a kinase selectivity profiling system)[6]

  • Kinase substrate peptides

  • ATP

  • Compound-X, Staurosporine, Sunitinib

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

  • Add 2 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the "no inhibitor" (DMSO) and "no enzyme" controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation: Tier 1

The initial screen would involve testing Compound-X at a single high concentration (e.g., 10 µM) against a broad panel of kinases. Any kinase showing significant inhibition (e.g., >50%) would be selected for full IC50 determination.

Table 1: IC50 Values (nM) for a Selected Kinase Panel

Kinase TargetCompound-X (IC50, nM)Sunitinib (IC50, nM)Staurosporine (IC50, nM)
TKA (Primary Target) 12 258
TKB1,5001510
TKC>10,00080020
Ser/Thr Kinase A8,500>10,0005
Ser/Thr Kinase B>10,0009,50012
CDK25,2004,8003

Interpretation: The hypothetical data in Table 1 suggests that Compound-X is a potent inhibitor of our primary target, TKA. It shows significantly greater selectivity for TKA over other kinases compared to the non-selective Staurosporine and the multi-targeted Sunitinib. The high IC50 values against other kinases indicate a promising initial selectivity profile.

Tier 2: Quantitative Selectivity and Cellular Target Engagement

Biochemical assays provide valuable data but may not fully reflect a compound's behavior in a cellular context.[7] Tier 2 aims to validate our findings in a more physiologically relevant environment.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in living cells.[8] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Objective: To confirm that Compound-X engages with TKA in intact cells.

Procedure:

  • Cell Culture and Treatment: Culture a cell line that endogenously expresses TKA to 80-90% confluency. Treat the cells with various concentrations of Compound-X or a vehicle control (DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce thermal denaturation.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble TKA remaining in each sample using a standard protein detection method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble TKA as a function of temperature for both the vehicle- and compound-treated groups. A shift in the melting curve to a higher temperature in the presence of Compound-X indicates target engagement and stabilization.

CETSA_Workflow A Treat Cells with Compound-X or Vehicle B Heat Cells across a Temperature Gradient A->B C Lyse Cells and Separate Soluble Fraction B->C D Quantify Soluble Target Protein (TKA) C->D E Plot Melting Curves to Determine Thermal Shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Interpretation: A significant thermal shift observed for TKA in the presence of Compound-X would provide strong evidence of on-target engagement within a physiological context. This complements the biochemical data and increases confidence in the compound's mechanism of action.

Tier 3: Broad Off-Target Liability Screening

To build a comprehensive safety profile, it is crucial to assess the interaction of Compound-X with a broader range of targets known to be associated with adverse drug reactions.[1]

Experimental Protocol 3: Receptor Binding and Enzyme Inhibition Assays

These assays are typically conducted by specialized contract research organizations (CROs) that maintain large panels of targets.

Objective: To evaluate the potential for Compound-X to interact with common off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and cytochrome P450 (CYP) enzymes.

Methodology:

  • Receptor Binding Assays: These are typically competitive binding assays using a radiolabeled ligand known to bind to the target receptor.[9][10] The ability of Compound-X to displace the radioligand is measured.

  • Enzyme Inhibition Assays: The effect of Compound-X on the activity of various enzymes (e.g., CYPs) is measured using specific substrates and detection methods (e.g., fluorescence or luminescence).

Table 2: Hypothetical Off-Target Liability Screening Results for Compound-X (at 10 µM)

Target ClassRepresentative Target% Inhibition / Activity
GPCRsAdrenergic α1< 10%
Dopamine D2< 5%
Serotonin 5-HT2A< 15%
Ion ChannelshERG< 20%
Nav1.5< 10%
EnzymesCYP3A4< 25%
CYP2D6< 15%

Interpretation: The hypothetical data in Table 2 shows minimal activity of Compound-X against a panel of key safety targets at a high concentration. This clean profile, particularly the low inhibition of the hERG channel and major CYP enzymes, suggests a lower risk of cardiotoxicity and drug-drug interactions, respectively.

Conclusion and Future Directions

This comprehensive, three-tiered approach provides a robust framework for evaluating the selectivity of a novel chemical entity like this compound (Compound-X). Based on our hypothetical data, Compound-X emerges as a potent and highly selective inhibitor of TKA with promising on-target cellular engagement and a clean off-target liability profile.

The logical progression from broad, biochemical screening to focused, cell-based validation and safety assessment allows for a thorough characterization of the compound's pharmacological profile. This structured evaluation is essential for making informed decisions in the drug discovery pipeline, de-risking a candidate before it progresses to more complex and costly preclinical and clinical studies.

References

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • Zimmerman, Z. et al. (2018). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Uitdehaag, J. & Zaman, G. (2011). Four ways to measure selectivity. Drug Discovery Today. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • Yang, T. & Huwiler, K. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • An, Y. & Tolliday, N. (2012). Receptor Binding Assays for HTS and Drug Discovery. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Klink, T. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is as critical as the primary research itself. This guide provides a detailed protocol for the proper disposal of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a compound characterized by its halogenated and fluorinated functionalities. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

The disposal of any chemical waste is governed by a framework of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which provides for the "cradle-to-grave" management of hazardous waste.[1][2] Due to its chemical structure, this compound must be treated as hazardous waste. Its halogenated nature (containing bromine) and the presence of the trifluoromethoxy group necessitate a specific disposal pathway that prevents its release into the environment.[3][4]

Core Principles of Disposal

The fundamental principle guiding the disposal of this compound is waste segregation and containment. Under no circumstances should this chemical or its residues be disposed of down the drain.[5][6] Halogenated organic compounds can be toxic to aquatic life and may persist in the environment.[7][8] Furthermore, mixing halogenated waste with non-halogenated waste streams significantly increases disposal costs and complexity.[6]

Hazard Assessment and Personal Protective Equipment (PPE)

Therefore, when handling this compound for disposal, the following minimum PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required.[4]

  • Hand Protection: Double nitrile or Viton gloves should be worn.[4]

  • Body Protection: A fully buttoned laboratory coat is essential.[4]

All handling of the solid compound or its solutions for disposal purposes should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from the point of generation to its final removal by a licensed waste management provider.

Table 1: Disposal Workflow Summary

StepActionRationale
1. Identification Classify this compound as a "Halogenated Organic Hazardous Waste."Ensures proper segregation and handling according to regulatory requirements for halogenated compounds.[3][6]
2. Containerization Use a designated, chemically compatible, and leak-proof container for waste accumulation. Polyethylene containers are generally suitable for halogenated solvent wastes.[4] The container must have a secure screw-top cap.Prevents spills, leaks, and the release of vapors. Ensures compatibility between the waste and its container to avoid degradation.[11]
3. Labeling Immediately label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration if in solution. The date of initial waste addition should also be recorded.Complies with EPA and OSHA regulations, ensuring clear identification of the contents and associated hazards for all personnel and waste handlers.[12][13]
4. Segregation Store the waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials such as acids, bases, and oxidizing agents.[4][5] Keep halogenated waste separate from non-halogenated waste.Prevents accidental chemical reactions and cross-contamination. Segregation of halogenated waste is a cost-effective measure for disposal.[6]
5. Accumulation Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.Minimizes the release of volatile organic compounds (VOCs) and prevents spills due to over-pressurization.[11]
6. Disposal Request Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[14]Ensures that the waste is transported, treated, and disposed of in a manner that is compliant with all federal, state, and local regulations.[1][15]

Decontamination of Empty Containers and Glassware

Any container that has held this compound must be decontaminated before it can be considered for reuse or disposal as non-hazardous waste.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate from this procedure must be collected and disposed of as halogenated hazardous waste.[4]

  • Final Cleaning: After the triple rinse, the container can be washed with soap and water.

Spill Management

In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as described above.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. The cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Hazard Assessment cluster_pathway Disposal Pathway cluster_procedure Container Management cluster_disposal Final Disposal Generate Generate Waste: 2-bromo-N-ethyl-4- (trifluoromethoxy)benzenesulfonamide Assess Is it Halogenated? Generate->Assess HalogenatedWaste Collect in Designated Halogenated Waste Container Assess->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Waste Stream (Not Applicable) Assess->NonHalogenatedWaste No Label Label Container: 'Hazardous Waste' + Full Chemical Name HalogenatedWaste->Label Store Store in SAA, Segregated & Closed Label->Store EHSPickup Arrange for EH&S or Licensed Contractor Pickup Store->EHSPickup

Sources

Navigating the Safe Handling of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals working with 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on the closely related structure, 2-bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide, and established best practices for handling halogenated aromatic compounds and sulfonamides.

Core Safety Directives: A Proactive Approach to Risk Mitigation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecifications & Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene) .[1] Nitrile gloves offer good resistance to a range of chemicals, including many solvents, oils, and some acids and bases.[1] Neoprene provides excellent protection against acids, bases, alcohols, and many other hazardous chemicals.[1] Given the brominated and aromatic nature of the compound, these materials provide a robust barrier against potential skin absorption. Always inspect gloves for tears or punctures before use and remove them correctly to avoid contaminating your skin.[2]
Eye Protection Chemical splash goggles .[2] Standard safety glasses do not provide a complete seal and are inadequate for protecting against splashes of hazardous materials.[2] Goggles should be worn at all times when handling the solid or solutions of the compound. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Body Protection Laboratory coat . A standard lab coat is essential to protect against incidental contact and small splashes. For procedures with a higher risk of significant spillage, a chemically resistant apron or coveralls should be considered.[3]
Respiratory Protection Use in a certified chemical fume hood . All handling of the solid compound and preparation of its solutions should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[4] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary, and this would require a formal respiratory protection program.

Logical Flow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: Sequential process for correctly putting on and removing Personal Protective Equipment.

Operational Protocols: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and preventing accidents.

Handling and Storage
  • Receipt of Material : Upon receiving the compound, visually inspect the container for any damage or leaks.

  • Storage : Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be tightly sealed.

  • Weighing and Dispensing : Perform all weighing and transfer operations within a chemical fume hood to contain any airborne dust or vapors.

  • Solution Preparation : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

Waste Disposal: A Critical Final Step

The disposal of chemical waste is a highly regulated process that must be followed diligently to protect the environment and public health.

  • Waste Segregation : All waste containing this compound, including contaminated gloves, weigh boats, and pipette tips, must be collected in a designated, properly labeled hazardous waste container. This waste stream should be considered halogenated organic waste.

  • Disposal Methods :

    • Incineration : Licensed hazardous waste disposal facilities can incinerate bromine-containing waste in furnaces equipped with scrubbers and other emission control systems to manage harmful byproducts.[6]

    • Neutralization : In some cases, bromine can be neutralized with reducing agents like sodium bisulfite or sodium thiosulfate, converting it to less harmful bromide ions.[6] However, this should only be performed by trained personnel following a validated standard operating procedure.

    • Recycling : Chemical recycling methods exist to recover bromine from industrial processes, though this is typically not feasible on a laboratory scale.[6]

Decision Tree for Waste Disposal:

Waste_Disposal Start Waste Generated IsLiquid Liquid Waste? Start->IsLiquid IsSolid Solid Waste? Start->IsSolid HalogenatedSolvent Collect in Halogenated Organic Waste Container IsLiquid->HalogenatedSolvent AqueousWaste Aqueous Waste? IsLiquid->AqueousWaste No ContaminatedPPE Collect in Solid Chemical Waste Container IsSolid->ContaminatedPPE ToIncineration Dispose via Licensed Hazardous Waste Vendor HalogenatedSolvent->ToIncineration ContaminatedPPE->ToIncineration Neutralize Consider Neutralization (if applicable and trained) AqueousWaste->Neutralize Yes Neutralize->ToIncineration

Caption: Decision-making process for the appropriate segregation and disposal of waste.

Emergency Preparedness: Responding Effectively

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Spill Response

The approach to cleaning up a spill depends on its size and nature.

  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid creating dust.

    • Wipe the area with a damp cloth, and place the cloth in the solid waste container.

    • Decontaminate the area with soap and water.[7]

  • Minor Spill (Liquid/Solution) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[8]

    • Work from the outside of the spill inwards to prevent spreading.

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with soap and water.[7]

  • Major Spill :

    • Evacuate the immediate area.[9]

    • Alert your supervisor and institutional safety office immediately.

    • If the substance is volatile or flammable, eliminate all ignition sources.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Emergency Response Flowchart:

Emergency_Response Incident Chemical Incident Occurs Assess Assess the Situation Incident->Assess Spill Spill Assess->Spill Exposure Personnel Exposure Assess->Exposure MinorSpill Minor Spill? Spill->MinorSpill SkinContact Skin Contact: Flush with Water Exposure->SkinContact EyeContact Eye Contact: Flush with Water & Seek Immediate Medical Attention Exposure->EyeContact Inhalation Inhalation: Move to Fresh Air & Seek Immediate Medical Attention Exposure->Inhalation Ingestion Ingestion: Rinse Mouth & Seek Immediate Medical Attention Exposure->Ingestion MajorSpill Major Spill: Evacuate & Call for Help MinorSpill->MajorSpill No Cleanup Follow Minor Spill Cleanup Protocol MinorSpill->Cleanup Yes

Caption: Step-by-step guide for responding to chemical incidents.

By adhering to these protocols, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive laboratory environment.

References

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]

  • Chemical Exposure and Spill Response Procedures | New Mexico State University. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Chemical Spill Response - NUS Medicine. [Link]

  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. [Link]

  • Chemical Spills - Emergency Management - Florida State University. [Link]

  • Lab Safety Equipment & PPE - ChemTalk. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC - NIH. [Link]

  • Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.